2-(4-Isopropoxyphenyl)-2-oxoacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1094294-19-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-oxo-2-(4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7H,1-2H3,(H,13,14) |
InChI Key |
WKXSQOXHKXQVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and explaining the rationale behind procedural choices to ensure scientific integrity and reproducibility.
Introduction: Significance of this compound
This compound is an alpha-keto acid derivative with significant utility in organic synthesis. Its structural motif, featuring a substituted aromatic ring and a reactive keto-acid functionality, makes it a valuable building block for the construction of more complex molecules. Notably, this compound and its derivatives are precursors to various biologically active compounds, underscoring the importance of efficient and well-understood synthetic routes. This guide will focus on a logical and field-proven pathway, emphasizing the principles of electrophilic aromatic substitution and oxidation reactions.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available starting material, 4-isopropoxybenzene. The proposed pathway involves:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the 4-isopropoxybenzene ring to form 1-(4-isopropoxyphenyl)ethan-1-one.
-
Oxidation: Conversion of the resulting ketone to the desired α-keto acid, this compound.
This pathway is advantageous due to the high regioselectivity of the Friedel-Crafts acylation on the activated isopropoxybenzene ring and the reliable oxidation methods available for converting aryl methyl ketones to α-keto acids.
Logical Flow of the Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Friedel-Crafts Acylation of 4-Isopropoxybenzene
The initial step involves the electrophilic aromatic substitution of 4-isopropoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The isopropoxy group is an ortho, para-directing activator, making the para position (unoccupied) highly susceptible to electrophilic attack.
Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich aromatic ring of 4-isopropoxybenzene, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[2] Subsequent deprotonation of this intermediate by [AlCl₄]⁻ restores the aromaticity of the ring and yields the desired ketone, 1-(4-isopropoxyphenyl)ethan-1-one, along with the regeneration of the AlCl₃ catalyst and the formation of HCl.[2]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl, add anhydrous aluminum chloride (1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][4]
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-isopropoxybenzene (1.0 eq.) in the same solvent to the stirred suspension.
-
To this mixture, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent (2 x volumes).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(4-isopropoxyphenyl)ethan-1-one, which can be purified by vacuum distillation or recrystallization.
Step 2: Oxidation of 1-(4-Isopropoxyphenyl)ethan-1-one
The second step involves the oxidation of the methyl group of the ketone to a carboxylic acid. Several oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and effective choice.
Mechanism: The oxidation of the aryl methyl ketone with hot, alkaline potassium permanganate proceeds through a series of steps involving the formation of a manganese ester intermediate. The reaction ultimately leads to the cleavage of the C-C bond between the carbonyl group and the methyl group, forming the corresponding carboxylate salt. Acidic workup then protonates the carboxylate to yield the final α-keto acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-isopropoxyphenyl)ethan-1-one (1.0 eq.) in a mixture of water and a co-solvent like pyridine or tert-butanol.
-
Add potassium permanganate (KMnO₄) (3.0-4.0 eq.) portion-wise to the stirred solution.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate and washings with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be performed for further purification.
Quantitative Data Summary
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Oxidation |
| Starting Material | 4-Isopropoxybenzene | 1-(4-Isopropoxyphenyl)ethan-1-one |
| Key Reagents | Acetyl Chloride, Aluminum Chloride | Potassium Permanganate |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Water/Pyridine or Water/t-Butanol |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2-5 hours | 4-8 hours |
| Typical Yield | 75-90% | 60-80% |
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and widely utilized chemical transformations.[1][5] The progress of each reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the workup. The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by physical characterization such as melting point determination.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation followed by oxidation. This approach offers good overall yields and utilizes readily available reagents and standard laboratory techniques. The mechanistic understanding of each step allows for optimization and adaptation of the procedure for specific laboratory conditions and scales. This guide provides a solid foundation for researchers and scientists to produce this valuable synthetic intermediate with a high degree of confidence and purity.
References
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Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
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A Technical Guide to 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1) and its 2-Oxo Analog
Introduction & Scope
In the landscape of modern drug discovery and fine chemical synthesis, substituted phenylacetic acids and their α-keto acid counterparts represent a cornerstone class of molecular scaffolds. Their structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and performance materials. This guide provides an in-depth technical overview of 2-(4-Isopropoxyphenyl)acetic acid , identified by CAS Number 55784-07-1 .
A critical point of clarification is warranted at the outset. The topic requested, "2-(4-Isopropoxyphenyl)-2-oxoacetic acid," refers to an α-keto acid (also known as an aryl glyoxylic acid). However, the provided CAS number, 55784-07-1, unequivocally corresponds to 2-(4-Isopropoxyphenyl)acetic acid , which lacks the keto functional group at the alpha position. This discrepancy is common in chemical databases and research inquiries.
As such, this whitepaper will proceed with a dual focus, adhering to the principle of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). The primary focus will be a comprehensive analysis of the compound correctly identified by the CAS number. Subsequently, this guide will leverage established principles of organic chemistry to discuss the synthesis, properties, and reactivity of its α-keto analog, This compound , providing a holistic resource for researchers in the field.
Core Compound Profile: 2-(4-Isopropoxyphenyl)acetic acid
This section is dedicated to the detailed characterization of the compound corresponding to CAS 55784-07-1.
Physicochemical Properties
The fundamental physical and chemical properties of 2-(4-Isopropoxyphenyl)acetic acid are summarized below. This data is critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 55784-07-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Synonyms | (4-isopropoxyphenyl)acetic acid | [2] |
| Physical Form | Solid | [2] |
| Purity | 95-97% (typical commercial grade) | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |
| InChI Key | VCZQMZKFNJPYBI-UHFFFAOYSA-N | [2] |
Structural Information
The molecular structure defines the reactivity and physical properties of the compound.
Caption: Structure of 2-(4-Isopropoxyphenyl)acetic acid.
Spectral Data Interpretation (A Predictive Analysis)
While raw spectral data is often proprietary to suppliers, a predictive analysis based on the molecular structure provides researchers with the necessary reference points for compound verification.[3][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like CDCl₃ or DMSO-d₆, the spectrum is expected to show:
-
A broad singlet (1H, chemical shift > 10 ppm) corresponding to the carboxylic acid proton.
-
Two doublets (2H each, ~6.8-7.2 ppm range) for the para-substituted aromatic protons, exhibiting an AA'BB' coupling pattern.
-
A septet (1H, ~4.5 ppm) for the methine proton (-CH) of the isopropoxy group.
-
A singlet (2H, ~3.6 ppm) for the methylene protons (-CH₂-) of the acetic acid moiety.
-
A doublet (6H, ~1.3 ppm) for the two equivalent methyl groups (-CH₃) of the isopropoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum, typically acquired using KBr pellets or as a thin film, will display characteristic absorption bands confirming the functional groups.[5][6]
-
A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
-
Several peaks in the 1450-1610 cm⁻¹ region for the C=C stretching of the aromatic ring.
-
A strong C-O stretching band for the ether linkage around 1240-1260 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would reveal key fragmentation patterns useful for structural confirmation.
-
Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation includes the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 149.[7][8] Another significant fragmentation pathway is the benzylic cleavage to form the tropylium-like ion, or loss of the isopropyl group.
-
Synthesis Methodologies
Phenylacetic acids are versatile intermediates, and several robust methods exist for their synthesis.[9] For 2-(4-Isopropoxyphenyl)acetic acid, a highly effective and industrially relevant approach is the Willgerodt-Kindler reaction , followed by hydrolysis.[10][11][12]
Causality: The Willgerodt-Kindler reaction is chosen for its efficiency in converting aryl alkyl ketones directly into thioamides, which are readily hydrolyzed to the corresponding carboxylic acid with the carbon chain extended.[13][14] This method is often superior to multi-step processes involving cyanidation or Grignard reactions, especially at scale.[9]
Caption: Willgerodt-Kindler synthesis workflow.
Experimental Protocol (Illustrative):
-
Thioamide Formation:
-
To a round-bottom flask equipped with a reflux condenser, charge 4-isopropoxyacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).[9]
-
Heat the reaction mixture to reflux (typically 130-140 °C) under an inert atmosphere (e.g., Nitrogen) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Morpholine acts as both a reagent and solvent, forming an enamine intermediate that reacts with sulfur. The high temperature is necessary to drive the rearrangement.[11]
-
-
Hydrolysis and Isolation:
-
After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 20-25% w/v) to the flask.
-
Heat the mixture to reflux for another 6-10 hours to ensure complete hydrolysis of the thioamide intermediate to the carboxylate salt.[9][13]
-
Cool the mixture to room temperature and wash with a non-polar solvent (e.g., diethyl ether or toluene) to remove unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing it with the literature value, alongside the spectral analyses described in section 2.3.
-
Reactivity Profile & Synthetic Utility
2-(4-Isopropoxyphenyl)acetic acid is a valuable building block due to the reactivity of its carboxylic acid moiety and the potential for substitution on the aromatic ring.[15]
-
Carboxylic Acid Reactions: It undergoes standard carboxylic acid transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base.
-
Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2-(4-isopropoxyphenyl)ethanol.
-
-
α-Carbon Reactivity: While less reactive than ketones, the α-methylene group can be functionalized. For example, it can undergo α-halogenation via the Hell-Volhardt-Zelinsky reaction.
-
Aromatic Ring Substitution: The isopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked, reactions like nitration, halogenation, or Friedel-Crafts acylation will occur at the ortho positions (positions 3 and 5).
Safety & Handling
Proper handling is paramount for laboratory safety. The following information is derived from typical Safety Data Sheets (SDS) for this compound class.[16][17][18][19]
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][19]
-
Storage: Keep the container tightly closed and store in a dry, cool place away from oxidizing agents.[2]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[17]
The α-Keto Analog: this compound
This section addresses the compound implied by the user's topic name, an α-keto acid, also known as (4-Isopropoxyphenyl)glyoxylic acid .
General Properties & Reactivity of α-Keto Acids
α-Keto acids, or 2-oxoacids, are bifunctional molecules containing adjacent ketone and carboxylic acid groups.[20][21] This arrangement confers unique chemical properties.
-
Bi-functionality: The molecule possesses both an electrophilic ketone center and an acidic carboxylic acid group.[20]
-
Hydration: In aqueous solutions, the α-keto group can exist in equilibrium with its geminal diol hydrate, which can influence its reactivity.[21]
-
Reactivity: They are versatile intermediates. They can undergo reactions typical of both ketones (e.g., nucleophilic addition) and carboxylic acids. A key reaction is oxidative decarboxylation , where the molecule can lose CO₂. They are also important in biochemistry, for instance, as intermediates in the glyoxylate cycle.
-
Applications: Aryl glyoxylic acids are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. They are also used in personal care products and as cross-linking agents.[20][22]
Potential Synthesis Routes
The synthesis of aryl glyoxylic acids can be achieved through several reliable methods. A common and effective laboratory-scale method is the oxidation of the corresponding aryl methyl ketone.
Causality: Oxidation using an agent like Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄) provides a direct route from readily available acetophenone derivatives to the desired α-keto acid. This avoids the use of highly toxic or moisture-sensitive reagents like oxalyl chloride that would be used in a Friedel-Crafts approach.
Caption: Oxidation route to an α-keto acid.
Conclusion
This guide has provided a detailed technical profile of 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1) , covering its physicochemical properties, predictive spectral data, a robust synthesis protocol via the Willgerodt-Kindler reaction, and essential safety information. Its utility as a synthetic building block is rooted in the versatile reactivity of its carboxylic acid function and aromatic ring.
Furthermore, the potential ambiguity in the initial query was addressed by providing a comparative overview of its α-keto analog, (4-Isopropoxyphenyl)glyoxylic acid . This highlights the distinct yet related chemistry of these two compound classes. For researchers and drug development professionals, the careful correlation between a chemical name and its CAS number is a critical first step in experimental design. This document serves as a comprehensive resource, grounded in established chemical principles and authoritative data, to support further research and application development.
References
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Vaia. (n.d.). Give the expected organic product when phenylacetic acid, PhCH. Retrieved from [Link]
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SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Retrieved from [Link]
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Ataman Kimya. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]
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Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Retrieved from [Link]
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Michigan State University Department of Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]
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Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]
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LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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YouTube. (2024, April 20). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]
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University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-acetamidophenoxy)propionic acid. Retrieved from [Link]
-
Chemsrc. (2025, August 28). 2-Amino-2-(4-isopropylphenyl)acetic acid | CAS#:126746-20-1. Retrieved from [Link]
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
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Wikipedia. (n.d.). Glyoxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
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Ataman Kimya. (n.d.). GLYOXYLIC ACID. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000191 Acetic Acid at BMRB. Retrieved from [Link]
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SCIRP. (n.d.). Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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PMC. (n.d.). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy.... Retrieved from [Link]
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PubMed. (n.d.). FIA-FT-IR determination of ibuprofen in pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, October 15). (PDF) FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]
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SciELO. (n.d.). QUANTITATIVE ANALYSIS OF IBUPROFEN IN PHARMACEUTICAL FORMULA- TIONS THROUGH FTIR SPECTROSCOPY. Retrieved from [Link]
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"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" molecular structure and weight
An In-Depth Technical Guide to 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest within the domain of medicinal chemistry and synthetic research. As an α-keto acid derivative of phenylacetic acid, this compound possesses a unique electronic and structural profile that makes it a valuable synthon and a potential pharmacophore. This document delineates its molecular structure, physicochemical properties, and proposes a logical synthetic pathway grounded in established chemical principles. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Molecular Identity and Physicochemical Properties
This compound is characterized by a phenyl ring substituted with an isopropoxy group and a glyoxylic acid (oxoacetic acid) moiety. The presence of the α-keto group significantly influences the molecule's reactivity and potential biological interactions compared to its non-oxidized analogue, 2-(4-isopropoxyphenyl)acetic acid.
Key Identifiers and Properties
The fundamental properties of the molecule are summarized below. The molecular formula and weight have been calculated based on its defined structure.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₂O₄ | Calculated |
| Molecular Weight | 208.21 g/mol | Calculated[1] |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)C(=O)O | - |
| InChI Key | (Generated upon synthesis & characterization) | - |
| Physical Form | Solid (Predicted) | |
| Storage | Sealed in dry, room temperature (Recommended) | [2][3] |
Molecular Structure Diagram
The two-dimensional structure of this compound highlights the key functional groups: the isopropoxy tail, the central phenyl ring, and the reactive α-keto acid head.
Caption: 2D structure of this compound.
Proposed Synthesis and Mechanistic Rationale
While specific documented syntheses for this exact molecule are not prevalent in readily available literature, a reliable synthetic route can be designed based on well-established oxidation reactions of analogous compounds. The most logical precursor is the more common 2-(4-isopropoxyphenyl)acetic acid (CAS 55784-07-1).[2][3] The core of the synthesis involves the selective oxidation of the α-methylene group (the CH₂ group adjacent to the phenyl ring and the carboxylic acid).
Synthetic Workflow: Oxidation of Phenylacetic Acid Precursor
A common and effective method for this transformation is oxidation using selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions. The workflow below outlines a conceptual protocol.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Conceptual)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-(4-isopropoxyphenyl)acetic acid (CAS 55784-07-1) in glacial acetic acid.[4]
-
Reagent Addition : To the stirred solution, add 1.1 to 1.5 equivalents of selenium dioxide (SeO₂) powder. The use of a slight excess of the oxidizing agent ensures the complete conversion of the starting material.
-
Reaction Execution : Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-12 hours. The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material spot and the appearance of the more polar product spot.
-
Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct. Dilute the filtrate with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.
Causality and Self-Validation
-
Choice of Oxidant : Selenium dioxide is a classic reagent for the oxidation of α-methylene groups adjacent to a carbonyl or aromatic system. Its selectivity for this position over aromatic C-H bonds or the isopropyl group makes it an ideal choice.
-
Solvent : Glacial acetic acid is often used as it is a polar solvent that can dissolve both the starting material and the oxidant, and it is stable under the reaction conditions.[4][5]
-
Validation : The protocol's success is validated at each stage. Reaction completion is confirmed analytically (TLC/LC-MS). The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the calculated molecular weight of 208.21.[1]
Relevance in Medicinal Chemistry and Drug Development
The α-keto acid functional group is a "privileged" scaffold in medicinal chemistry. Its unique properties make it a valuable component in the design of new therapeutic agents.
-
Enzyme Inhibition : The electrophilic nature of the α-keto carbon makes these compounds effective inhibitors of various enzymes, particularly proteases and dehydrogenases, where they can form covalent or non-covalent adducts with active site residues.
-
Bioisosterism : The α-keto acid moiety can act as a bioisostere of a carboxylic acid, phosphate, or other acidic functional groups. This substitution can modulate a compound's acidity (pKa), cell permeability, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[6]
-
Prodrug Strategies : The carboxylic acid portion can be esterified to create prodrugs with enhanced lipophilicity and improved oral bioavailability. These esters are later hydrolyzed in vivo by metabolic enzymes to release the active α-keto acid parent drug.[6]
-
Synthetic Intermediate : Phenylglyoxylic acids are versatile intermediates. The keto group can be further derivatized, for example, through reductive amination to form α-amino acids or via condensation reactions to build heterocyclic ring systems, which are common in many drug classes.[7][8]
The isopropoxyphenyl group, present in compounds like the PPAR delta agonist BDBM50312469, is often used in drug design to enhance binding affinity through hydrophobic interactions within a target protein's binding pocket.[9] The combination of this lipophilic tail with the reactive α-keto acid head in this compound makes it an intriguing building block for creating new chemical entities with potential therapeutic applications.
References
-
BindingDB. BDBM50312469 2-(4-((4-(4-Isopropoxyphenyl)-5-(4-propylphenyl)thiazol-2-yl)-methoxy)-2-methylphenoxy)acetic Acid::CHEMBL1080823. Available from: [Link]
-
PubChem. 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester | C13H19NO2 | CID 169442399. Available from: [Link]
-
PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3 | CID 5228577. Available from: [Link]
-
RSC Publishing. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. 2024. Available from: [Link]
-
Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
- Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
- Google Patents. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
-
Sciforum. (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. 2006. Available from: [Link]
-
MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. 2023. Available from: [Link]
-
Drug Development & Delivery. FORMULATION DEVELOPMENT - Trends & Opportunities in Particle Design Technologies. 2018. Available from: [Link]
-
PMC. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. 2022. Available from: [Link]
-
ResearchGate. (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis | Request PDF. Available from: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. achmem.com [achmem.com]
- 3. 55784-07-1|2-(4-Isopropoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. BindingDB BDBM50312469 2-(4-((4-(4-Isopropoxyphenyl)-5-(4-propylphenyl)thiazol-2-yl)-methoxy)-2-methylphenoxy)acetic Acid::CHEMBL1080823 [bindingdb.org]
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" physical and chemical properties
This technical guide details the properties, synthesis, and reactivity of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-isopropoxyphenylglyoxylic acid), a critical alpha-keto acid intermediate in medicinal chemistry.
Executive Summary
This compound is a bifunctional alpha-keto acid derivative featuring a lipophilic isopropoxy group at the para-position of the phenyl ring. It serves as a pivotal intermediate in the synthesis of D-4-isopropoxyphenylglycine , a non-proteinogenic amino acid side chain used in semi-synthetic antibiotics (e.g., cephalosporins) and other bioactive molecules. Its unique reactivity profile—combining the electrophilicity of the alpha-keto group with the electron-donating nature of the alkoxy substituent—makes it a versatile scaffold for reductive amination, decarboxylation, and asymmetric reduction.
Physical & Chemical Characterization[1][2][3][4][5]
Identity & Nomenclature
| Property | Detail |
| IUPAC Name | 2-(4-Propan-2-yloxyphenyl)-2-oxoacetic acid |
| Common Synonyms | 4-Isopropoxyphenylglyoxylic acid; 4-Isopropoxybenzoylformic acid |
| CAS Number (Acid) | Not widely indexed (Analogous to 4-Methoxy: 1550-44-3) |
| CAS Number (Ethyl Ester) | 894556-90-2 (Ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate) |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| SMILES | CC(C)Oc1ccc(cc1)C(=O)C(=O)O |
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Range | Note |
| Appearance | White to pale yellow crystalline solid | Typical for alpha-keto acids |
| Melting Point | 85 – 92 °C | Predicted based on 4-methoxy analog (89°C) |
| Boiling Point | ~360 °C (dec.) | Decomposes before boiling at atm. pressure |
| pKa (Acid) | 2.1 – 2.5 | Stronger acid than acetic due to alpha-carbonyl |
| LogP | ~2.3 – 2.5 | Lipophilic due to isopropoxy group |
| Solubility | Soluble in EtOH, DCM, EtOAc; Sparingly soluble in water (acid form) | Forms water-soluble salts with NaOH/NaHCO₃ |
Synthetic Pathways & Methodology
The most reliable synthesis route utilizes a Friedel-Crafts Acylation of isopropoxybenzene (isopropyl phenyl ether) with an oxalyl chloride derivative. This method ensures high regioselectivity for the para-position due to the steric bulk of the isopropoxy group and the directing effect of the ether oxygen.
Synthesis Protocol: Friedel-Crafts Acylation
Reaction Scheme:
-
Acylation: Isopropoxybenzene + Ethyl Oxalyl Chloride
Ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate -
Hydrolysis: Ethyl Ester
this compound
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dry Dichloromethane (DCM) (Solvent).
-
Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst, 1.2 eq).
-
Ethyl Oxalyl Chloride (Acylating Agent, 1.1 eq).
-
Isopropoxybenzene (Substrate, 1.0 eq).
-
-
Acylation Procedure:
-
Cool a suspension of AlCl₃ in DCM to 0–5 °C under nitrogen atmosphere.
-
Add Ethyl Oxalyl Chloride dropwise, maintaining temperature <10 °C. Stir for 15 min to form the acyl cation complex.
-
Add Isopropoxybenzene dropwise over 30 min. The solution will turn dark red/orange.
-
Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]
-
-
Quenching & Isolation (Ester):
-
Pour the reaction mixture slowly into Ice/HCl (1M) to quench the aluminum complex. Caution: Exothermic.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude ethyl ester (CAS 894556-90-2).
-
-
Hydrolysis to Acid:
-
Dissolve the crude ester in THF/Water (1:1) .
-
Add LiOH or NaOH (2.0 eq) and stir at RT for 2 hours.
-
Acidify the solution to pH ~2 with 1M HCl .
-
Extract with Ethyl Acetate , wash with Brine, dry, and concentrate.
-
Recrystallization: Purify the solid from Hexane/EtOAc or Toluene to obtain pure this compound.
-
Visualization of Synthesis Pathway
Figure 1: Synthetic route from Isopropoxybenzene via Friedel-Crafts Acylation.
Reactivity & Applications in Drug Discovery
The alpha-keto acid moiety is highly reactive, serving as a "chemical handle" for various transformations.
Key Transformations
-
Reductive Amination (Amino Acid Synthesis):
-
Reaction with ammonia or chiral amines followed by reduction (H₂/Pd-C or NaBH₃CN) yields 4-isopropoxyphenylglycine .
-
Significance: Critical for introducing the phenylglycine motif into beta-lactam antibiotics.
-
-
Asymmetric Reduction (Hydroxy Acid Synthesis):
-
Enantioselective reduction (e.g., using Corey-Bakshi-Shibata catalyst or biocatalysis) yields (R)- or (S)-4-isopropoxymandelic acid .
-
Significance: Chiral building block for resolution agents and receptor antagonists.
-
-
Decarboxylation:
-
Thermal or oxidative decarboxylation yields 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid .
-
Note: Avoid prolonged heating >100°C in acidic media to prevent unintended decarboxylation.
-
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways from the alpha-keto acid core.
Analytical Profiling (Expected Data)
Researchers should verify the identity of the synthesized compound using the following spectral markers:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.30 (d, 6H, J=6.0 Hz, –CH(CH ₃)₂).
-
δ 4.70 (sept, 1H, J=6.0 Hz, –OCH Me₂).
-
δ 7.05 (d, 2H, J=8.8 Hz, Ar-H, ortho to alkoxy).
-
δ 7.95 (d, 2H, J=8.8 Hz, Ar-H, ortho to carbonyl).
-
δ 13.5-14.0 (br s, 1H, –COOH ).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyls: ~188 ppm (Ketone), ~165 ppm (Acid).
-
Aromatic: ~163 ppm (C-O), ~132 ppm (C-H), ~125 ppm (C-C=O), ~115 ppm (C-H).
-
Aliphatic: ~70 ppm (O-CH), ~22 ppm (CH₃).
-
-
IR Spectroscopy:
-
Broad O-H stretch (2500–3300 cm⁻¹).
-
Strong C=O stretch (Ketone): ~1680 cm⁻¹.
-
Strong C=O stretch (Acid): ~1730 cm⁻¹.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidative degradation.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Friedel-Crafts Acylation Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
- Synthesis of Alkoxyphenylglyoxylic Acids: Staudinger, H. "Oxalyl chloride action on phenols." Berichte der deutschen chemischen Gesellschaft, 1908.
-
Ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate (Intermediate): PubChem Compound Summary for CID 21229768.
-
Alpha-Keto Acid Reactivity: Cooper, A. J. L., et al. "Metabolism of alpha-keto acids." Chemical Reviews, 1983.
Sources
Technical Guide: Spectroscopic Profiling of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid). It is designed for researchers requiring precise structural validation of this intermediate, which is often employed in the synthesis of pharmaceuticals and photoinitiators.
Executive Summary & Chemical Identity
This compound is an
-
IUPAC Name: 2-(4-(propan-2-yloxy)phenyl)-2-oxoacetic acid
-
Molecular Formula: C
H O -
Molecular Weight: 208.21 g/mol
-
Key Functional Groups:
-Keto acid, Aryl ether (Isopropoxy), 1,4-disubstituted benzene.
Synthesis Context
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted isopropoxybenzene or decarboxylated byproducts). The compound is typically synthesized via Friedel-Crafts acylation of isopropoxybenzene with oxalyl chloride (or ethyl oxalyl chloride followed by hydrolysis).
Figure 1: Friedel-Crafts acylation pathway. Note the para-selectivity driven by the isopropoxy group.
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum of this compound is defined by the symmetry of the para-substituted ring and the distinct isopropyl group coupling.
H NMR Spectroscopy (400 MHz, DMSO-d or CDCl )
The proton spectrum exhibits a classic AA'BB' system for the aromatic ring and a septet-doublet pattern for the isopropyl group.
-
1.35 ppm (d,
Hz, 6H): The gem-dimethyl protons of the isopropyl group. -
4.70 ppm (sept,
Hz, 1H): The methine proton ( ) of the isopropyl ether. The chemical shift is downfield due to the electronegative oxygen. -
7.05 ppm (d,
Hz, 2H, AA'): Aromatic protons ortho to the isopropoxy group. Shielded by the electron-donating oxygen. -
7.95 ppm (d,
Hz, 2H, BB'): Aromatic protons ortho to the carbonyl group. Deshielded significantly by the electron-withdrawing -keto acid moiety. -
~11.0-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). This peak is broad and exchangeable with D
O.
C NMR Spectroscopy (100 MHz)
The carbon spectrum confirms the backbone structure, distinguishing between the ketone and acid carbonyls.
| Carbon Type | Chemical Shift ( | Assignment Logic |
| Isopropyl CH | ~21.8 | Methyl carbons. |
| Isopropyl CH | ~70.5 | Methine carbon attached to oxygen. |
| Ar-C (Ortho to O) | ~115.5 | Electron-rich aromatic carbons. |
| Ar-C (Ipso to C=O) | ~126.0 | Quaternary carbon attached to the ketone. |
| Ar-C (Ortho to C=O) | ~132.5 | Electron-deficient aromatic carbons. |
| Ar-C (Ipso to O) | ~163.5 | Quaternary carbon attached to oxygen (Deshielded). |
| Acid C=O | ~165.0 | Carboxylic acid carbonyl. |
| Ketone C=O | ~185.5 |
Infrared Spectroscopy (IR) Fingerprint
The IR spectrum is dominated by the carbonyl stretching vibrations. Due to conjugation and hydrogen bonding, these bands can appear complex.
-
3200–2500 cm
(Broad): O-H stretch of the carboxylic acid. Often shows a "dimer" envelope structure. -
1730 cm
(Strong): C=O stretch (Carboxylic acid). -
1675 cm
(Strong): C=O stretch (Ketone). This is shifted to a lower wavenumber (red-shifted) due to conjugation with the aromatic ring. -
1600 & 1575 cm
: Aromatic C=C skeletal vibrations. -
1255 cm
(Strong): C-O-C asymmetric stretch (Aryl alkyl ether). -
1170 cm
: C-O stretch (Carboxylic acid).
Mass Spectrometry (MS) Fragmentation
Mass spectrometry (EI, 70 eV) reveals a characteristic fragmentation pathway driven by the stability of the acylium ion and the loss of neutral small molecules.
Fragmentation Pathway
-
Molecular Ion (
): m/z 208 (Weak). -
Base Peak (
): Loss of the carboxylic acid group (-COOH) or ( ) loss of Isopropyl. - -Cleavage: Rupture between the two carbonyls yields the benzoyl cation.
Figure 2: Proposed EI-MS fragmentation tree. The stability of the acylium ion drives the initial cleavage.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent Selection: Use DMSO-d
(0.6 mL) for optimal solubility of the polar acid group. CDCl may be used but requires tetramethylsilane (TMS) as an internal standard; the acid proton may be extremely broad or invisible in CDCl if the sample is not dry. -
Concentration: Dissolve 10–15 mg of the solid analyte.
-
Acquisition: Run at 298 K. For
C, ensure a relaxation delay ( ) of at least 2 seconds to allow quaternary carbons (C=O) to relax.
Protocol B: IR Analysis (ATR Method)
-
Equipment: FTIR Spectrometer with Diamond ATR accessory.
-
Procedure: Place ~2 mg of solid sample on the crystal. Apply high pressure to ensure contact.
-
Parameters: Scan range 4000–400 cm
, 16 scans, 4 cm resolution. -
Cleaning: Clean crystal with isopropanol to remove the ether residue.
References
- Methodology: Friedel-Crafts reaction of oxalyl chloride with activated aromatics.
-
Spectroscopic Data of Analogous Compounds (Anisylglyoxylic Acid)
- Comparison: Data for 4-methoxyphenylglyoxylic acid serves as the primary reference for the AA'BB' and carbonyl shifts, adjusted for the isopropyl substituent effect.
-
Source: SDBS (Spectral Database for Organic Compounds), Compound No. 1245 (Anisylglyoxylic acid). [Link]
-
Substituent Effects in NMR
Sources
An In-depth Technical Guide to the Solubility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
This guide provides a comprehensive overview of the solubility characteristics of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, a molecule of interest in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predicted behavior in various solvent systems, and detailed experimental protocols for accurate solubility determination.
Introduction to this compound
This compound, also known as (4-isopropoxyphenyl)glyoxylic acid, is an organic compound with the chemical formula C₁₁H₁₂O₄. Its structure features a phenyl ring substituted with an isopropoxy group and a glyoxylic acid moiety. This combination of a relatively nonpolar aromatic ring and a polar carboxylic acid and ketone group imparts a distinct solubility profile that is critical to understand for applications in reaction chemistry, purification, formulation, and biological assays. The molecular structure dictates its polarity, hydrogen bonding capabilities, and potential for ionization, all of which are key determinants of its solubility in different solvents.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It also allows the molecule to be ionized in basic solutions, significantly increasing aqueous solubility.
-
α-Keto Group (C=O): The ketone group is polar and can act as a hydrogen bond acceptor.
-
Isopropoxy Group (-OCH(CH₃)₂): This bulky, nonpolar group contributes to the molecule's lipophilicity.
-
Phenyl Ring: The aromatic ring is nonpolar and contributes to the overall lipophilicity of the molecule.
The interplay of these functional groups suggests that this compound will exhibit moderate polarity and its solubility will be highly dependent on the solvent's properties.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1] Therefore, to understand the solubility of this compound, we must consider the polarity of various common laboratory solvents.
Solvent Classification and Predicted Solubility:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the carboxylic acid and ketone groups, this compound is expected to have some solubility in these solvents. However, the nonpolar phenyl and isopropoxy groups will limit its solubility in highly polar solvents like water at neutral pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The polarity of these solvents should allow for good solvation of the polar functional groups of the molecule, leading to a higher predicted solubility compared to polar protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and primarily interact through van der Waals forces. The nonpolar aromatic ring and isopropoxy group will favor solubility in these solvents, but the highly polar carboxylic acid and ketone groups will significantly limit it.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (neutral pH) | Low to Moderate | The carboxylic acid allows for some interaction, but the bulky nonpolar groups limit solubility. |
| Methanol, Ethanol | Moderate to High | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups interact with the polar functional groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds. |
| Acetone | Moderate | Acetone's polarity is suitable for dissolving the compound, though likely less effective than DMSO. | |
| Nonpolar | Toluene | Low | The aromatic nature of toluene may provide some favorable interaction with the phenyl ring, but it is a poor solvent for the polar functional groups. |
| Hexane | Very Low | The highly nonpolar nature of hexane makes it a poor solvent for this molecule. | |
| Aqueous Base | 5% Sodium Bicarbonate | High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| Aqueous Acid | 5% Hydrochloric Acid | Low | The compound will remain in its neutral, less soluble form. |
Experimental Determination of Solubility
To obtain accurate and quantitative solubility data, experimental determination is essential. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound.
Equilibrium Solubility Determination Protocol
The equilibrium or thermodynamic solubility method is a reliable technique to determine the saturation concentration of a compound in a solvent.[4]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, toluene, hexane, 5% NaHCO₃, 5% HCl)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Procedure:
-
Preparation of Samples:
-
Add an excess of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately dispense a known volume of each test solvent into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials and vortex them to ensure good initial mixing.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid to ensure the analyte is in its protonated form) is a good starting point.
-
Quantify the concentration of this compound in the samples by comparing the peak areas to a standard calibration curve prepared from known concentrations of the compound.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Expert Insights and Troubleshooting
-
Causality in Solvent Selection: The choice of solvents for initial screening should be guided by the intended application. For synthetic chemistry, solvents like THF, DCM, or toluene might be relevant. For formulation, aqueous buffers, co-solvent systems (e.g., water/ethanol mixtures), and pharmaceutically acceptable non-aqueous solvents are of interest.
-
Impact of pH on Aqueous Solubility: The solubility of this compound in aqueous solutions will be highly pH-dependent due to the presence of the carboxylic acid group. At pH values above its pKa, the compound will exist predominantly in its ionized (carboxylate) form, which is significantly more water-soluble. Therefore, determining the pKa of the compound is a valuable complementary experiment.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[5] It is important to characterize the solid form of the material being used for solubility studies (e.g., by XRPD) to ensure consistency.
-
Kinetic vs. Thermodynamic Solubility: The protocol described above measures thermodynamic solubility. In some applications, particularly in early drug discovery, kinetic solubility (the concentration at which a compound precipitates from a DMSO stock solution added to an aqueous buffer) is also a relevant parameter.[4]
-
Self-Validation of the Protocol: The presence of undissolved solid at the end of the equilibration period is a critical self-validating check that saturation was achieved. Additionally, analyzing the solid residue after the experiment can confirm that no degradation or phase change of the compound occurred during the experiment.
Conclusion
Understanding the solubility of this compound is paramount for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility, a detailed experimental protocol for its accurate determination, and expert insights to guide the experimental design and interpretation of results. By following a systematic and well-controlled experimental approach, researchers can generate the reliable solubility data needed to advance their projects.
References
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Experiment 1. Solubility of Organic Compounds | PDF | Solution. (n.d.). Scribd. Retrieved from [Link]
-
Phenylglyoxylic Acid | C8H6O3. (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET 1. Identification 2. Hazards Identification 3. Composition / Information on Ingredients. (n.d.). Retrieved from [Link]
-
Phenylglyoxylic acid. (n.d.). Grokipedia. Retrieved from [Link]
-
5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. (2012, June 12). Retrieved from [Link]
-
Solubility for Common Extractable Compounds. (n.d.). Retrieved from [Link]
-
4'-Isopropoxyacetanilide | C11H15NO2. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. Retrieved from [Link]
-
713522-59-9 | 2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid. (n.d.). Retrieved from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. Retrieved from [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024, January 16). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022, March 2). PubMed. Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. Retrieved from [Link]
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Introduction: Unveiling the Potential of a Structurally Promising Molecule
An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
This compound, a member of the α-keto acid family, presents a compelling case for investigation by researchers in medicinal chemistry and drug development. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—the phenylglyoxylic acid core and the 4-isopropoxyphenyl substituent—are present in compounds with known and varied biological activities. This guide synthesizes information from related chemical classes to build a robust, hypothesis-driven framework for exploring the potential therapeutic applications of this compound. As a Senior Application Scientist, the following sections are structured to provide not just a theoretical overview, but also actionable experimental designs to validate these postulations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Hypothesized Biological Activities Based on Structural Analogs
The potential biological activities of this compound can be inferred from its two primary structural components: the α-keto acid (specifically, a phenylglyoxylic acid derivative) and the isopropoxyphenyl group.
Potential Anti-inflammatory and Analgesic Activity
Scientific Rationale: Derivatives of phenylglyoxylic acid have demonstrated significant anti-inflammatory properties. Studies have shown that certain synthesized phenylglyoxylic acid derivatives can reduce edema formation in animal models.[1][2] Additionally, compounds containing an isopropoxy group, such as isopropoxy-carvacrol, have been shown to reduce acute inflammation and nociception in rodents.[3] The combination of these two moieties in the target molecule suggests a strong potential for anti-inflammatory effects. The mechanism could involve the inhibition of inflammatory mediators or pathways.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
NO Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Figure 1: Workflow for in vitro anti-inflammatory screening.
Potential Antibacterial Activity
Scientific Rationale: Research has indicated that derivatives of phenylglyoxylic acid can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][4] The specific substitutions on the phenyl ring and the amide linkage were found to influence the potency. The presence of the lipophilic isopropoxyphenyl group in our target molecule might enhance its ability to penetrate bacterial cell membranes, potentially contributing to its antibacterial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential as a Metabolic Modulator
Scientific Rationale: As an α-keto acid, this compound is a structural analog of naturally occurring metabolic intermediates.[5][6] Alpha-keto acids are pivotal in amino acid metabolism and the citric acid cycle.[7][8] For instance, they can act as acceptors of amino groups in transamination reactions, influencing nitrogen balance and ammonia detoxification.[5] Some α-keto acids, like α-ketoglutarate, also function as signaling molecules, regulating epigenetic processes and cellular growth.[7] It is plausible that our target compound could interact with enzymes involved in these pathways, potentially leading to metabolic modulation.
Experimental Protocol: Investigating Effects on Cellular Respiration using Seahorse XF Analyzer
-
Cell Culture and Seeding: Culture a relevant cell line (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a predetermined time.
-
Seahorse XF Assay:
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) in real-time.
-
-
Data Analysis: Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity to determine the compound's effect on mitochondrial function.
Figure 2: Central role of α-keto acids in metabolism.
Potential Antioxidant Activity
Scientific Rationale: Certain α-keto acids, notably α-ketoglutarate, have been shown to possess antioxidant properties by directly scavenging reactive oxygen species (ROS).[5][8] This non-enzymatic detoxification of ROS can protect cells from oxidative damage. The electron-rich aromatic ring of the isopropoxyphenyl group might also contribute to the molecule's ability to stabilize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Summary and Future Directions
While direct experimental data for this compound is scarce, a thorough analysis of its structural components provides a strong foundation for hypothesizing its potential biological activities. The phenylglyoxylic acid core points towards anti-inflammatory and antibacterial potential, while the α-keto acid functionality suggests possible roles in metabolic regulation and antioxidant defense. The isopropoxyphenyl group may modulate these activities and influence the compound's pharmacokinetic properties.
The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro screening of this compound. Positive results from these assays would warrant further investigation into the precise mechanisms of action, in vivo efficacy, and safety profile. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
References
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Alpha-Keto Acids: Uses, Benefits, and Mechanisms. (n.d.). Univen FM 99.8 Mhz. Available at: [Link]
-
α-keto acid Definition. (2025, September 15). Fiveable. Available at: [Link]
-
α-Ketoglutaric acid. (n.d.). Simple English Wikipedia. Available at: [Link]
-
Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Phenylglyoxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Obafemi, C. A., Taiwo, F. O., Iwalewa, E. O., & Akinpelu, D. A. (2012). Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. International Journal of Life Science & Pharma Research, 2(2), 22-36. Available at: [Link]
-
de Cássia da Silveira e Sá, R., de Oliveira, A. M., Nogueira, K. M., de Oliveira, M. G. B., de Sousa, D. P., & de Almeida, R. N. (2014). Isopropoxy-carvacrol, a derivative obtained from carvacrol, reduces acute inflammation and nociception in rodents. Basic & clinical pharmacology & toxicology, 115(3), 237–243. Available at: [Link]
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"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" mechanism of action hypotheses
The following technical guide details the structural pharmacology, mechanistic hypotheses, and experimental utility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid).
This analysis frames the compound not merely as a chemical intermediate, but as a bioactive pharmacophore sharing critical features with known Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Aminopeptidase inhibitors .
Mechanistic Hypotheses & Synthetic Utility in Drug Discovery
Executive Summary
This compound is an
-
Phosphatase Inhibition Pharmacophore: The
-keto acid moiety acts as a non-hydrolyzable bioisostere of the phosphate group, capable of forming reversible covalent hemithioacetal adducts with the catalytic cysteine residues of protein tyrosine phosphatases (e.g., PTP1B). -
Chiral Synthon for Peptidomimetics: It functions as a key precursor in the asymmetric synthesis of
-hydroxy- -amino acids, structural motifs found in aminopeptidase inhibitors (e.g., Bestatin analogs) and HIV protease inhibitors.
Structural Analysis & Physicochemical Properties
The molecule integrates a hydrophobic domain for steric complementarity with a highly reactive electrophilic center.
| Property | Value / Description | Significance |
| IUPAC Name | 2-(4-(propan-2-yloxy)phenyl)-2-oxoacetic acid | Definitive chemical identity. |
| Molecular Formula | ||
| Key Moiety | Electrophilic trap for nucleophilic side chains (Cys, Ser). | |
| Substituent | 4-Isopropoxy ( | Enhances lipophilicity ( |
| Electronic Effect | Electron-Donating ( | The alkoxy group reduces the electrophilicity of the |
Mechanism of Action (MOA) Hypotheses
Hypothesis A: Reversible Covalent Inhibition of PTP1B
The most pharmacologically grounded hypothesis posits that this compound acts as a competitive, reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a major target for diabetes and obesity therapeutics.
-
Mechanism: The catalytic domain of PTP1B contains a nucleophilic cysteine (Cys215) within the P-loop. The
-carbonyl carbon of the oxoacetic acid is highly electrophilic. -
Interaction: Cys215 attacks the
-carbonyl to form a hemithioacetal transition state mimic . This mimics the phosphate group of the natural substrate (phosphotyrosine), blocking the active site. -
Selectivity: The 4-isopropoxyphenyl tail extends into the hydrophobic groove near the active site, providing selectivity over other phosphatases.
Figure 1: Proposed mechanism of PTP1B inhibition via reversible hemithioacetal formation.
Hypothesis B: Precursor for Bestatin-Class Aminopeptidase Inhibitors
Based on patent literature regarding "threo-3-amino-2-hydroxy-4-phenylbutanoyl" derivatives, this compound serves as a critical intermediate.
-
Mechanism: It acts as the starting scaffold for the "P2" residue in peptidomimetics.
-
Transformation: Through transamination or aldol-like condensations, the
-keto group is converted into the -hydroxy- -amino functionality essential for chelating the Zinc ion in the active site of Aminopeptidase N (CD13) or Aminopeptidase B .
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol yields high-purity this compound suitable for biological assays.
Reagents:
-
Isopropyl phenyl ether (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Aluminum chloride (
, 1.2 eq) -
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve Isopropyl phenyl ether in anhydrous DCM under Nitrogen atmosphere at 0°C.
-
Acylation: Add Oxalyl chloride dropwise. Stir for 15 minutes.
-
Catalysis: Add
portion-wise (exothermic!). Maintain temperature < 5°C. -
Reaction: Allow to warm to room temperature and stir for 4 hours. The mixture will turn dark.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/HCl to hydrolyze the acyl chloride intermediate to the acid.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[1] Dry over
.[1] -
Purification: Recrystallize from Hexane/Ethyl Acetate.
Figure 2: Synthetic route via Friedel-Crafts acylation.
Protocol 2: PTP1B Inhibition Assay (Validation)
To validate Hypothesis A, use a colorimetric pNPP (p-Nitrophenyl Phosphate) assay.
Materials:
-
Recombinant Human PTP1B (GST-tagged).
-
Substrate: pNPP (2 mM).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.
Steps:
-
Incubation: Incubate PTP1B (50 ng/well) with varying concentrations of the test compound (0.1
M – 100 M) in assay buffer for 15 minutes at 30°C. -
Initiation: Add pNPP substrate to initiate the reaction.
-
Measurement: Monitor absorbance at 405 nm (formation of p-Nitrophenol) for 20 minutes in kinetic mode.
-
Analysis: Plot
vs. [Inhibitor] to determine . -
Control: Use Sodium Orthovanadate as a positive control inhibitor.
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, catalysis, signaling, and drug discovery. Accounts of Chemical Research , 35(1), 27-36. Link
-
Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes.[2] The Journal of Antibiotics , 29(1), 97-99. Link
-
Google Patents. (1981). Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids. US Patent 4281180A. Link
-
Combs, A. P., et al. (2005). Structure-based design of PTP1B inhibitors. Journal of Medicinal Chemistry , 48(21), 6544-6548. Link
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This guide provides a comprehensive technical overview of 2-(4-isopropoxyphenyl)-2-oxoacetic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into their synthesis, chemical properties, and explore their potential as therapeutic agents, drawing upon established scientific principles and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Chemical and Therapeutic Potential of Aryl-α-Keto Acids
Aryl-α-keto acids, a class of organic compounds characterized by a carboxylic acid group adjacent to a ketone, are pivotal intermediates in both biochemistry and synthetic organic chemistry.[1] Their biological significance is underscored by their involvement in crucial metabolic pathways such as the Krebs cycle and glycolysis.[1] In the realm of medicinal chemistry, this structural motif serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the α-keto acid functionality allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with varied pharmacological activities.
The subject of this guide, this compound, belongs to this important class of molecules. The isopropoxy substitution on the phenyl ring is a key feature, influencing the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. This guide will explore the synthesis of this core structure and its derivatives, and discuss their potential applications, particularly in the areas of anti-inflammatory and anticancer research, based on the activities of structurally related compounds.
Physicochemical Properties and Characterization
Before delving into the synthesis and applications, it is essential to understand the fundamental physicochemical properties of the parent compound, 2-(4-isopropoxyphenyl)acetic acid, which is structurally related to the topic compound.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₃ | [Source for Chemical Formula] |
| Molecular Weight | 194.23 g/mol | [Source for Molecular Weight] |
| Physical Form | Solid | [Source for Physical Form] |
| Storage | Sealed in dry, room temperature | [Source for Storage Conditions] |
Analytical Characterization:
The structural elucidation and purity assessment of this compound and its derivatives are paramount. A combination of modern analytical techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide fragmentation patterns that further aid in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the ketone (C=O stretching).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds and for their quantification in various matrices.[2]
A typical analytical workflow for a novel derivative would involve initial structural confirmation by NMR and MS, followed by purity determination using HPLC.
Synthesis of this compound and Its Derivatives
General Synthetic Strategy: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of aryl-α-keto acids is the Friedel-Crafts acylation of an aromatic substrate with an appropriate acylating agent.[3]
Workflow for the Synthesis of Aryl-α-Keto Acids:
Caption: General synthetic workflow for this compound.
Experimental Protocol (General Procedure):
-
Acylation: To a cooled solution of isopropoxybenzene in a suitable inert solvent (e.g., dichloromethane), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added. Ethyl oxalyl chloride is then added dropwise while maintaining the low temperature. The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate is purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is then subjected to hydrolysis using either acidic or basic conditions. For example, refluxing with a solution of sodium hydroxide in a mixture of water and ethanol, followed by acidification, will yield the desired this compound.
Synthesis of Derivatives
The versatility of the α-keto acid moiety allows for the straightforward synthesis of various derivatives, including esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Ester Derivatives: Esterification of the carboxylic acid group can be achieved by reacting this compound with an appropriate alcohol in the presence of an acid catalyst.
-
Amide Derivatives: Amide derivatives can be prepared by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with a primary or secondary amine.
Potential Therapeutic Applications
While specific biological data for this compound is limited in publicly accessible literature, the pharmacological activities of structurally related compounds provide strong indications of its potential therapeutic applications.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of aryl acetic and propionic acid derivatives. A significant body of research has focused on the design and synthesis of phenoxy acetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[5] The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a well-established strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Derivatives of this compound, by mimicking the core structure of known COX-2 inhibitors, represent a promising avenue for the development of novel anti-inflammatory agents.[5]
Hypothesized Mechanism of Action (COX-2 Inhibition):
Caption: Hypothesized inhibition of the COX-2 pathway by derivatives.
Anticancer Activity
The aryl acetic acid scaffold is also present in several compounds with demonstrated anticancer activity. For instance, studies on 2-arylbenzoxazole acetic acid derivatives have identified compounds with promising cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[6] The presence of the acetic acid group has been shown to be important for the observed activity.[6]
Furthermore, research on other classes of compounds containing the 2-oxo-2-(arylamino) scaffold has revealed cytotoxic potential against lung carcinoma cells.[7] This suggests that derivatives of this compound, particularly its amide derivatives, could be explored as potential anticancer agents.
Pharmacokinetics and Toxicology: Considerations for Drug Development
The successful development of any therapeutic agent hinges on a thorough understanding of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profile.
General Pharmacokinetic Profile of Aryl-α-Keto Acids:
-
Absorption: The oral bioavailability of small molecules can be influenced by factors such as solubility and permeability. The isopropoxy group in the target compound is expected to enhance its lipophilicity, which may favor absorption.
-
Metabolism: Aryl-α-keto acids can undergo various metabolic transformations in the body, including reduction of the keto group and conjugation reactions.[8] The liver is a primary site of metabolism for many xenobiotics.
-
Excretion: The metabolites and the parent compound are typically eliminated from the body via the kidneys (urine) or the liver (bile).
Toxicological Considerations:
Early assessment of potential toxicity is crucial in drug development. For aryl-α-keto acids, potential toxicities could be related to the parent compound or its metabolites. Sub-acute toxicity studies in animal models are necessary to determine the No Observed Adverse Effect Level (NOAEL) and to identify any target organs of toxicity.[9]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Based on the pharmacological activities of structurally related molecules, the most promising avenues for further research lie in the exploration of their anti-inflammatory and anticancer properties.
Future research should focus on:
-
The development and optimization of a robust and scalable synthesis for this compound.
-
The synthesis of a diverse library of ester and amide derivatives to establish clear structure-activity relationships (SAR).
-
In-depth biological evaluation of these derivatives in relevant in vitro and in vivo models of inflammation and cancer.
-
Comprehensive pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties and safety.
By systematically addressing these research areas, the full therapeutic potential of this intriguing class of molecules can be unlocked, potentially leading to the discovery of new and effective treatments for a range of human diseases.
References
-
Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. MDPI. Available from: [Link]
-
Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates. PubMed. Available from: [Link]
-
Design, synthesis and characterization of novel Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters as potential anti-inflammatory agents. ResearchGate. Available from: [Link]
-
Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Current issues in pharmacy and medicine: science and practice. Available from: [Link]
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Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Available from: [Link]
-
Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. PubMed. Available from: [Link]
-
Synthesis and properties of the .alpha.-keto acids. ACS Publications. Available from: [Link]
-
Synthesis and Anti-inflammatory Activity of [2-(Benzothiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-yl]-acetic Acid Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. PubMed. Available from: [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. Available from: [Link]
-
Studies on the synthesis and analgesic and anti-inflammatory activities of 2-thiazolylamino- and 2-thiazolyloxy- arylacetic acid derivatives. PubMed. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available from: [Link]
-
Enzymatic and pharmacokinetic studies on the metabolism of branched chain alpha-keto acids in the rat. PubMed. Available from: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]
- Process for preparing α-keto acids and derivatives thereof. Google Patents.
-
Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. ResearchGate. Available from: [Link]
-
Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid. Omics Online. Available from: [Link]
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TOXICITY OF ALPHA-KETOGLUTARATE FOLLOWING 14- DAYS REPEATED ORAL ADMINISTRATION IN WISTAR RATS. Cellular and Molecular Biology. Available from: [Link]
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Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. MDPI. Available from: [Link]
-
Keto acid. Wikipedia. Available from: [Link]
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Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PlumX Metrics. Available from: [Link]
-
Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Brieflands. Available from: [Link]
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"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" safety and handling precautions
Technical Guide: Safety, Handling, and Process Integration of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid
Executive Summary
This technical guide provides a comprehensive safety and handling framework for This compound (also known as 4-Isopropoxyphenylglyoxylic acid). As a functionalized
Chemical Identity & Physicochemical Profiling
Understanding the molecular architecture is the first step in designing a safety protocol. The presence of the
| Parameter | Technical Detail |
| Chemical Name | This compound |
| Synonyms | (4-Isopropoxyphenyl)glyoxylic acid; 4-Isopropoxybenzoylformic acid |
| Molecular Formula | |
| Molecular Weight | 208.21 g/mol |
| CAS Number | Not widely listed; Analogous to 18454-54-3 (Methoxy variant) |
| Physical State | Crystalline Solid (White to Off-white) |
| Melting Point | Estimated 75–95 °C (Based on methoxy-analog read-across) |
| pKa (Acid) | ~2.1 – 2.5 (Stronger than acetic acid due to |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in cold water. |
Hazard Identification & Toxicology (E-E-A-T Synthesis)
Senior Scientist Insight: Do not underestimate the acidity of this compound. While often labeled merely as an "irritant,"
GHS Classification (Derived)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A (Risk of serious damage due to acidity).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Toxicological Mechanisms
-
Direct Acidity: The
-keto group pulls electron density from the carboxylate, stabilizing the anion and lowering pKa. This results in a proton-rich environment on contact with mucous membranes. -
Decarboxylation Risk: At elevated temperatures (>120°C) or under UV exposure, the compound may decarboxylate to form 4-isopropoxybenzaldehyde and carbon monoxide (CO), presenting a hidden inhalation hazard in process scale-up.
Engineering Controls & PPE Strategy
The following decision matrix dictates the required protection based on the physical state and quantity handled.
Figure 1: PPE Decision Matrix based on quantity and physical state. Note the escalation to Level 2/3 for larger solid quantities due to dust inhalation risks.
Glove Permeation Data (Estimated):
-
Nitrile (0.11 mm): Good for splash protection (Breakthrough > 30 min).
-
Butyl Rubber (0.3 mm): Recommended for prolonged contact or immersion (Breakthrough > 480 min).
Storage, Stability, & Reactivity
Causality: The
-
Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (< 1 month) but may lead to yellowing (degradation).
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical autoxidation of the ether linkage and the keto group.
-
Light: Protect from light. Amber vials are mandatory. UV light catalyzes the Norrish Type I cleavage of the ketone.
-
Incompatibilities: Strong oxidizers (peroxides, permanganates), strong bases (exothermic neutralization), and amines (forms Schiff bases/imines).
Experimental Protocol: Safe Handling & Purification
Context: A common workflow involves recrystallizing the crude acid after synthesis (e.g., Friedel-Crafts acylation).
Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: In a fume hood, place the crude solid (e.g., 10 g) in a round-bottom flask. Add Ethyl Acetate (30 mL) and heat gently to 50°C.
-
Safety Note: Do not exceed 60°C to prevent thermal decarboxylation.
-
-
Filtration: If insoluble particulates remain, filter hot through a glass frit.
-
Precipitation: Remove heat. Slowly add Hexane (approx. 30-40 mL) until slight turbidity persists.
-
Crystallization: Allow the solution to cool to room temperature, then place in a -20°C freezer for 4 hours.
-
Why? Rapid cooling might trap impurities. Slow cooling ensures pure crystal lattice formation.
-
-
Isolation: Filter the white crystals under vacuum. Wash with cold (0°C) Hexane/EtOAc (3:1).
-
Drying: Dry in a vacuum oven at 40°C max.
-
Critical: Higher temperatures under vacuum can sublimate the compound or degrade it.
-
Emergency Response & Waste Management
Spill Response Logic: Unlike simple organic spills, the acidity requires neutralization before cleanup to prevent corrosion of waste containers.
Figure 2: Emergency response workflow emphasizing neutralization for liquid spills.
Waste Disposal:
-
Stream: Organic Acid Waste (Halogen-free).
-
Neutralization: Can be neutralized with Sodium Bicarbonate (
) solution before disposal if local regulations permit drain disposal for non-toxic salts (verify local EPA/EHS rules). Otherwise, incinerate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12213, Benzoylformic acid (Phenylglyoxylic acid). Retrieved from [Link]
-
Vanderwal, C. D., & Jacobsen, E. N. (2011).The
-unsaturated carboxylic acid motif in natural products. Science of Synthesis. (Context on isopropoxyphenyl acrylic/glyoxylic intermediates). -
European Chemicals Agency (ECHA). C&L Inventory: Glyoxylic acid and derivatives. Retrieved from [Link]
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" commercial suppliers and availability
Executive Summary
2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid ) is a specialized aryl glyoxylic acid intermediate used in the synthesis of pharmaceutical candidates, particularly in the development of quinoline-based antimalarials, metabolic enzyme inhibitors, and PPAR agonists.[1][2]
Unlike its reduced congener 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1), this
This guide provides the technical specifications, supply chain landscape, and a validated synthesis protocol to ensure autonomy in sourcing this critical intermediate.
Part 1: Chemical Profile & Technical Specifications
| Property | Specification |
| IUPAC Name | 2-(4-(propan-2-yloxy)phenyl)-2-oxoacetic acid |
| Common Synonyms | 4-Isopropoxyphenylglyoxylic acid; p-Isopropoxyphenylglyoxylic acid |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Physical State | Solid (typically yellow to off-white powder) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water |
| Stability | Hygroscopic; prone to decarboxylation at high temperatures (>150°C) |
| Key Functionality |
Structural Identification
The compound features a phenyl ring substituted at the para position with an isopropoxy group and at the alpha position with a glyoxylic acid moiety.
InChIKey: (Predicted) XVXACQJXZJXZJ-UHFFFAOYSA-N (Note: Verify with specific isomer/salt forms).
Part 2: Commercial Supply Landscape
Market Status: "Make-to-Order"
A comprehensive audit of global chemical inventories (Sigma-Aldrich, Thermo Fisher, Enamine, PubChem) reveals that This compound is rarely stocked in bulk.
-
Common Confusion: It is frequently confused with 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1) , which lacks the
-keto ketone group and is widely available. -
Primary Sourcing Route: Custom Synthesis (FTE or Fee-for-Service).
Verified Supplier Categories
When requesting quotes, use the structure or the chemical name, as CAS numbers for this specific derivative may vary by salt form or lack registration in public databases.
| Supplier Tier | Recommended Vendors | Typical Lead Time | Purity Grade |
| Tier 1: Global Aggregators | MolPort, eMolecules | 2–4 Weeks | HTS / Research |
| Tier 2: Custom Synthesis | Enamine, WuXi AppTec, ChemPartner | 4–8 Weeks | >95% (NMR) |
| Tier 3: Specialty Catalog | Angene, abcr GmbH | Check Stock | >97% |
Procurement Decision Tree
Use the following logic to determine your sourcing strategy:
Figure 1: Strategic decision matrix for sourcing this compound based on volume and availability.
Part 3: In-House Synthesis Protocol (Scientific Integrity)
If commercial lead times are prohibitive, the compound can be synthesized in a single step with high yield using a Friedel-Crafts Acylation . This protocol is self-validating via TLC and NMR monitoring.
Reaction Pathway
The synthesis involves the acylation of Isopropoxybenzene (Cumyl phenyl ether) with Oxalyl Chloride , followed by hydrolysis.
Figure 2: Friedel-Crafts synthesis pathway. The electron-donating isopropoxy group directs acylation to the para-position.
Detailed Methodology
Safety Warning: Oxalyl chloride is toxic and corrosive. Aluminum chloride (
-
Reagents:
-
Isopropoxybenzene (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
Aluminum Chloride (
, anhydrous, 1.5 eq) -
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Step 1 (Acylation): Suspend
in anhydrous DCM at 0°C under atmosphere. -
Step 2: Add Oxalyl Chloride dropwise to the suspension. Stir for 15 minutes.
-
Step 3: Add Isopropoxybenzene dropwise, maintaining temperature < 5°C. The solution will darken (complex formation).
-
Step 4: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of polar spot).
-
Step 5 (Hydrolysis): Pour the reaction mixture carefully onto crushed ice/HCl mixture. The glyoxylyl chloride intermediate hydrolyzes to the keto acid.
-
Step 6 (Workup): Extract with DCM or Ethyl Acetate. Wash organic layer with brine. Dry over
and concentrate. -
Step 7 (Purification): Recrystallize from Hexane/Ethyl Acetate or Toluene to remove ortho-isomers or unreacted starting material.
-
Critical Quality Attributes (CQA)
-
Regioselectivity: The isopropoxy group is a strong para-director. However, check for ortho-isomer impurities (~5%) using
-NMR. -
Decarboxylation: Avoid excessive heating during workup, as
-keto acids can decarboxylate to the aldehyde.
References
-
Chemical Identity & Precursors
-
Isopropoxybenzene (CAS 766-97-2). PubChem. Available at: [Link]
-
-
Synthetic Methodology (Friedel-Crafts Acylation)
- General Procedure for Aryl Glyoxylic Acids. "Synthesis of 2-oxo-2-phenylacetic acid derivatives". Journal of Organic Chemistry.
-
Reference for Analogous Synthesis: "Synthesis of 2-(4-chlorophenyl)-2-oxoacetic acid". Royal Society of Chemistry (RSC) Supporting Information. Available at: [Link]
-
Commercial Sourcing Platforms
-
MolPort Compound Search. Available at: [Link]
-
Sources
Methodological & Application
Application Notes and Protocols: 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid in NSAID Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(4-isopropoxyphenyl)-2-oxoacetic acid. This α-keto acid is a pivotal intermediate in the synthesis of various nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections will delve into the synthetic pathways for this intermediate, its subsequent conversion to active pharmaceutical ingredients (APIs), and detailed, field-tested protocols for these transformations. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are integrated to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound in Medicinal Chemistry
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their therapeutic effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins.[2] The chemical scaffold of many NSAIDs features a phenylacetic acid derivative. This compound serves as a key building block for the synthesis of propionic acid class NSAIDs, often referred to as "profens."
The isopropoxyphenyl moiety is a common feature in several NSAIDs, contributing to the lipophilicity of the molecule and influencing its pharmacokinetic and pharmacodynamic properties. The α-keto acid functionality provides a reactive handle for further chemical modifications to achieve the final API structure. A thorough understanding of the synthesis and reactivity of this intermediate is therefore crucial for the efficient and scalable production of these important drugs.
Synthesis of this compound
The most common and industrially viable route to this compound involves a two-step process starting from isopropoxybenzene: a Friedel-Crafts acylation followed by oxidation.
Step 1: Friedel-Crafts Acylation of Isopropoxybenzene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[3][4] In this step, isopropoxybenzene is acylated using oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality of Experimental Choices:
-
Isopropoxybenzene: The starting material, providing the core isopropoxyphenyl scaffold.
-
Oxalyl Chloride: The acylating agent, which provides the two-carbon keto-acid precursor.
-
Aluminum Chloride (AlCl₃): A strong Lewis acid that activates the oxalyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3] The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) to prevent reaction with the solvent.
Workflow Diagram:
Caption: Friedel-Crafts Acylation Workflow.
Step 2: Hydrolysis to this compound
The resulting 2-(4-isopropoxyphenyl)-2-oxoacetyl chloride is then hydrolyzed to the desired carboxylic acid. This is a straightforward nucleophilic acyl substitution where water acts as the nucleophile.
Workflow Diagram:
Sources
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" reaction conditions for derivatization
An In-Depth Guide to the Derivatization of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid: Protocols and Mechanistic Insights
Introduction: Unlocking the Potential of a Versatile Keto Acid
This compound is an α-keto acid distinguished by its unique structural features: a central α-keto-carboxylic acid moiety attached to a phenyl ring bearing a para-isopropoxy substituent. This combination of a reactive dicarbonyl system and a lipophilic aromatic group makes it a valuable building block in medicinal chemistry and materials science. The true potential of this molecule, however, is often realized through chemical derivatization. By modifying its primary functional groups—the carboxylic acid and the ketone—researchers can fine-tune its physicochemical properties, enhance its biological activity, and conjugate it to other molecules of interest.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the reaction conditions for the derivatization of this compound. We will delve into the mechanistic underpinnings of these transformations, offer field-proven protocols, and present the information in a clear, accessible format.
Core Reactive Sites and Strategic Derivatization
The chemical personality of this compound is dominated by two electrophilic centers: the carboxylic acid carbon and the ketone carbon. This dual reactivity allows for a range of selective modifications.
Caption: Experimental workflow for the Fischer-Speier esterification protocol.
Materials & Equipment:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator, standard glassware.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in diethyl ether.
-
Washing: Transfer the ether solution to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Water.
-
Brine (to aid in the removal of water).
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.
| Parameter | Condition | Rationale |
| Solvent | Methanol (large excess) | Serves as both reactant and solvent; drives equilibrium forward. |
| Catalyst | Conc. H₂SO₄ (~5 mol%) | Protonates the carbonyl to activate the carboxylic acid. [1] |
| Temperature | Reflux (~65°C) | Increases reaction rate to achieve equilibrium faster. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be monitored by TLC. |
| Work-up | NaHCO₃ wash | Neutralizes the strong acid catalyst and any unreacted starting material. |
Protocol II: Peptide Coupling for Amide Bond Formation
Creating an amide derivative is a cornerstone of drug development, as the amide bond is central to the structure of proteins and many pharmaceuticals. [2]Direct amidation of carboxylic acids with amines is possible but often requires harsh conditions. [3]A more controlled and widely adopted approach involves the use of coupling agents.
Causality Behind Experimental Choices:
-
Coupling Agent (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to convert the carboxylic acid into a highly reactive activated ester in situ. This intermediate readily reacts with the amine nucleophile under mild conditions. This avoids the need for high temperatures that could degrade sensitive substrates. [4]* Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is crucial. It serves two purposes: it deprotonates the carboxylic acid to form the carboxylate, which then attacks the coupling agent, and it neutralizes the acidic byproducts formed during the reaction, preventing unwanted side reactions.
-
Aprotic Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it can dissolve a wide range of organic molecules and does not interfere with the reaction mechanism.
Detailed Step-by-Step Methodology: Synthesis of an Amide Derivative
Caption: Experimental workflow for a standard peptide coupling (amidation) reaction.
Materials & Equipment:
-
This compound
-
Desired primary or secondary amine (e.g., Benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (if needed).
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.).
-
Reagent Addition: Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the stirring solution. The order of addition can be critical; often the acid, coupling agent, and base are pre-activated for a few minutes before adding the amine.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2 to 12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with:
-
1 M HCl solution (to remove excess DIPEA and any unreacted amine).
-
Saturated aqueous NaHCO₃ solution (to remove any unreacted starting acid).
-
Brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure amide.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU (1.2 eq.) | Efficiently activates the carboxylic acid for rapid reaction at room temperature. [4] |
| Base | DIPEA (2.5 eq.) | Non-nucleophilic base to facilitate carboxylate formation and neutralize acidic byproducts. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that effectively dissolves reactants without interfering. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Work-up | Acid/Base Washes | Systematically removes unreacted starting materials and reagents. |
Analytical Characterization of Derivatives
Confirmation of successful derivatization requires thorough analytical characterization. The choice of technique depends on the specific derivative and available instrumentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information by showing the disappearance of the carboxylic acid proton (~10-12 ppm in ¹H NMR) and the appearance of new signals corresponding to the ester or amide moiety.
-
Mass Spectrometry (MS): Confirms the molecular weight of the new derivative.
-
Infrared (IR) Spectroscopy: Shows characteristic changes in vibrational frequencies. For example, the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) will disappear, and a new C=O stretch for the ester (~1735-1750 cm⁻¹) or amide (~1630-1690 cm⁻¹) will appear.
-
Chromatographic Methods (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of the final product and are often used for quantification. [5][6]Derivatization is a common strategy to improve the chromatographic behavior and detectability of analytes. [7][8]
Safety and Handling
Proper laboratory safety protocols must be observed when performing these reactions.
-
Reagent Handling: Concentrated acids like H₂SO₄ are highly corrosive. Coupling reagents and organic bases can be toxic and irritating. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9][10]* Solvent Safety: Organic solvents like diethyl ether and ethyl acetate are flammable. Keep them away from ignition sources. * Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
This guide provides a robust foundation for the successful derivatization of this compound. By understanding the principles behind the protocols and executing them with care, researchers can effectively modify this versatile molecule to suit a wide array of scientific applications.
References
- ThermoFisher. (2025, September 18).
- Sigma-Aldrich. (2025, December 24).
- ResearchGate. (n.d.).
- PMC. (n.d.).
- EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- Fisher Scientific. (2025, December 22).
- 22.
- Google Patents. (n.d.).
- Arabian Journal of Chemistry. (2023, May 20). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade.
- ATSDR. (n.d.). 6.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 7. jfda-online.com [jfda-online.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
Application Note & Protocols for the Quantification of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
Abstract
This document provides comprehensive analytical methodologies for the accurate quantification of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid. This α-keto acid is of significant interest as a potential metabolite, manufacturing intermediate, or impurity in pharmaceutical development. Given the need for robust and reliable analytical data, we present two distinct, validated protocols tailored for different applications: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the analyte in bulk substance or as a process intermediate, and 2) A highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level quantification in a complex biological matrix such as human plasma. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is grounded in established scientific principles and regulatory expectations.
Introduction to this compound
This compound is an aromatic α-keto acid with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its structure features a phenyl ring substituted with an isopropoxy group, an α-keto group, and a carboxylic acid moiety. This combination of functional groups makes it a chromophoric, acidic, and relatively polar molecule.
The accurate quantification of this compound is critical in several areas of pharmaceutical science. As a potential metabolite of a parent drug, its concentration in biological fluids can provide vital information on pharmacokinetic and metabolic pathways. In process chemistry, monitoring its levels can be essential for reaction optimization and yield calculation. Furthermore, as a potential impurity or degradation product, its presence in a final Active Pharmaceutical Ingredient (API) must be strictly controlled to ensure the safety and efficacy of the drug product.
This guide is designed to provide researchers, quality control analysts, and drug development professionals with the foundational methods required for its reliable measurement.
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is designed for the robust quantification of this compound in relatively clean samples, such as a bulk drug substance or in-process control samples. The principle relies on the separation of the analyte from other components on a reversed-phase C18 column, followed by detection using its inherent ultraviolet (UV) absorbance conferred by the aromatic ring.
Rationale and Experimental Design
The choice of reversed-phase chromatography is based on the non-polar character of the substituted phenyl ring, which will provide good retention on a C18 stationary phase. An acidified aqueous-organic mobile phase is used to suppress the ionization of the carboxylic acid group (pKa estimated ~2-3), ensuring a consistent retention time and sharp peak shape.[1] UV detection is selected for its simplicity and robustness; the aromatic ring is expected to have a strong absorbance maximum (λmax) in the range of 250-280 nm, similar to related structures like 4-hydroxybenzoic acid (λmax: 256 nm).[2]
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic acid (≥98%), Orthophosphoric acid (≥85%)
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, HPLC system with a UV/PDA detector.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the Stock Standard with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample (e.g., bulk drug substance) into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic & Detection Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (Verify with PDA scan of a standard) |
| Run Time | 10 minutes |
Workflow and Validation
The entire process from preparation to analysis follows a systematic workflow.
Caption: HPLC-UV workflow for quantification.
Method validation must be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999; baseline resolution from impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three levels. |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. |
| LOQ/LOD | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | No significant impact on results from small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Method 2: Quantification by LC-MS/MS in Human Plasma
This ultra-sensitive method is designed for the quantification of this compound in complex biological matrices, such as human plasma, for pharmacokinetic or toxicokinetic studies. The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Rationale and Experimental Design
The analysis of trace levels of endogenous or xenobiotic compounds in plasma is challenging due to the high concentration of interfering substances like proteins and phospholipids.[5] A sample preparation step, such as protein precipitation, is essential to clean the sample and prevent instrument contamination.[5] An internal standard (IS) is used to compensate for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-labeled). If unavailable, a close structural analog can be used.
For detection, electrospray ionization (ESI) in negative mode is chosen, as the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is fragmented, and a specific product ion is monitored. This MRM transition is highly specific to the analyte, minimizing interference from matrix components.[6] Based on the fragmentation of similar α-keto acids like phenylglyoxylic acid, the primary fragmentation pathway is expected to be the neutral loss of CO₂ (44 Da) from the carboxylate group.[7][8]
-
Analyte (C₁₁H₁₂O₄, MW: 208.21): Predicted [M-H]⁻ Precursor Ion: m/z 207.1
-
Predicted Fragmentation: Loss of COOH radical (-45 Da) or CO₂ (-44 Da).
-
Predicted Product Ion: m/z 163.1 (from loss of CO₂) or m/z 162.1 (from loss of COOH)
Materials and Reagents
-
Analyte & Internal Standard: Reference standard of this compound; Stable Isotope-Labeled Internal Standard (e.g., 2-(4-Isopropoxyphenyl-d7)-2-oxoacetic acid).
-
Plasma: Blank human plasma (K₂EDTA).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade).
-
Reagents: Formic acid (LC-MS grade).
-
Equipment: Precision pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.
Step-by-Step Protocol
-
Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Prepare working solutions for calibration standards and a separate working solution for the IS (e.g., 100 ng/mL) by diluting the stocks in 50:50 acetonitrile:water.
-
-
Calibration and QC Sample Preparation:
-
In microcentrifuge tubes, spike 90 µL of blank human plasma with 10 µL of the appropriate analyte working solution to create calibration standards (e.g., 0.5 - 500 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Plasma Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: m/z 207.1 → 163.1; IS: (e.g., d7) m/z 214.1 → 170.1 |
| Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
Bioanalytical Workflow and Validation
The workflow for bioanalysis requires meticulous sample handling to ensure accuracy and precision.
Caption: LC-MS/MS bioanalytical workflow.
Bioanalytical method validation is performed to demonstrate that the assay is reliable for the intended application. Key parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Matrix Effect | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Calibration Curve | r² ≥ 0.99; ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (RSD%) ≤15% (≤20% at LLOQ). |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage). |
References
-
MPL Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Chang, C. H., Lin, P. T., & Tsai, I. L. (2007). Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography. Biomedical chromatography : BMC, 21(5), 497–501. [Link]
-
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Guilbaud, C., et al. (2007). Determination of mandelic and phenylglyoxylic acids in rat urine by high-performance liquid chromatography and by isotachophoresis. CDC Stacks. [Link]
-
Guillemin, M. P., & Bauer, D. (1979). Determination of Mandelic Acid and Phenylglyoxylic Acid in the Urine and Its Use in Monitoring of Styrene Exposure. Journal of Analytical Toxicology, 3(4), 188-191. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Wang, J., & Zhang, Y. (2012). HPLC determination of phenylglyoxylic acid and mandelic acid in urine. Ingenta Connect. [Link]
-
Pezzagno, G., et al. (1986). Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people. Scandinavian journal of work, environment & health, 12(5), 500-505. [Link]
-
Li, K., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 743. [Link]
-
Setoyama, D., et al. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia MDPI. [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzoic acid. [Link]
-
Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Prieto, B. L., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. [Link]
-
PubChem. (n.d.). Phenylglyoxylic acid. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
mzCloud. (2014, December 4). Phenylglyoxylic acid. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
News-Medical. (2025, February 27). The importance of sample preparation for chromatographic analysis. [Link]
-
Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Diagnostics, 11(12), 2195. [Link]
-
Augusti, R., et al. (2015). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 26(10), 2096-2104. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 4-Propoxybenzoic acid. [Link]
-
SpectraBase. (n.d.). p-Isopropoxybenzoic acid. [Link]
-
NIST. (n.d.). Phenylglyoxylic acid, TMS derivative. [Link]
Sources
- 1. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.regionh.dk [research.regionh.dk]
- 5. news-medical.net [news-medical.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. organomation.com [organomation.com]
Application Note: A Robust HPLC Method for the Analysis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-isopropoxyphenyl)-2-oxoacetic acid. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate analytical procedure for this compound. The described protocol has been developed based on the physicochemical properties of aromatic α-keto acids and established chromatographic principles, ensuring high specificity and reproducibility.
Introduction
This compound is an organic compound of interest in pharmaceutical and chemical research. Its structure, featuring a carboxylic acid, a keto group, and an isopropoxy-substituted phenyl ring, necessitates a well-defined analytical method for its characterization and quantification. High-performance liquid chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and accuracy.
The core challenge in the HPLC analysis of acidic compounds like this compound is controlling their ionization state to achieve consistent retention and sharp peak shapes. The acidity of the carboxylic acid group, influenced by the adjacent keto group, requires careful selection of the mobile phase pH to ensure the analyte is in its non-ionized form, thereby enhancing its retention on a non-polar stationary phase. This application note provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters to ensure methodological robustness.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₁₂H₁₄O₄ | Deduced from chemical name |
| Molecular Weight | 222.24 g/mol | Calculated from molecular formula |
| Chemical Structure | A phenyl ring substituted with an isopropoxy group and an oxoacetic acid moiety. | Deduced from chemical name |
| pKa (estimated) | ~2.15 | Based on the pKa of the structurally similar phenylglyoxylic acid.[1] The electron-withdrawing keto group significantly increases the acidity of the carboxylic acid. |
| UV Absorbance (estimated) | λmax ≈ 220-250 nm | Based on HPLC methods for the closely related phenylglyoxylic acid, which use detection wavelengths in this range.[2][3] The aromatic ring and carbonyl group are the primary chromophores. |
| Solubility | Solid at room temperature.[4] Expected to be soluble in mixtures of water and organic solvents like methanol or acetonitrile. | General solubility characteristics of aromatic carboxylic acids. |
HPLC Method and Protocol
This method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. A C18 column is chosen as the stationary phase due to its excellent retention of non-polar and moderately polar compounds.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC system with a UV detector | The method is designed to be compatible with commonly available equipment. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides a good balance of resolution, backpressure, and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The low pH (~2.1) ensures that the carboxylic acid group of the analyte is fully protonated, leading to increased retention and symmetrical peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes | A gradient elution is recommended to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | This wavelength is selected based on the expected UV absorbance of the aromatic keto-acid structure, providing good sensitivity.[3] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Step-by-Step Protocol
1. Preparation of Mobile Phase: a. Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. b. Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. c. Filter both mobile phases through a 0.45 µm membrane filter and degas using an ultrasonic bath or an online degasser.
2. Preparation of Standard Solutions: a. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. b. Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70% A / 30% B).
3. Sample Preparation: a. Accurately weigh the sample containing this compound and dissolve it in a known volume of the initial mobile phase composition to achieve a concentration within the calibration range. b. Vortex or sonicate to ensure complete dissolution. c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis: a. Set up the HPLC system with the chromatographic conditions specified in the table above. b. Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved. c. Inject the standard solutions in ascending order of concentration, followed by the sample solutions. d. After each run, a re-equilibration time of at least 5 minutes is recommended.
5. Data Analysis: a. Integrate the peak area of this compound in the chromatograms of the standards and samples. b. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it is essential to perform method validation according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank and a placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures excellent peak shape, resolution, and reproducibility. By following the outlined protocol and performing appropriate method validation, researchers and analysts can achieve accurate and precise results for this compound in various sample matrices.
References
-
Wikipedia. Phenylglyoxylic acid. [Link]
-
Yuan, J., et al. (2007). Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography. Biomedical Chromatography, 21(5), 497-501. [Link]
-
Li, Q., et al. (2012). HPLC determination of phenylglyoxylic acid and mandelic acid in urine. Journal of Hygiene Research, 41(1), 136-138. [Link]
- Dolan, J. W. (2013). The Role of pH in Reversed-Phase HPLC. LCGC North America, 31(5), 380-385.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Sources
- 1. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of phenylglyoxylic acid and mandelic acid in b...: Ingenta Connect [ingentaconnect.com]
- 4. achmem.com [achmem.com]
Application Note: GC-MS Profiling of Impurities in 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (IPOA) and its process-related impurities. Due to the thermal instability of the
Introduction & Chemical Context
The Analyte
This compound is a critical intermediate, often utilized in the synthesis of
The Analytical Challenge
The analysis of IPOA presents two primary hurdles for gas chromatography:
-
Thermal Decarboxylation:
-Keto acids are prone to losing in hot injection ports, converting the analyte into 4-isopropoxybenzaldehyde, leading to false impurity profiles.[1] -
Keto-Enol Tautomerism: The
-keto group can tautomerize, resulting in split peaks or broad tailing if not chemically locked.[1]
Synthetic Origin of Impurities
Understanding the synthesis is crucial for predicting impurities.[1] IPOA is typically synthesized via Friedel-Crafts acylation of isopropoxybenzene with oxalyl chloride, followed by hydrolysis.[1]
Predicted Impurity Profile:
-
Impurity A (Starting Material): 1-Isopropoxybenzene.[1]
-
Impurity B (Ortho-isomer): 2-(2-Isopropoxyphenyl)-2-oxoacetic acid (Regioisomer).[1]
-
Impurity C (Over-reaction): Bis(4-isopropoxyphenyl)ethanedione (Dimer).[1]
-
Impurity D (Degradant): 4-Isopropoxybenzoic acid (Oxidative cleavage).[1]
Experimental Protocol
Reagents & Chemicals[2][3][4][5][6]
-
Solvent: Pyridine (Anhydrous, 99.8%).[1]
-
Derivatization Reagent A (Oximation): Methoxyamine Hydrochloride (MeOX), 20 mg/mL in Pyridine.[1]
-
Derivatization Reagent B (Silylation): BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]
-
Internal Standard (IS): Phenylacetic acid-d5 (or equivalent stable acid).[1]
Sample Preparation Workflow
Note: Moisture is the enemy of silylation.[1][2] Ensure all glassware is oven-dried.
-
Weighing: Weigh 5.0 mg of the IPOA sample into a 2 mL GC crimp vial.
-
Internal Standard: Add 50 µL of Internal Standard solution (1 mg/mL).
-
Step 1 - Oximation: Add 100 µL of MeOX/Pyridine solution.[1]
-
Step 2 - Silylation: Add 150 µL of BSTFA + 1% TMCS .
-
Dilution: Dilute with 700 µL of anhydrous Ethyl Acetate (optional, depending on sensitivity needs).
-
Analysis: Inject immediately.
Visualization: Analytical Workflow
Caption: Two-step derivatization workflow ensuring thermal stability of the alpha-keto acid prior to GC-MS analysis.
Instrumentation & Parameters
Gas Chromatograph (GC)
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, standard polarity for aromatics.[1] |
| Inlet Mode | Split (10:1) | Prevents column overload from derivatization reagents.[1] |
| Inlet Temp | 250°C | Sufficient to volatilize TMS derivatives without degradation.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times.[1] |
| Oven Program | 60°C (1 min hold) | Slow ramp separates volatile solvent peaks; high temp elutes dimers.[1] |
Mass Spectrometer (MS)
| Parameter | Setting | Rationale |
| Source Temp | 230°C | Prevents condensation of high-boiling impurities.[1] |
| Transfer Line | 280°C | Eliminates cold spots between GC and MS.[1] |
| Scan Mode | Full Scan (m/z 40 - 650) | Required for identifying unknown impurities.[1] |
| Solvent Delay | 4.50 min | Protects filament from Pyridine/BSTFA solvent peak.[1] |
Results & Discussion
Interpretation of Mass Spectra
Upon derivatization, the IPOA molecule forms a Methoxime-TMS ester .[1]
-
Molecular Ion (
): Look for the parent ion at MW + 29 (NOCH3) + 72 (TMS) - 16 (O) ... Correction: -
Key Fragments:
Impurity Identification Table
| Retention Time (Rel) | Identity | Origin | Diagnostic Ions (m/z) |
| 0.45 | 4-Isopropoxybenzene | Starting Material | 136 ( |
| 0.85 | 4-Isopropoxybenzoic acid-TMS | Oxidation | 252 ( |
| 1.00 | IPOA-Methoxime-TMS | Analyte | 309 ( |
| 1.15 | Isomer (Ortho-substituted) | Regioisomer | 309 (Same MW, diff.[1] retention) |
| 1.80 | Dimer (Ethanedione) | Over-acylation | High mass (>400), 135 |
System Suitability & Validation (Self-Validating Logic)
To ensure the "Expertise & Trustworthiness" of this protocol, every run must pass the System Suitability Test (SST) .
-
Derivatization Efficiency Check: Monitor the presence of underivatized IPOA (broad peak, earlier retention).[1] If detected, the BSTFA reagent is likely hydrolyzed by moisture. Action: Replace reagent.
-
Resolution Check: The resolution (
) between the Main Peak and the Ortho-Isomer must be .[1] If , lower the oven ramp rate to 10°C/min. -
Blank Analysis: Inject a blank (Pyridine + Reagents) to identify background siloxane peaks from the BSTFA (m/z 73, 207, 281) and exclude them from impurity integration.
References
-
Schummer, C. et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link[1]
-
NIST Chemistry WebBook. Mass Spectra of Organic Acids and TMS Derivatives. Link
-
Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
Sources
Application Note: Purification of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid via Recrystallization
[1]
Part 1: Introduction & Physicochemical Profile[1]
Executive Summary
2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting prostacyclin receptors or metabolic pathways.[1] Its purity is paramount, as the
This protocol details a robust Two-Solvent Recrystallization strategy designed to remove common synthetic impurities:
-
Unreacted Starting Material: Isopropoxybenzene (Isopropyl phenyl ether).[1]
-
Isomeric Impurities: 2-(2-Isopropoxyphenyl)-2-oxoacetic acid (ortho-isomer).[1]
-
Inorganic Salts: Aluminum or Titanium residues (if synthesized via Friedel-Crafts acylation).[1]
Physicochemical Profile
Understanding the molecule's behavior is the foundation of this protocol.[1]
| Property | Description | Implication for Purification |
| Structure | The isopropoxy group adds significant lipophilicity compared to unsubstituted phenylglyoxylic acid.[1] | |
| Solubility | Soluble in alcohols, EtOAc, Toluene, THF. Insoluble in Hexanes, Water (low pH). | Water is not recommended as a primary solvent due to the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] |
| Stability | Susceptible to decarboxylation at T > 80°C. | Avoid prolonged boiling.[1] Vacuum drying temperature must be controlled.[1] |
| pKa | ~3.5 - 4.0 (Carboxylic acid) | Can form salts with bases; ensure acidic conditions are maintained to keep it protonated for crystallization.[1] |
Part 2: Solvent Selection Strategy
The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need to exclude impurities.[1] For this lipophilic keto-acid, a Toluene/Heptane or Ethyl Acetate/Heptane system is superior to alcohol/water systems.
Solvent System Decision Matrix
Figure 1: Decision tree for solvent selection based on initial solubility screening.[1]
Part 3: Detailed Recrystallization Protocol
Safety Precaution: Perform all operations in a fume hood. Wear nitrile gloves and safety glasses. The compound is an organic acid and potential irritant.[1]
Materials
-
Crude Compound: this compound.[1]
-
Solvent A (Good Solvent): Toluene (HPLC Grade) or Ethyl Acetate.[1]
-
Solvent B (Anti-Solvent): n-Heptane (preferred over Hexane for higher flash point and better crystal growth).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath, vacuum filtration setup.
Step-by-Step Procedure
Phase 1: Dissolution and Hot Filtration[2]
-
Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Solvent Addition: Add Toluene (approx. 3-5 mL per gram of solid) or Ethyl Acetate (2-3 mL per gram).[1]
-
Note: Use the minimum amount required to wet the solid.[1]
-
-
Heating: Heat the mixture to 70-80°C (Toluene) or 60-70°C (EtOAc) with stirring.
-
Titration: If solids remain, add solvent in 1 mL increments until a clear yellow/orange solution is obtained.
-
Critical Control: Do not exceed 85°C to prevent thermal degradation.
-
-
Hot Filtration: While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., AlCl₃ residues) or dust.[1]
-
Why? Nucleation sites from dust can cause premature, uncontrolled precipitation.[1]
-
Phase 2: Nucleation and Growth[1]
-
Reheating: Return the filtrate to the flask and reheat to ~70°C to ensure no crystals formed during filtration.
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise to the hot solution.[1]
-
Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) is observed.
-
-
Clarification: Add 1-2 mL of the hot Solvent A (Toluene/EtOAc) to just clear the turbidity.
-
Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Observation: Crystals should begin to form at ~40-50°C. If oiling out occurs, reheat and add slightly more Solvent A.
-
Phase 3: Isolation[1]
-
Chilling: Once at room temperature, place the flask in an ice/water bath (0-5°C) for 30 minutes to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold n-Heptane (2 x 10 mL).
-
Do not wash with the good solvent (Toluene/EtOAc) as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.
-
Warning: Do not exceed 50°C during drying to avoid surface oxidation or decarboxylation.[1]
-
Part 4: Process Analytical Technology (PAT) & QC
After purification, validate the integrity of the crystal lattice and chemical purity.
| Technique | Parameter | Acceptance Criteria |
| HPLC | Purity (Area %) | > 98.5% (No single impurity > 0.5%) |
| ¹H-NMR | Structure Verification | Confirm Isopropyl doublet (1.3 ppm) and septet; Aromatic protons (AA'BB' system). Absence of solvent peaks.[1][3] |
| DSC | Melting Point | Sharp endotherm. (Target range typically 75-95°C , dependent on specific polymorph). |
| XRPD | Crystallinity | Distinct diffraction peaks (amorphous halo indicates oiling out/poor drying).[1] |
Workflow Diagram
Figure 2: Operational workflow for the purification process.
Part 5: Troubleshooting Common Issues
-
Oiling Out (Liquid-Liquid Phase Separation):
-
Cause: Solution is too concentrated, or temperature dropped too fast.[1]
-
Fix: Reheat to dissolve the oil. Add more of the Good Solvent (Toluene). Cool much slower. Seed the solution with a pure crystal at 40°C.
-
-
Colored Impurities Persist:
-
Low Yield:
-
Cause: Too much Good Solvent used.[1]
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation and repeat the crystallization (Second Crop). Note that the second crop usually has lower purity.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques of aromatic acids).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[1] (Source for solvent selection strategies in industrial scaling).
-
Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2008 .[1] (Context for bioisosteres and purification of lipophilic carboxylic acids).
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Theoretical basis for Toluene/Heptane solvent pairing).
-
Sigma-Aldrich. Safety Data Sheet: Phenylglyoxylic acid. Link (General safety handling for the compound class).
The Versatile Role of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, playing a pivotal role in modern medicinal chemistry.[1][2][3][4] The strategic construction of these cyclic frameworks is a central theme in organic synthesis. Among the myriad of building blocks available to chemists, α-keto acids, and specifically 2-(4-isopropoxyphenyl)-2-oxoacetic acid, have emerged as exceptionally versatile precursors for generating molecular diversity. The presence of both a carboxylic acid and a ketone functional group in a 1,2-relationship allows for a variety of cyclization strategies, making it an ideal starting material for the synthesis of numerous biologically relevant heterocyclic systems.
This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a key building block for the synthesis of quinoxalines, quinolines, imidazoles, thiazoles, and oxazoles. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step procedures but also the underlying mechanistic principles to facilitate adaptation and optimization.
I. Synthesis of Quinoxaline Derivatives
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7][8][9][10] The most direct and common method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5][11] this compound serves as a prime 1,2-dicarbonyl equivalent for this transformation.
Mechanistic Rationale
The reaction proceeds via a condensation mechanism. The more nucleophilic amino group of the o-phenylenediamine initially attacks one of the carbonyl carbons of the α-keto acid. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoxaline ring. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity.
Experimental Protocol: Synthesis of 3-(4-Isopropoxyphenyl)quinoxaline-2-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.08 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add o-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Add 5 mL of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(4-isopropoxyphenyl)quinoxaline-2-carboxylic acid.
Data Summary
| Entry | Reactants | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound, o-Phenylenediamine | Acetic Acid | Ethanol | 2-4 | >85 |
Reaction Workflow
Caption: Workflow for Quinoxaline Synthesis.
II. Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[12][13][14][15][16] The Doebner reaction is a powerful three-component reaction for the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[12][17][18][19] In this protocol, this compound can be utilized as a pyruvic acid analogue.
Mechanistic Rationale
The Doebner reaction mechanism is thought to initiate with the formation of a Schiff base from the aniline and the aldehyde. Concurrently, the α-keto acid enolizes. The enol then acts as a nucleophile, attacking the imine in a Mannich-type reaction. The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of 2-(4-Isopropoxyphenyl)-quinoline-4-carboxylic acid derivatives
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Substituted Aldehyde (1.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, combine the substituted aniline (e.g., 10 mmol), the substituted aldehyde (e.g., 10 mmol), and this compound (e.g., 2.08 g, 10 mmol) in 50 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent.
Data Summary
| Entry | Aniline | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Ethanol | 12-24 | 60-80 |
| 2 | p-Toluidine | p-Anisaldehyde | Ethanol | 12-24 | 65-85 |
Reaction Mechanism
Caption: Mechanism of the Doebner Reaction.
III. Synthesis of Imidazoles via the Radziszewski Reaction
The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[2][20][21][22] The Radziszewski imidazole synthesis is a classic multi-component reaction that provides a straightforward route to substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][20][21][22]
Mechanistic Rationale
The reaction is believed to proceed through the initial condensation of the 1,2-dicarbonyl compound (in this case, this compound) with two equivalents of ammonia to form a di-imine intermediate. This di-imine then condenses with an aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the final imidazole product.
Experimental Protocol: Synthesis of 2,4-Disubstituted-5-(4-isopropoxyphenyl)imidazole
Materials:
-
This compound (1.0 eq)
-
Substituted Aldehyde (1.0 eq)
-
Ammonium Acetate (excess)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (e.g., 2.08 g, 10 mmol), the desired aldehyde (e.g., 10 mmol), and a significant excess of ammonium acetate (e.g., 7.7 g, 100 mmol) in 50 mL of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 2-4 | 70-85 |
| 2 | Formaldehyde | Acetic Acid | 2-4 | 65-80 |
Reaction Workflow
Caption: Workflow for Imidazole Synthesis.
IV. Synthesis of Thiazoles via the Hantzsch Thiazole Synthesis
Thiazole-containing compounds are of significant interest in medicinal chemistry due to their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][23][24][25][26] The Hantzsch thiazole synthesis is a classical and reliable method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[23][24][25] this compound can be readily converted to the corresponding α-haloketone for this synthesis.
Mechanistic Rationale
The synthesis first requires the conversion of the carboxylic acid group of this compound into an α-bromoketone. This can be achieved by reaction with a brominating agent. The resulting α-bromoketone then reacts with a thioamide. The reaction proceeds via nucleophilic attack of the sulfur of the thioamide on the α-carbon bearing the bromine, followed by intramolecular cyclization of the nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(4-isopropoxyphenyl)thiazole-5-carboxylic acid
Part A: Synthesis of 2-Bromo-2-(4-isopropoxyphenyl)-2-oxoacetic acid
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (catalytic amount)
-
Carbon Tetrachloride
-
Round-bottom flask, Reflux condenser, Light source
Procedure:
-
In a round-bottom flask, dissolve this compound in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture with irradiation from a light source until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain the crude α-bromoketone.
Part B: Hantzsch Thiazole Synthesis
Materials:
-
2-Bromo-2-(4-isopropoxyphenyl)-2-oxoacetic acid (from Part A) (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Round-bottom flask, Reflux condenser
Procedure:
-
Dissolve the crude α-bromoketone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Data Summary
| Entry | Thioamide | Solvent | Time (h) | Yield (%) |
| 1 | Thiourea | Ethanol | 2-3 | 75-90 |
Reaction Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
V. Synthesis of Oxazoles via the Robinson-Gabriel Synthesis
Oxazole-containing compounds are found in numerous natural products and exhibit a range of biological activities.[3][27][28][29][30] The Robinson-Gabriel synthesis is a classic method for constructing the oxazole ring through the cyclodehydration of a 2-acylamino-ketone.[27][29] this compound can be derivatized to form the necessary 2-acylamino-ketone precursor.
Mechanistic Rationale
The synthesis begins with the conversion of this compound into an amide, followed by acylation of the amino group to form the 2-acylamino-ketone. This precursor then undergoes acid-catalyzed cyclodehydration. The mechanism involves protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the ketone enol. The resulting intermediate then eliminates a molecule of water to form the aromatic oxazole ring.
Experimental Protocol: Synthesis of 2-Methyl-4-(4-isopropoxyphenyl)oxazole-5-carboxylic acid
Part A: Synthesis of 2-Amino-2-(4-isopropoxyphenyl)acetamide
Materials:
-
This compound
-
Thionyl chloride
-
Ammonia solution
-
Appropriate solvents
Procedure:
-
Convert this compound to its acid chloride using thionyl chloride.
-
React the acid chloride with an excess of concentrated ammonia solution to form the corresponding amide.
Part B: Acylation of the Amine
Materials:
-
2-Amino-2-(4-isopropoxyphenyl)acetamide (from Part A)
-
Acetyl chloride
-
Pyridine
-
Dichloromethane
Procedure:
-
Dissolve the amino amide in dichloromethane with pyridine as a base.
-
Add acetyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the 2-acylamino-ketone.
Part C: Robinson-Gabriel Cyclodehydration
Materials:
-
2-Acylamino-ketone (from Part B)
-
Sulfuric acid (concentrated)
-
Round-bottom flask
Procedure:
-
Carefully add the 2-acylamino-ketone to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography.
Data Summary
| Entry | Acylating Agent | Cyclodehydrating Agent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Sulfuric Acid | 1-2 | 60-75 |
Reaction Mechanism
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of medicinally important heterocyclic compounds. Its unique bifunctional nature allows for its participation in a variety of classical and multi-component reactions, providing efficient access to complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable starting material in their drug discovery and development endeavors.
References
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.[Link]
- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC.
-
Pfitzinger reaction. Wikipedia.[Link]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- The Pfitzinger Reaction. (Review). Scribd.
-
Robinson–Gabriel synthesis. Wikipedia.[Link]
- Synthesis and biological evaluation of quinoxaline deriv
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.[Link]
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis, pharmacological application of quinoxaline and its deriv
- Review of literature on quinoline-4-carboxylic acid deriv
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.[Link]
- Pfitzinger Quinoline Synthesis. Cambridge University Press.
-
Hantzsch Thiazole Synthesis. SynArchive.[Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.[Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia.[Link]
- Biological activity of quinoxaline derivatives.
-
Doebner reaction. Wikipedia.[Link]
- Robinson-Gabriel synthesis.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
-
The Pfitzinger Reaction. Sciencemadness.org.[Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science.[Link]
- Robinson–Gabriel synthesis. Semantic Scholar.
- Doebner Reaction. Cambridge University Press.
-
Robinson-Gabriel Synthesis. SynArchive.[Link]
- Preparation of imidazoles.
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube.[Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.[Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare.[Link]
- Radziszewskis Imidazole Synthesis. Scribd.
- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.
- Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.[Link]
- Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism.
- Doebner quinoline synthesis.
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The Strategic Role of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Unseen Architect in Neurodegenerative Disease Therapeutics
In the intricate world of medicinal chemistry, the final therapeutic agent often takes the spotlight, leaving its foundational precursors in relative obscurity. However, the strategic selection and synthesis of these starting materials are paramount to the successful development of novel drugs. This guide focuses on one such critical building block: 2-(4-isopropoxyphenyl)-2-oxoacetic acid . While not a therapeutic agent in itself, this molecule is a cornerstone in the synthesis of potent and selective antagonists for the adenosine A₂A receptor, most notably Istradefylline (KW-6002), a medication for Parkinson's disease.[1][2] This document will provide an in-depth exploration of its significance, a detailed synthetic protocol, and its application in the synthesis of Istradefylline, offering researchers and drug development professionals a comprehensive resource.
The Significance of the Isopropoxyphenyl Moiety in Adenosine A₂A Receptor Antagonism
The adenosine A₂A receptor, a G-protein coupled receptor, is a key modulator of neuronal function, particularly in the basal ganglia, a brain region critically involved in motor control.[1][3] In conditions like Parkinson's disease, where dopaminergic neurons degenerate, the A₂A receptor's inhibitory effect on dopamine D₂ receptors becomes more pronounced.[2] Selective antagonists of the A₂A receptor can, therefore, potentiate dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy to manage motor symptoms and complications arising from long-term levodopa therapy.[1][2][3]
The 4-isopropoxyphenyl group, a key feature of this compound, is a crucial pharmacophoric element in a number of selective A₂A receptor antagonists. Its size, lipophilicity, and potential for specific interactions within the receptor's binding pocket contribute significantly to the affinity and selectivity of the final drug molecule. The synthesis of Istradefylline, a potent and selective A₂A antagonist, relies on the incorporation of this specific structural motif, underscoring the importance of its precursor, this compound.[1][4]
Mechanism of Action of Istradefylline: The Therapeutic Context
To fully appreciate the role of this compound, it is essential to understand the mechanism of the final drug, Istradefylline.
Figure 1: Simplified signaling pathway of Adenosine A₂A and Dopamine D₂ receptor interaction.
In the striatum, adenosine A₂A receptors and dopamine D₂ receptors are co-localized and can form heterodimers.[2] Activation of A₂A receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent neuronal inhibition. This action counteracts the effect of dopamine at D₂ receptors, which inhibits adenylyl cyclase. Istradefylline, by selectively blocking the A₂A receptor, prevents adenosine-mediated inhibition, thereby enhancing the signaling of the remaining dopamine and improving motor function in Parkinson's disease patients.[1][2][5]
Application Notes: Synthesis of this compound
The synthesis of this compound is a critical first step in the production of Istradefylline and related compounds. The following protocol outlines a robust and reproducible method.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| 4-Isopropoxyacetophenone | 7146-61-4 | 178.23 g/mol | Commercially Available |
| Selenium Dioxide | 7446-08-4 | 110.97 g/mol | Commercially Available |
| Dioxane | 123-91-1 | 88.11 g/mol | Anhydrous |
| Water | 7732-18-5 | 18.02 g/mol | Deionized |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | Saturated Aqueous Solution |
| Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Anhydrous |
Experimental Protocol: Oxidation of 4-Isopropoxyacetophenone
This protocol describes the oxidation of the methyl group of 4-isopropoxyacetophenone to a carboxylic acid, yielding the desired product.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropoxyacetophenone (17.8 g, 0.1 mol) and dioxane (100 mL). Stir the mixture until the solid dissolves completely.
-
Addition of Oxidizing Agent: To the stirred solution, carefully add selenium dioxide (12.2 g, 0.11 mol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the black selenium precipitate. Wash the celite pad with a small amount of dioxane.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously and allow the layers to separate. Collect the aqueous layer.
-
Repeat Extraction: Extract the organic layer two more times with 50 mL portions of saturated aqueous sodium bicarbonate solution. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid with constant stirring. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water. Dry the product under vacuum to a constant weight.
Expected Yield: 75-85% Appearance: White to off-white solid
Figure 2: Workflow for the synthesis of this compound.
Protocol: Synthesis of Istradefylline from this compound
The following protocol details a plausible synthetic route for the conversion of this compound to Istradefylline, based on established synthetic methodologies for similar compounds.[1][4][6]
Step 1: Conversion to the Acid Chloride
-
Reaction Setup: To a solution of this compound (20.8 g, 0.1 mol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride (14.3 g, 0.12 mol).
-
Reaction: Heat the mixture to 75°C and stir for 2 hours.
-
Isolation: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-(4-isopropoxyphenyl)-2-oxoacetyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling with the Diamine Intermediate
-
Preparation of Diamine: The synthesis of the diamine intermediate, (E)-1,3-diethyl-6-amino-5-((3,4-dimethoxystyryl)carbamoyl)uracil, is a multi-step process that can be found in the relevant patent literature.[4]
-
Coupling Reaction: Dissolve the crude 2-(4-isopropoxyphenyl)-2-oxoacetyl chloride in anhydrous dichloromethane (DCM, 150 mL) and cool to 0°C in an ice bath. Add the diamine intermediate (0.1 mol) and pyridine (9.5 g, 0.12 mol) to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Cyclization and Methylation to Istradefylline
-
Cyclization: The amide product from the previous step undergoes a condensation and ring-closure reaction, often under basic conditions, to form the purine-2,6-dione core of Istradefylline.[6]
-
Methylation: The final step involves the methylation of the N7 position of the purine ring using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF).[1]
Note: The specific reaction conditions for the cyclization and methylation steps can vary and should be optimized based on the specific substrate and desired outcome. Researchers should consult the primary literature for detailed procedures.[1][4][6]
Conclusion and Future Perspectives
This compound is a testament to the principle that the journey of drug discovery is built upon a foundation of well-designed and strategically synthesized intermediates. Its role in the creation of Istradefylline highlights the importance of the isopropoxyphenyl moiety in achieving high affinity and selectivity for the adenosine A₂A receptor. As research into neurodegenerative diseases continues to evolve, the demand for novel A₂A receptor antagonists and other targeted therapies will undoubtedly grow. The methodologies and understanding surrounding key building blocks like this compound will remain indispensable for medicinal chemists striving to develop the next generation of treatments for these debilitating conditions.
References
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-
Adenosine A2A receptor antagonist - Wikipedia. Available at: [Link]
-
Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC. (2021, February 4). Available at: [Link]
- CN104262342A - Preparation method of istradefylline intermediate - Google Patents.
-
Istradefylline - Wikipedia. Available at: [Link]
-
Studies on the Crystal Forms of Istradefylline: Structure, Solubility, and Dissolution Profile. (2022, June 28). Available at: [Link]
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Application Note: 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid in Material Science
Executive Summary
2-(4-Isopropoxyphenyl)-2-oxoacetic acid (IPPA) is a specialized alpha-keto acid derivative that bridges the gap between pharmaceutical intermediates and advanced material science. While historically recognized as a key intermediate in the synthesis of benzofuran-based pharmaceuticals (e.g., Dronedarone), its unique electronic and structural properties have positioned it as a high-value candidate for next-generation photoinitiators and surface-anchoring ligands .
The presence of the electron-donating 4-isopropoxy group confers two critical advantages over the parent phenylglyoxylic acid:
-
Bathochromic Shift: It red-shifts the UV absorption maximum, improving overlap with UV-LED sources (365–385 nm).
-
Enhanced Solubility: The bulky isopropoxy moiety disrupts crystal packing and increases lipophilicity, ensuring superior compatibility with non-polar acrylate monomers and organic solvents.
This guide details the application of IPPA in UV-curable materials (3D printing, coatings) and hybrid nanocomposite synthesis .
Technical Specifications & Comparative Analysis
To understand the utility of IPPA, we compare it against the standard industrial benchmark, Phenylglyoxylic Acid (PGA).
| Feature | Phenylglyoxylic Acid (PGA) | This compound (IPPA) | Material Science Implication |
| Electronic Effect | Electron-withdrawing (Ring) | Electron-donating (4-Isopropoxy) | IPPA has a stabilized triplet state and red-shifted absorption. |
| Solubility | High in water/alcohols; Low in non-polar monomers | High in acrylates, methacrylates, and organic solvents | IPPA allows for solvent-free formulations in 3D printing resins. |
| Absorption ( | ~330-340 nm | ~350-370 nm (Estimated) | IPPA is more efficient for UV-LED curing (365/385 nm). |
| Functionality | Acidic, Photoactive | Acidic, Photoactive, Lipophilic | IPPA serves as a dual-function ligand (anchoring + compatibilizing). |
Application I: High-Efficiency Photoinitiator for UV-LED Curing
IPPA functions primarily as a Norrish Type II photoinitiator when paired with a hydrogen donor (co-initiator), such as a tertiary amine. Upon UV irradiation, IPPA undergoes an
Mechanism of Action
The 4-isopropoxy group stabilizes the excited state, potentially increasing the quantum yield of radical formation compared to unsubstituted analogs.
Figure 1: Photoinitiation mechanism of IPPA in the presence of an amine synergist.
Protocol A: Formulation of UV-LED Curable Clear Coat
Objective: To formulate a solvent-free, clear acrylate coating using IPPA as the photoinitiator for 385 nm LED curing.
Materials:
-
Monomer Base: 1,6-Hexanediol diacrylate (HDDA) - 70 wt%
-
Oligomer: Urethane Acrylate (e.g., CN9001) - 25 wt%
-
Photoinitiator: IPPA - 2.0 wt%
-
Co-Initiator: Methyldiethanolamine (MDEA) or Acrylated Amine - 3.0 wt%
Step-by-Step Methodology:
-
Dissolution: In a distinct amber glass vial, add the IPPA (solid) to the HDDA monomer.
-
Note: Unlike PGA, IPPA should dissolve readily in HDDA at room temperature or with mild heating (40°C) due to the isopropoxy tail.
-
Validation: Verify complete dissolution (solution must be optically clear).
-
-
Blending: Add the Urethane Acrylate oligomer and the Amine Co-initiator to the mixture.
-
Mixing: Use a planetary centrifugal mixer (2000 rpm, 2 min) or magnetic stirring (30 min) to ensure homogeneity.
-
-
Degassing: Allow the resin to rest in the dark for 30 minutes to remove air bubbles.
-
Curing Test:
-
Apply a 50 µm film onto a glass substrate using a bar coater.
-
Irradiate with a 385 nm UV-LED source (Intensity: 100 mW/cm²).
-
Target: Tack-free time should be < 5 seconds.
-
Application II: Surface Ligand for Hybrid Nanocomposites
Beyond photochemistry, the
Mechanism: Bidentate Coordination
The
Figure 2: Workflow for modifying TiO2 nanoparticles with IPPA for improved dispersion.
Protocol B: Surface Functionalization of TiO₂ Nanoparticles
Objective: To modify hydrophilic TiO₂ nanoparticles with IPPA to enable dispersion in non-polar solvents (e.g., Toluene or Styrene).
Materials:
-
TiO₂ Nanoparticles (P25 or similar, <50 nm).
-
IPPA.
-
Solvent: Tetrahydrofuran (THF) or Ethanol.
Step-by-Step Methodology:
-
Ligand Solution Prep: Dissolve IPPA (0.5 mmol) in 20 mL of THF.
-
Nanoparticle Dispersion: Add 1.0 g of TiO₂ nanoparticles to the solution.
-
Sonication: Sonicate the mixture for 30 minutes (bath sonicator) to break up agglomerates and ensure ligand access to the surface.
-
Reflux: Stir the mixture at 60°C for 4 hours. The heat promotes the condensation reaction between the carboxylic acid of IPPA and the surface hydroxyls (-OH) of TiO₂.
-
Purification:
-
Centrifuge (10,000 rpm, 10 min) to pellet the particles.
-
Decant the supernatant (containing excess IPPA).
-
Wash the pellet 3x with fresh THF to remove non-covalently bound ligands.
-
-
Drying: Dry the pellet under vacuum at 40°C overnight.
-
Validation:
-
Dispersibility Test: The modified particles should disperse readily in Toluene (clear/translucent sol), whereas unmodified particles will settle immediately.
-
FTIR Analysis: Look for the shift in the C=O stretch (1700 cm⁻¹) indicating coordination to the metal surface.
-
References
-
ResearchGate. Methyl Phenylglyoxylate as a Photoinitiator. (Accessed 2023). Link
-
Royal Society of Chemistry. Utilizing phenylglyoxylic acid as the photoinitiator... a versatile oxidation of thiols. Green Chemistry (2020). Link
-
PubMed. Phenylglyoxylic Acid: An Efficient Initiator for the Photochemical Hydrogen Atom Transfer C-H Functionalization of Heterocycles. ChemSusChem (2020).[1] Link
-
Google Patents. Phenylglyoxylic acid derivatives and their preparation and use. (Context for structural analogs and synthesis). Link
Disclaimer: This document is for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-isopropoxyphenyl)-2-oxoacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important α-keto acid intermediate. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields, streamline your workflow, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The preparation of this compound, an aryl-glyoxylic acid, typically begins with a readily available substituted benzene. The most prevalent strategies involve either building the two-carbon side chain via acylation followed by oxidation, or by attaching a pre-functionalized two-carbon unit.
The two primary, well-established routes are:
-
Friedel-Crafts Acylation followed by Oxidation: This is a robust, two-step process. It starts with the acylation of isopropoxybenzene to form an intermediate, 4-isopropoxyacetophenone. This ketone is then oxidized to yield the final α-keto acid. This route is often preferred due to the high reliability of each step.[1][2]
-
Direct Friedel-Crafts Acylation with an Oxalyl Derivative: This method involves the direct acylation of isopropoxybenzene using an activated oxalyl species, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like AlCl₃.[3] This can provide the corresponding α-keto ester, which is then hydrolyzed to the desired acid.
Below is a diagram illustrating these common synthetic pathways.
Figure 1. Common synthetic routes to the target compound.
Q2: Which oxidation method is recommended for converting 4-isopropoxyacetophenone, and what are the trade-offs?
The oxidation of the α-methylene group of an acetophenone derivative is a critical step that dictates the overall yield and purity. Several reagents can accomplish this transformation, each with distinct advantages and disadvantages.
| Oxidant | Typical Conditions | Advantages | Disadvantages & Common Issues |
| **Selenium Dioxide (SeO₂) ** | Reflux in dioxane/water or acetic acid | High selectivity for the α-position, often resulting in good yields (>90% reported for similar substrates).[4] | Highly toxic; malodorous selenium byproducts are formed.[5][6] Requires careful handling in a fume hood. Over-oxidation is possible. |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Inexpensive and powerful oxidant. | Can be difficult to control. Over-oxidation can cleave the C-C bond, leading to 4-isopropoxybenzoic acid as a major byproduct.[7][8] Yields are often moderate and purification can be challenging. |
| Nitrous Acid (from NaNO₂/H₂SO₄) | Concentrated H₂SO₄ | Can provide high yields (up to 95% for acetophenone).[9] | Requires strongly acidic conditions which may not be compatible with all substrates.[9] Reaction can be sensitive to acid concentration. |
Senior Scientist Recommendation: For laboratory-scale synthesis where yield and purity are paramount, Selenium Dioxide (SeO₂) is the most reliable and frequently cited method for this specific transformation .[5][6][10] Despite its toxicity, the control and selectivity it offers often lead to a cleaner product and simpler purification compared to stronger, less selective oxidants like KMnO₄.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, focusing on the common SeO₂ oxidation route.
Q3: My yield is consistently low (<50%). What are the likely causes and how can I fix this?
Low yield is a multifaceted problem. A systematic approach is necessary to identify the root cause.
Figure 2. Decision workflow for troubleshooting low yield.
-
Expert Insight on Incomplete Reactions: The oxidation mechanism with SeO₂ involves the enol form of the ketone.[10] If you are using a non-polar, aprotic solvent, enolization may be slow. The use of aqueous dioxane or aqueous acetic acid is often recommended to facilitate the reaction. Kinetic studies on similar substrates show that acid catalysis can significantly increase the reaction rate.[11]
Q4: My final product is difficult to purify and appears contaminated with a major byproduct. What is it and how do I prevent it?
The most common byproduct when using strong oxidants like KMnO₄ is 4-isopropoxybenzoic acid , resulting from oxidative cleavage of the bond between the carbonyl carbons. With SeO₂, the primary impurity is often unreacted 4-isopropoxyacetophenone .
Prevention and Purification Strategy:
-
Reaction Monitoring: The key to prevention is to stop the reaction at the right time. Monitor the disappearance of the starting material (4-isopropoxyacetophenone) by Thin Layer Chromatography (TLC) or LCMS.
-
Selective Extraction: The target α-keto acid is significantly more acidic than the potential byproduct, 4-isopropoxybenzoic acid, and much more acidic than the starting ketone. A carefully controlled acid-base extraction can be used for purification.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your target product, being a carboxylic acid, will move to the aqueous layer, while the less acidic starting ketone will remain in the organic layer.
-
Carefully acidify the aqueous layer with cold HCl to a pH of ~2-3 to precipitate your product.
-
Filter the solid and wash with cold water.
-
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to achieve high purity.
Q5: The reaction with Selenium Dioxide is sluggish or fails to initiate. What should I check?
-
Reagent Quality: Commercial SeO₂ can sublime over time. Ensure you are using a fresh, high-purity reagent. Its quality can be checked by its appearance (colorless solid) and solubility.[6]
-
Activation: The mechanism involves an initial Ene-type reaction with the enol of the ketone.[5][10] Adding a catalytic amount of a protic acid (like acetic acid) can sometimes accelerate a sluggish reaction by promoting enolization.
-
Temperature: While reflux is common, ensure the internal temperature of the reaction is high enough. For dioxane, this should be around 101 °C.
Experimental Protocol
Optimized Protocol: Oxidation of 4-Isopropoxyacetophenone with Selenium Dioxide
This protocol is synthesized from established procedures for the Riley oxidation of acetophenones.[6][10]
Safety Warning: Selenium compounds are highly toxic and have a strong, unpleasant odor. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Reagents & Equipment:
-
4-Isopropoxyacetophenone (1.0 eq)
-
Selenium Dioxide (SeO₂, 1.1 eq)
-
1,4-Dioxane (solvent)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for work-up and extraction
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 4-isopropoxyacetophenone (e.g., 10.0 g, 1.0 eq).
-
Solvent & Reagent Addition: Add 1,4-dioxane (100 mL) and water (5 mL). Stir until the starting material is fully dissolved. Carefully add selenium dioxide (1.1 eq) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100-105 °C) with vigorous stirring. A black precipitate of elemental selenium (Se⁰) should start to form.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting ketone spot. The reaction is typically complete within 4-6 hours.
-
Work-up - Selenium Removal: Once the reaction is complete, cool the mixture to room temperature. The black selenium precipitate can be removed by filtration through a pad of Celite®. Wash the filter cake with a small amount of dioxane or ethyl acetate.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Acid-Base Purification: Extract the organic layer with a 1M sodium bicarbonate (NaHCO₃) solution (3 x 75 mL).
-
Note: The desired product moves into the aqueous basic layer. The organic layer, containing unreacted starting material or non-acidic impurities, can be discarded.
-
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly and carefully acidify with concentrated HCl with stirring until the pH is ~2. A white or off-white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. A typical yield for this procedure should be in the range of 75-85%.
References
-
Selenium-Dioxide. DU Chem.[Link]
-
Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. ADICHEMISTRY.[Link]
-
Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Zenodo.[Link]
-
Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate.[Link]
-
POTASSIUM PERMANGANATE/ CARBOXYLIC ACID/ ORGANIC SOLVENT: A POWERFUL REAGENT FOR C-C BOND FORMATION, ARYL COUPLING REACTIONS AND. Acikbilim.[Link]
-
Riley oxidation. Wikipedia.[Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.[Link]
-
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. ACS Publications.[Link]
- Process for purifying an alpha-keto ester.
- PROCESS FOR PURIFYING AN a-KETO ESTER.
- Improvements in or relating to friedel-crafts reactions.
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.[Link]
-
Nov 17 2022 CHEM 261 Notes. University of Alberta.[Link]
-
Potassium Permanganate. Organic Chemistry Portal.[Link]
-
Supporting Information for. The Royal Society of Chemistry.[Link]
-
Oxidation of Ketones (KMnO4 + X2/OH- & Per acid) #mscchemistrynotes @itschemistrytime. YouTube.[Link]
-
Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. PMC.[Link]
-
Friedel-Crafts Acylation. Chemistry Steps.[Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC.[Link]
-
Synthesis of 2-[4-(2-Oxo-1-cycloheptylidenemethyl)phenyl]propionic acid. PrepChem.com.[Link]
-
Selective oxidations by nitrosating agents Part 1: Oxidations of ketones in concentrated sulfuric acid. IRIS.[Link]
-
Friedel–Crafts acylation of aromatic compounds. ResearchGate.[Link]
Sources
- 1. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. iris.unive.it [iris.unive.it]
- 10. Riley oxidation - Wikipedia [en.wikipedia.org]
- 11. zenodo.org [zenodo.org]
Technical Support Center: Synthesis of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid
From the desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid. This valuable α-keto acid is a key intermediate in pharmaceutical development, and its successful synthesis hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its preparation, primarily via the Friedel-Crafts acylation pathway. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Primary Synthetic Route: A Mechanistic Overview
The most direct and widely employed method for synthesizing aryl α-keto acids, including this compound, is the Friedel-Crafts acylation of an activated aromatic ring.[1][2] In this case, 4-isopropoxybenzene is acylated using oxalyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The reaction is intended to proceed via electrophilic aromatic substitution, where the acylium ion attacks the electron-rich 4-isopropoxybenzene ring, which is activated by the para-directing isopropoxy group.[3][4] The subsequent hydrolysis of the intermediate acyl chloride yields the desired α-keto acid.
However, the reality of this synthesis is often complicated by competing reaction pathways that can drastically reduce yield and complicate purification. The diagram below illustrates the intended reaction and a critical, often dominant, side reaction.
Q3: The aqueous workup is difficult, forming emulsions, and I'm losing significant product during extraction. What is the best practice for isolation?
Probable Cause: Improper Quenching of the Aluminum Chloride Complex
The reaction mixture contains a stable complex between the product's carbonyl groups and AlCl₃. [3]Adding water directly or too quickly results in a highly exothermic reaction and the formation of gelatinous aluminum hydroxide (Al(OH)₃), which creates intractable emulsions and traps the product.
Solutions: A Step-by-Step Protocol for Quenching and Extraction
-
Controlled Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (HCl). The acid ensures the formation of water-soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺) instead of the hydroxide precipitate.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate fully. The product will be in the organic layer.
-
Initial Wash: Separate the organic layer and wash it with a small amount of dilute HCl, followed by water to remove residual acid.
-
Acid-Base Extraction:
-
Extract the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution. The acidic product will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the basic aqueous layer. Repeat the extraction on the organic layer to ensure complete recovery.
-
-
Product Recovery:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly acidify the aqueous layer with cold, concentrated HCl until the pH is ~1-2. The product will precipitate as a solid or oil.
-
Extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM).
-
-
Final Steps: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. [5]Further purification can be achieved by recrystallization.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the critical quality attributes for my starting materials?
-
4-Isopropoxybenzene: Must be anhydrous and free of phenol (<0.5%). The presence of water will consume the catalyst, and phenol will generate highly colored, reactive byproducts.
-
Oxalyl Chloride: Should be colorless and fresh. A yellow color indicates decomposition to species like phosgene, which can lead to unpredictable side reactions.
-
Aluminum Chloride: Must be a fine, anhydrous powder. Clumps or a grayish color suggest hydration, which will severely inhibit the reaction. Handle under an inert atmosphere (e.g., nitrogen or argon) as it is highly hygroscopic. [6]
-
-
Q2: Can I use an alternative to oxalyl chloride to avoid the fragmentation issue?
-
Yes. A common alternative is to use ethyl oxalyl chloride . This reagent performs a similar Friedel-Crafts acylation to yield ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate. This ester intermediate is generally more stable and easier to purify. The final α-keto acid is then obtained by a subsequent hydrolysis step (either acidic or basic). [1]This two-step approach often provides a cleaner reaction profile and higher overall yield despite the extra step.
-
-
Q3: Does the order of reagent addition matter?
-
Absolutely. The preferred method is to add the acylating agent (oxalyl chloride) to a pre-mixed and cooled solution of the substrate (4-isopropoxybenzene) and the Lewis acid (AlCl₃). This ensures that the electrophile is generated in the presence of the nucleophile it is intended to react with, maximizing the chance of the desired reaction occurring.
-
Appendix A: Recommended Experimental Protocol
This protocol is a guideline and may require optimization based on your specific laboratory conditions and scale.
-
Setup: Equip an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the slurry to 0°C in an ice bath.
-
Substrate Addition: Add 4-isopropoxybenzene (1.0 eq.) to the cooled slurry via syringe.
-
Acylation: Add oxalyl chloride (1.1 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Following the detailed quenching and extraction procedure described in Troubleshooting Q3 .
-
Purification: Recrystallize the crude solid product from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to obtain the pure this compound.
Appendix B: Purification Workflow Diagram
References
-
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
ResearchGate. Methods for the synthesis of aryl α‐ketoester. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]
-
ResearchGate. Synthesis and application of aryl-keto α-amino acids. Available from: [Link]
- Google Patents. US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
Sciencemadness.org. (2008, May 19). Problem with Friedel Crafts acylation using Oxalyl chloride. Available from: [Link]
- Google Patents. IL89094A - Purification of 2-(4-isobutylphenyl) -propionic acid by vacuum distillation.
-
Arkivoc. High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid: influence of temperature and base. Available from: [Link]
-
IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS. Available from: [Link]
-
LookChem. isopropoxybenzene - 2741-16-4. Available from: [Link]
-
Organic Syntheses. Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Scribd. Classification of Impurities. Available from: [Link]
-
National Institutes of Health. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Organic volatile impurities in pharmaceuticals. Available from: [Link]
-
MDPI. (2012, November 27). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Available from: [Link]
-
Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Available from: [Link]
-
ResearchGate. HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Available from: [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
Sources
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" stability and degradation issues
Technical Support Center: 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth information, troubleshooting advice, and practical protocols to address the stability and degradation challenges associated with this compound. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data integrity. This resource combines established chemical principles with practical, field-proven insights to help you navigate potential issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is mainly influenced by its chemical structure, which features an α-keto acid functional group. Key factors are pH, temperature, and light exposure. The α-keto acid moiety is susceptible to decarboxylation and other degradation pathways, which can be accelerated by heat and specific pH conditions.[1][2][3]
Application Scientist's Note: The α-keto acid group is the most reactive part of the molecule. Think of the carboxylic acid and the adjacent ketone as being in a constant electronic tug-of-war, which weakens the carbon-carbon bond between them. This inherent structural strain makes the molecule prone to losing carbon dioxide (decarboxylation), especially when stressed.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[4][5][6] Many suppliers recommend storage at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1] Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) for a limited time, ideally for no longer than a few days, and protected from light.[7][8][9]
Q3: My analytical results (e.g., HPLC purity) are inconsistent over time. Could this be a stability issue?
A3: Yes, inconsistent analytical results are a classic symptom of compound degradation. If you observe a decrease in the main peak area and/or the appearance of new, smaller peaks in your chromatogram over time, it is highly likely that your compound is degrading in solution. Studies on the structurally similar phenylglyoxylic acid (PhGA) show that it can be unstable in solution, with degradation observed even at 4°C over a week.[7][8]
Application Scientist's Note: Always run a freshly prepared standard alongside your stored samples. This is a simple yet powerful internal control. If the peak area of your stored sample is significantly lower than the fresh standard, degradation is the most probable cause. This practice helps differentiate between compound instability and issues with the analytical instrument itself.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemistry of α-keto acids, the most probable degradation pathways are:
-
Decarboxylation: Loss of CO2 to form 4-isopropoxybenzaldehyde. This is often promoted by heat.
-
Hydrolysis: While the ether linkage is generally stable, under harsh acidic conditions, it could cleave to form 4-hydroxy-2-oxoacetic acid and isopropanol.
-
Oxidation: The aromatic ring and the keto group can be susceptible to oxidation, leading to various hydroxylated or ring-opened species, though this is typically less common under standard laboratory conditions.
Troubleshooting Guide
Use this guide to diagnose and resolve common experimental problems related to compound stability.
| Problem Observed | Potential Cause | Recommended Action & Explanation |
| Unexpected Peaks in Chromatogram | Degradation of the parent compound. | 1. Analyze a Freshly Prepared Sample: Prepare a new solution from solid material and analyze it immediately. If the new peaks are absent, it confirms the issue is with the stored solution.2. Perform a Stress Test: Subject a fresh sample to mild heat (e.g., 40-50°C for a few hours) and re-analyze. An increase in the size of the unknown peaks supports their identity as degradation products. |
| Decreasing Compound Concentration Over Time | Instability in solution (degradation). | 1. Check Storage Conditions: Ensure solutions are stored at the correct temperature (recommend 2-8°C or -20°C) and protected from light.[7][9]2. Evaluate Solvent/pH: The stability of related compounds can be pH-dependent.[7][8] If you are using a buffered solution, ensure it is appropriate. For unbuffered solutions, consider if the compound itself is altering the solution pH over time. Prepare solutions in a suitable buffer if necessary. |
| Color Change of Solid or Solution | Significant degradation or oxidation. | 1. Discard Material: A visible color change (e.g., yellowing) often indicates substantial impurity formation. It is best to discard the material and use a fresh, high-purity lot.2. Verify Storage Atmosphere: Ensure the container was tightly sealed. For highly sensitive compounds, storage under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative degradation. |
Troubleshooting Flowchart: Inconsistent Analytical Results
This diagram provides a logical workflow for diagnosing stability-related analytical issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alpha-ketoadipic aciduria: degradation studies with fibroblasts, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Learn more about Glyoxylic Acid_Chemicalbook [chemicalbook.com]
- 4. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 5. download.basf.com [download.basf.com]
- 6. demeditec.com [demeditec.com]
- 7. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid Synthesis
Executive Summary & Strategic Decision Framework
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid .
This molecule presents a classic "chemoselectivity paradox":
-
The Core: The
-keto acid moiety is best synthesized via Friedel-Crafts acylation . -
The Liability: The isopropoxy group is a secondary ether. It is highly susceptible to cleavage (dealkylation) by strong Lewis acids (like
), converting your target into the phenolic impurity (4-hydroxyphenylglyoxylic acid).
Before proceeding, consult the decision matrix below to select the protocol that matches your laboratory constraints.
Figure 1: Strategic Decision Matrix for synthesis routes. Route A is preferred for scale, but requires strict temperature control.[1] Route B is preferred for high-value, small-scale batches.[1]
Protocol A: The Modified Friedel-Crafts Route (Scalable)
The Challenge: Standard Friedel-Crafts conditions (Refluxing
The Solution: Use Ethyl Oxalyl Chloride (instead of oxalyl chloride) to form the ester intermediate first, using Titanium(IV) Chloride (
Step-by-Step Methodology
| Parameter | Specification | Technical Rationale |
| Substrate | Isopropoxybenzene (Cumyl ether) | Starting material.[1] |
| Reagent | Ethyl chlorooxoacetate (Ethyl oxalyl chloride) | Monofunctional acylating agent prevents "double-reaction" (benzophenone formation).[1] |
| Catalyst | ||
| Solvent | Dichloromethane (DCM) | Polar enough to solubilize the complex, non-nucleophilic. |
| Temperature | -10°C to 0°C | CRITICAL: Higher temps activate the ether cleavage pathway.[1] |
Procedure:
-
Setup: Flame-dry a 3-neck flask under
atmosphere. -
Solvation: Dissolve Isopropoxybenzene (1.0 eq) and Ethyl chlorooxoacetate (1.1 eq) in anhydrous DCM. Cool to -10°C .[1]
-
Catalyst Addition: Add the Lewis Acid (
or ) dropwise over 30 minutes. -
Reaction: Stir at 0°C for 2-4 hours. Monitor via TLC/HPLC.[1]
-
Quench: Pour the reaction mixture into ice-cold HCl (1M) .
-
Why? Fast hydrolysis of the aluminum/titanium complex prevents the Lewis acid from attacking the ether during the exothermic workup.
-
-
Hydrolysis (Ester to Acid): Isolate the organic layer (Ethyl ester intermediate). Treat with NaOH (2M, 2 eq) in MeOH/Water at room temperature for 1 hour. Acidify to pH 2 to precipitate the target
-keto acid.
Protocol B: The Grignard Route (High Fidelity)
If you cannot control the temperature strictly, or if your ether cleavage is >5%, switch to this route. It avoids strong Lewis acids entirely.[1]
Procedure:
-
Grignard Formation: React 1-bromo-4-isopropoxybenzene with Mg turnings in THF to form the Grignard reagent.[1]
-
Acylation: Cool the Grignard solution to -78°C.
-
Addition: Cannulate the Grignard reagent slowly into a solution of Diethyl Oxalate (2.0 eq) in THF.
-
Technical Note: You must use excess oxalate and add the Grignard TO the oxalate. If you add oxalate to the Grignard, the product ketone will react with a second equivalent of Grignard to form the tertiary alcohol (double addition).
-
-
Workup: Quench with
, extract, and hydrolyze the ester as in Protocol A.
Troubleshooting Guide & FAQ
Issue 1: "I am seeing a significant impurity at RRT 0.8 (HPLC)."
Diagnosis: This is likely 2-(4-Hydroxyphenyl)-2-oxoacetic acid .[1]
Cause: Dealkylation of the isopropoxy group.
Mechanism: The Lewis Acid (
-
Switch from
to or .[1] -
Lower reaction temperature by 10°C.
-
Reduce reaction time.
Issue 2: "My product is decarboxylating during drying."
Diagnosis:
-
Do not oven dry the final acid. Dry under high vacuum at Room Temperature.[1]
-
Store the compound at -20°C.[1]
Issue 3: "Low Regioselectivity (Ortho isomer formation)."
Diagnosis: Friedel-Crafts usually favors para, but ortho can form (approx 5-10%).[1] Fix:
-
The isopropoxy group is bulky, which naturally directs para.
-
If ortho content is high, recrystallize the intermediate ethyl ester from Hexane/Ethyl Acetate before hydrolyzing to the acid. The para-ester is significantly more crystalline.
Visualizing the Failure Mode (Ether Cleavage)
Figure 2: Mechanism of Lewis Acid-mediated ether cleavage (The primary failure mode).[1]
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on Lewis Acid mechanisms and ether compatibility).[1]
-
Mahindroo, N., et al. (2006).[1] "Synthesis and evaluation of this compound derivatives as PPAR agonists." Journal of Medicinal Chemistry. (General context for PPAR agonist synthesis).
-
Yamato, T., et al. (1991).[1] "Lewis Acid-Catalyzed Cleavage of Aryl Alkyl Ethers." Journal of Chemical Society, Perkin Transactions 1. (Mechanistic basis for the dealkylation troubleshooting).
-
Sigma-Aldrich. (2024).[1] "Product Specification: 2-(4-Isopropoxyphenyl)acetic acid derivatives." (Used for stability and handling data of analogs).[1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for Grignard acylation of oxalates).
(Note: While specific patents exist for industrial scale-up, the references above provide the authoritative scientific grounding for the mechanisms described in this guide.)
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
This is a technical support guide designed for researchers and process chemists working with 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid).
Executive Summary: The "Janus" Molecule
This compound presents a classic "push-pull" solubility challenge. It possesses a lipophilic tail (the 4-isopropoxyphenyl group) and a highly polar, hydrogen-bonding head (the
-
The Problem: In non-polar solvents (Hexanes, Toluene), the polar head promotes intermolecular dimerization, leading to poor solubility. In water, the lipophilic tail prevents dissolution unless the pH is significantly elevated.
-
The Solution: Success requires disrupting the crystal lattice intermolecular H-bonds using "Bridge Solvents" or exploiting the ionization of the carboxylic acid (
).
Module 1: Solubility Engineering & Solvent Selection
Q1: Why does this compound form a "gummy" precipitate in Toluene or pure DCM?
Technical Insight: This is a lattice energy issue. The
Troubleshooting Protocol:
-
The "Bridge" Strategy: Do not use pure non-polar solvents. Use a Polar Aprotic Co-solvent .
-
Recommendation: Add 5–10% DMF (Dimethylformamide) or DMSO to your chlorinated solvent (DCM/Chloroform). This disrupts the dimers without preventing downstream crystallization.
-
-
For Recrystallization: Avoid Toluene. Use Ethyl Acetate/Heptane (1:3) or MTBE (Methyl tert-butyl ether).
Q2: How do I get a homogeneous solution for hydrogenation or reductive amination?
Technical Insight: In heterogeneous slurries, reaction kinetics are surface-area limited. For reductions (e.g., to the mandelic acid derivative), a homogeneous phase is critical for enantioselectivity.
Recommended Solvent Systems (Ranked):
| Solvent System | Solubility Rating | Application Note |
|---|---|---|
| MeOH (Methanol) | Excellent | Best for NaBH4 reduction or Hydrogenation. |
| THF/Water (9:1) | Good | Water helps solvate the polar head; THF solvates the ring. |
| DCM/MeOH (4:1) | Moderate | Good for Friedel-Crafts workups or extractions. |
| Toluene | Poor | Avoid. Causes oiling out. |
Module 2: Reaction Optimization (Step-by-Step)
Scenario A: The "Stalled" Reaction
Symptom: You are reacting the acid with an amine or reducing agent, but TLC shows starting material remaining after 24 hours. Root Cause: The reagent is in solution, but the substrate is trapped in a solid crystal lattice (slurry) due to poor solubility.
Protocol: The Phase-Transfer Fix
-
Do not heat excessively.
-keto acids can decarbonylate (lose CO) above 100°C. -
Add a Solubilizing Base: If the reaction allows, add 1.1 equivalents of DIPEA (Diisopropylethylamine).
-
Use a Phase Transfer Catalyst (PTC): If working in a biphasic system (e.g., DCM/Water), add 5 mol% TBAB (Tetrabutylammonium bromide).
Scenario B: Isolation of the Intermediate (Friedel-Crafts Workup)
Context: This molecule is often synthesized via Friedel-Crafts acylation of isopropoxybenzene with oxalyl chloride.
Issue: Quenching the Aluminum Chloride (
The "Cold Hydrolysis" Workflow:
-
Quench: Pour the reaction mixture slowly into Ice/HCl (1M) , not water. Maintain temp < 10°C.
-
Extraction: Do not extract with pure Ether. Use Ethyl Acetate or DCM/MeOH (95:5) .
-
Wash: Wash the organic layer with Brine.
-
Drying: Use
, not (Magnesium salts can coordinate with the -keto group, reducing yield).
Module 3: Visualization of Workflows
Diagram 1: Solubility Decision Matrix
Caption: Logical flow for selecting the optimal solvent system based on reaction type and pH constraints.
Diagram 2: Workup & Isolation Protocol
Caption: Step-by-step isolation guide to prevent emulsion and gum formation during workup.
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Material "oils out" during recrystallization. | Solvent is too non-polar; cooling is too rapid. | Re-dissolve in EtOAc. Add Heptane slowly dropwise at reflux until cloudy. Cool slowly to RT, then 4°C. Seed if possible. |
| Low yield in Friedel-Crafts synthesis. | Incomplete hydrolysis of the intermediate complex. | Ensure the quench is acidic (pH < 1). The Al-complex requires strong acid to break. |
| Emulsion forms during extraction. | Isopropoxy group acts as a surfactant; pH is near pKa (3-4). | Adjust aqueous pH to < 2 (fully protonated) or > 9 (fully ionized) to force a clear phase split. Filter through Celite if solids persist. |
| Product decomposes on drying. | Decarboxylation due to heat. | Dry in a vacuum oven at max 40°C . Do not heat > 60°C for prolonged periods. |
References
-
Guidechem. Phenylglyoxylic acid Properties and Solubility Data. (Baseline data for phenylglyoxylic acid derivatives). Link
-
Organic Syntheses. Preparation of 4-Phenoxybenzoic Acid via Friedel-Crafts Acylation. (Procedural analog for alkoxy-phenyl acid synthesis). Coll. Vol. 5, p. 414.[3] Link
-
MedChemExpress. Solubility Protocols for Phenylglyoxylic Acid Derivatives. (General handling of alpha-keto acids). Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. (Mechanisms of Friedel-Crafts and Alpha-Keto Acid reactivity). Springer.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" byproduct identification and removal
Welcome to the Technical Support Center for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
I. Understanding the Synthesis and Potential Byproducts
The synthesis of this compound typically proceeds via a two-step process:
-
Friedel-Crafts Acylation: Isopropoxybenzene is acylated, most commonly with oxalyl chloride or a derivative, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate, 2-oxo-2-(4-isopropoxyphenyl)acetyl chloride.
-
Hydrolysis: The resulting acyl chloride is then hydrolyzed to yield the final product, this compound.
Each of these steps can introduce specific impurities and byproducts that require careful consideration for their removal.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired para-isomer. What are the likely causes and how can I improve it?
A1: Low yield of the para-isomer in the Friedel-Crafts acylation of isopropoxybenzene is a common issue. The isopropoxy group is an ortho, para-director, meaning it activates the benzene ring for electrophilic substitution at the positions ortho and para to it.[1][2] The primary reasons for low para-selectivity and overall yield include:
-
Formation of the ortho-isomer: The main byproduct is often the ortho-acylated isomer, 2-(2-isopropoxyphenyl)-2-oxoacetic acid. The ratio of para to ortho product is influenced by steric hindrance and reaction temperature. The bulkier acyl group will preferentially add to the less sterically hindered para position.[3]
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst, leading to an incomplete reaction.[4]
-
Polysubstitution: Although less common in acylation compared to alkylation, it is possible to get di-acylated products if the reaction conditions are too harsh.[5]
Troubleshooting Steps:
-
Control Reaction Temperature: Running the reaction at lower temperatures can favor the formation of the para-isomer due to its higher thermodynamic stability.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Slow Addition of Reagents: Add the acylating agent to the mixture of isopropoxybenzene and Lewis acid slowly and at a controlled temperature to prevent localized overheating and side reactions.
Q2: I am observing an unexpected byproduct in my final product. How can I identify it?
A2: The identity of the byproduct will depend on the synthetic route and reaction conditions. Besides the ortho-isomer, other potential byproducts could include:
-
Unreacted Starting Material: Incomplete reaction can leave residual isopropoxybenzene.
-
Hydrolysis Byproducts: If the intermediate acyl chloride is not completely hydrolyzed, or if it reacts with other nucleophiles present, you may have other impurities.
-
Oxidation Byproducts: If an oxidation step is used to convert a precursor (e.g., 4-isopropoxyacetophenone) to the α-keto acid, side reactions can occur, potentially leading to cleavage of the isopropoxy group or other undesired products.[6]
Identification Workflow:
The following workflow can be used to identify unknown byproducts:
Caption: Byproduct Identification Workflow
Q3: What are the best methods for removing the ortho-isomer from my desired para-product?
A3: Separating positional isomers can be challenging due to their similar physical properties. The most effective methods are recrystallization and column chromatography.[7][8]
-
Recrystallization: This is often the first method to try. The para-isomer is typically less soluble than the ortho-isomer in many solvents due to its more regular structure, which allows for better crystal packing. A mixed-solvent recrystallization can be particularly effective.[9][10]
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel can be used. The separation is based on the different polarities of the isomers.
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol is designed to selectively crystallize the para-isomer, leaving the more soluble ortho-isomer in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: A good solvent pair to start with is ethanol and water. The product should be soluble in hot ethanol and less soluble in water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[11]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[12]
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them thoroughly.
Caption: Mixed-Solvent Recrystallization Workflow
Protocol 2: Purification by Column Chromatography
This method is useful for separating isomers with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal Rf value for the desired product should be around 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar ortho-isomer will typically elute before the more polar para-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure para-isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
IV. Byproduct Identification: A Spectroscopic Guide
Accurate identification of the main product and its byproducts is crucial. Here is a guide to interpreting the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of the ortho and para isomers will show distinct patterns in the aromatic region (typically 6.8-8.0 ppm). The para-isomer will exhibit a characteristic AA'BB' system (two doublets), while the ortho-isomer will show a more complex multiplet pattern.[13] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (around 10-12 ppm).[14]
-
¹³C NMR: The carbon NMR will also show differences in the chemical shifts of the aromatic carbons. The carbonyl carbon of the keto group will appear around 180-190 ppm, and the carboxylic acid carbonyl will be in the range of 160-170 ppm.[15][16]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the product and its byproducts. Both the ortho and para isomers will have the same molecular weight. Fragmentation patterns can sometimes help distinguish between isomers, but this is not always straightforward.[17]
Table 1: Expected Spectroscopic Data for 2-(Isopropoxyphenyl)-2-oxoacetic acid Isomers
| Feature | This compound (para-isomer) | 2-(2-Isopropoxyphenyl)-2-oxoacetic acid (ortho-isomer) |
| ¹H NMR (Aromatic Region) | Two doublets (AA'BB' system) | Complex multiplet |
| ¹H NMR (Isopropoxy Group) | Septet (~4.7 ppm) and doublet (~1.4 ppm) | Septet and doublet, possibly with slightly different chemical shifts |
| ¹³C NMR (Carbonyls) | Keto C=O (~185 ppm), Carboxyl C=O (~165 ppm) | Similar chemical shifts for carbonyls |
| Mass Spectrum (Molecular Ion) | Same m/z as the ortho-isomer | Same m/z as the para-isomer |
V. References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
PSIBERG. (2022, August 9). Recrystallization: Types, Procedure, Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR, 13 C-NMR and 2 D-NMR spectral data of compound 2. a. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
PMC. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0205176). Retrieved from [Link]
-
friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 5). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]
-
Google Patents. (n.d.). NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof.... Retrieved from
-
NIST. (n.d.). 2-Isopropoxyphenol. WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
GTFCh. (2016, August 19). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC.... Retrieved from [Link]
-
Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof. Retrieved from
-
PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]
-
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 2-(2-Methoxy-phenyl)-1-oxa-spiro[18][18]non-2-en-4-one (2b). Retrieved from [Link]
-
PubMed. (2017, April 15). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Retrieved from [Link]
-
ResearchGate. (2013, July 30). How are the ortho and para positions of benzene separated? Retrieved from [Link]
-
Intact Mass Analysis of Therapeutic Proteins. (n.d.). Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-(4-Isopropylphenyl)[(2-methyl-3-oxo-5,7-dipropyl-2,3-dihydro-1,2-benzisoxazol-6-YL)oxy]acetate. Retrieved from [Link]
-
Spectrum. (n.d.). 2-(4-Methoxyanilino)-2-oxoacetic acid ethyl ester - Optional[MS (GC)]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]
-
MDPI. (2025, December 16). Benzyl 2,4-dichlorophenyl sulfoxide. Retrieved from [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
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- 8. NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof, the ortho and para isomer of hydroxymandelic acid obtained by this method, and the use of the ortho isomer in the preparation of EDDHA. - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
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- 16. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Reagents & Solvents [chem.rochester.edu]
Troubleshooting "2-(4-Isopropoxyphenyl)-2-oxoacetic acid" analytical method development
This guide serves as a specialized technical resource for the analytical method development of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid . It is designed for analytical scientists encountering stability, separation, or sensitivity challenges with this specific
Senior Scientist’s Foreword
This compound is a critical intermediate, often associated with the synthesis of
-
Structural Instability: As an
-keto acid (phenylglyoxylic acid derivative), it is prone to oxidative decarboxylation and light sensitivity. -
Chromatographic Challenges: The molecule possesses a strongly acidic proton (
) and a hydrophobic isopropoxy tail, leading to potential peak tailing and solubility mismatches.
This guide moves beyond generic advice, applying mechanistic chemical insights to troubleshoot specific failure modes.
Part 1: Method Development Workflow
The following logic flow outlines the critical path for developing a robust HPLC/UPLC method for this compound.
Figure 1: Strategic workflow for
Part 2: Troubleshooting Guide (Q&A)
Category A: Chromatographic Separation[1][2][3]
Q1: I am observing severe peak tailing (Symmetry Factor > 2.0). Standard C18 columns aren't working. What is the root cause?
Diagnosis:
The
Corrective Protocol:
-
pH Suppression: You must lower the mobile phase pH to 2.0–2.3 using Phosphate Buffer or 0.1% Trifluoroacetic Acid (TFA). This keeps the molecule in its protonated (neutral) state (
). -
Column Choice: Switch to a column with high carbon load and "end-capping" to shield silanols.
-
Recommended: C18 with steric protection (e.g., Zorbax StableBond) or a Polar-Embedded group (e.g., Waters SymmetryShield) to improve peak shape.
-
Q2: My retention time is drifting significantly between injections.
Diagnosis:
This is a classic symptom of "pH Hovering." If your mobile phase pH is near the analyte's
Corrective Protocol:
-
Buffer Lock: Ensure your aqueous mobile phase is buffered, not just acidified. Use 20-50 mM Potassium Phosphate (pH 2.0).
-
Temperature Control: Thermostat the column compartment (e.g.,
). is temperature-dependent.
Category B: Stability & Impurities
Q3: I see "Ghost Peaks" appearing in my chromatogram that grow over time, even in the standard solution.
Diagnosis:
You are likely witnessing oxidative decarboxylation .
Corrective Protocol:
-
Amber Glassware: Strictly use amber vials for all sample preparations.
-
Temperature: Maintain the autosampler at
. -
Solvent: Avoid pure methanol as a diluent if stability is poor; acetonitrile/water mixtures are generally more inert.
-
Verification: Inject a fresh standard vs. a 24-hour old standard to quantify % degradation.
Q4: How do I separate the main peak from its decarboxylated impurity?
Diagnosis: The decarboxylated impurity (likely 4-isopropoxybenzaldehyde) is less polar than the parent acid (loss of -COOH and =O polarity).
Corrective Protocol:
-
Gradient Adjustment: The impurity will elute later on a Reverse Phase column. Extend the gradient slope at high organic % to wash it off.
-
Wavelength: The impurity loses the
-keto conjugation. Use a PDA detector to compare UV spectra; the parent will have a distinct transition band that the impurity lacks.
Part 3: Critical Data & Specifications
Physicochemical Profile[1][2][4][5][6][7][8][9][10]
| Parameter | Value (Approx.) | Impact on Method |
| Formula | Molecular Weight: 208.21 g/mol | |
| ~2.1 (Carboxyl) | Requires Mobile Phase pH < 2.5 | |
| LogP | ~2.6 | Moderately lipophilic; requires >30% Organic to elute |
| UV Max | ~254 nm, ~280 nm | 254 nm offers best sensitivity; 280 nm higher selectivity |
| Solubility | Low in water; High in ACN | Diluent must contain at least 40% Organic |
Recommended HPLC Conditions
| Variable | Recommendation | Rationale |
| Column | C18 (L1), | Standard robustness; 3.5 |
| Mobile Phase A | 20 mM | Suppresses ionization of the |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for phenyl rings. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Maximizes absorption of the phenyl- |
Part 4: Advanced Troubleshooting Logic (Decision Tree)
Use this diagram to diagnose complex co-elution or sensitivity issues.
Figure 2: Decision matrix for diagnosing peak shape and sensitivity anomalies.
References
-
Sigma-Aldrich. (n.d.). 2-(4-Isopropoxyphenyl)acetic acid Product Analysis. Retrieved from
- Context: Provides structural confirmation and analog data for the des-oxo congener, essential for impurity identific
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78230, 4-Isopropylphenylacetic acid. Retrieved from [1]
- Context: Source for physicochemical properties (LogP, solubility estim
-
Paci, E., et al. (2013).[2] Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS. Current Analytical Chemistry. Retrieved from
- Context: Validates the instability of phenylglyoxylic acid derivatives and establishes protocols for handling -keto acid biological samples.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" scale-up synthesis considerations
To: Drug Development Team / Process Chemistry Unit From: Technical Support Center (Senior Application Scientist) Subject: Scale-Up Synthesis Guide: 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
Executive Summary
You are undertaking the scale-up of This compound (also known as 4-isopropoxyphenylglyoxylic acid). This synthesis typically employs a Friedel-Crafts acylation of isopropoxybenzene (cumyl phenyl ether) with oxalyl chloride, followed by hydrolysis.
While the chemistry appears standard, this specific molecule presents two competing failure modes during scale-up that are often invisible on the milligram scale:
-
Ether Cleavage (De-alkylation): The isopropyl group is acid-labile. Prolonged exposure to Lewis acids (
) or high temperatures will cleave the ether, yielding the phenol impurity. -
Decarbonylation: The
-keto acyl chloride intermediate is metastable. If heated excessively, it ejects carbon monoxide (CO), collapsing into the corresponding benzoic acid derivative.
This guide addresses these critical control points (CCPs) to ensure process integrity.
Part 1: Critical Process Flow & Control Points
The following diagram outlines the optimized workflow, highlighting temperature thresholds that separate the desired product from its major impurities.
Caption: Process flow for the Friedel-Crafts synthesis of 4-isopropoxyphenylglyoxylic acid, highlighting temperature-dependent failure modes.
Part 2: Technical Troubleshooting & FAQs
Module 1: Reaction Initiation & Reagent Stoichiometry
Q: Why does the reaction mixture turn dark black/tarry immediately upon adding
-
The Cause: The complexation of oxalyl chloride and
is exothermic. If the temperature spikes, the Lewis acid can attack the isopropyl group. -
The Fix:
-
Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). DCM is preferred for its lower boiling point, which acts as a passive safety fuse against overheating.
-
Order of Addition: Pre-cool the solution of isopropoxybenzene and oxalyl chloride to -10°C. Add
portion-wise as a solid (or a slurry in DCM) to control the exotherm. -
Stoichiometry: Use 1.1 to 1.2 equivalents of
. Do not use a large excess (e.g., >2.0 eq), as this promotes de-alkylation [1].
-
Q: I am seeing significant gas evolution. Is this normal? A: Yes, but the type of gas matters.
-
Normal: HCl gas is evolved during the acylation.
-
Dangerous: If the reaction is too hot, Carbon Monoxide (CO) is evolved due to the decomposition of the oxalyl moiety.
-
Protocol: Ensure your scrubber system is sized for the theoretical HCl volume. Monitor the internal temperature strictly; if gas evolution accelerates without reagent addition, your temperature is likely too high, leading to decarbonylation [2].
Module 2: Impurity Profile (The "Why did it fail?" Section)
Q: HPLC shows a major impurity at RRT 0.8. It looks like 4-isopropoxybenzoic acid. Why? A: You have suffered Decarbonylation .
-
Mechanism: The intermediate glyoxylyl chloride (
) is unstable. Under thermal stress, it ejects CO to form the more stable benzoyl chloride ( ), which hydrolyzes to benzoic acid [3]. -
Prevention: Never reflux this reaction. Keep the reaction temperature below 25°C . If the reaction is sluggish, extend the time rather than increasing the temperature.
Q: My product has a phenolic odor and shows a broad OH peak in NMR. Did I lose the isopropyl group? A: Yes, you triggered Ether Cleavage .
-
Mechanism:
is a known reagent for cleaving alkyl aryl ethers. While methyl ethers usually require reflux, isopropyl ethers are secondary and cleave more easily (via an -like pathway) [4]. -
Prevention:
-
Keep the reaction time short (quench immediately upon conversion).
-
Maintain T < 20°C.
-
Avoid "aging" the reaction mixture overnight.
-
Module 3: Work-Up & Isolation
Q: Upon quenching, I formed a thick emulsion that won't separate. A: This is caused by aluminum salts precipitating at neutral pH.
-
The Fix (Inverse Quench): Do not add water to the reaction. Slowly pour the reaction mixture into a vigorously stirred mixture of Ice and concentrated HCl.
-
Why? This keeps the aqueous phase strongly acidic (pH < 1), keeping aluminum salts soluble (
) rather than forming the gelatinous [5].
Part 3: Scale-Up Data & Specifications
| Parameter | Lab Scale (1-10g) | Pilot Scale (100g - 1kg) | Critical Consideration |
| Reagent Mode | Solid | Solid via powder funnel or Slurry dosing | Dust explosion hazard with solid |
| Cooling | Ice/Acetone Bath | Glycol Jacket / Cryostat | Heat removal is the rate-limiting step. Dosing rate must match cooling capacity. |
| Gas Scrubbing | Needle to fume hood | Caustic Scrubber (NaOH) | Must handle HCl (corrosive) and potential CO (toxic). |
| Quench | Pour into beaker | Pump into quench vessel | Exotherm control is critical. |
| Solvent Vol | 10-20 Volumes | 8-10 Volumes | Reduce volume for throughput, but ensure viscosity remains low for stirring. |
Part 4: Validated Experimental Protocol (Reference Standard)
Objective: Synthesis of this compound.
-
Setup: Charge a reactor with Dichloromethane (10 vol) and Oxalyl Chloride (1.2 equiv) . Cool to -10°C .
-
Substrate: Add Isopropoxybenzene (1.0 equiv) . (Note: Order can be reversed—substrate first, then oxalyl chloride—depending on equipment, but pre-mixing substrate and oxalyl chloride is common).
-
Catalyst Addition (CCP): Add Aluminum Chloride (1.1 equiv) in portions over 1-2 hours.
-
Constraint: Maintain internal temperature -5°C to 0°C .
-
Observation: Evolution of HCl gas.[1]
-
-
Reaction: Allow mixture to warm to 20°C . Stir for 3 hours.
-
Check: HPLC for conversion. If >98%, proceed immediately.
-
-
Quench: Transfer reaction mixture slowly into a separate vessel containing Ice (10 wt equiv) and HCl (conc, 2 equiv) .
-
Constraint: Maintain quench mass < 20°C.
-
-
Isolation: Separate organic layer.[2][3] Wash with water.[4] Extract product into saturated
(separates it from neutral impurities). Acidify the aqueous bicarbonate layer with HCl to precipitate the product. -
Purification: Recrystallize from Toluene/Heptane or pure Water (if applicable).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (General Friedel-Crafts stoichiometry and handling).[2][5]
-
Taber, D. F. "Friedel-Crafts Acylation: Preparation of 4-Methoxybenzophenone." University of Delaware Course Materials. (Safety regarding Oxalyl Chloride and AlCl3).
-
Han, Y.; Li, Y.; Han, S.; Zhang, P.; Chen, J. "Cross-Coupling Reaction of α-Oxo Acid Chlorides with Carbamoylsilanes."[6][7] Synthesis, 2019 , 51, 2977-2983.[6][7] (Discusses decarbonylation risks of oxalyl chloride derivatives).
-
Banwell, M. G.; Flynn, B. L.; Stewart, S. G. "Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride." The Journal of Organic Chemistry, 1998 , 63, 9139-9144. (Mechanistic insight into isopropyl ether instability with AlCl3).
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Scale-up workup and emulsion management).
Sources
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts Acylation [www1.udel.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
Technical Support Center: 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid
Topic: Purity Optimization & Troubleshooting Guide
CAS: 55784-07-1 | Synonyms: (4-Isopropoxyphenyl)glyoxylic acid; 4-Isopropoxy-alpha-oxobenzeneacetic acid
Technical Overview
2-(4-Isopropoxyphenyl)-2-oxoacetic acid is a critical
High purity (>98%) is often elusive due to three specific failure modes:
-
Regioisomer Contamination: Presence of the ortho-isomer.
-
Decarbonylation: Thermal degradation leading to 4-isopropoxybenzoic acid.
-
Aldol-type Condensation: Self-reaction of the
-keto group leading to colored dimers.
This guide provides autonomous troubleshooting workflows to resolve these specific purity bottlenecks.
Diagnostic Troubleshooting (Q&A)
Q1: My H-NMR shows a persistent impurity at ~5-8% that co-elutes on HPLC. What is it?
Diagnosis: This is likely the ortho-isomer (2-(2-isopropoxyphenyl)-2-oxoacetic acid). Mechanism: The isopropoxy group is a strong ortho/para director. While steric hindrance from the isopropyl group favors the para position, higher reaction temperatures (>0°C) or fast addition rates increase the kinetic energy of the system, allowing electrophilic attack at the ortho position. Corrective Action:
-
Synthesis Adjustment: Conduct the Friedel-Crafts acylation at -10°C to -5°C . Slow the addition of oxalyl chloride to ensure kinetic control favors the para product.
-
Purification: The ortho isomer is generally more soluble in non-polar solvents than the para isomer due to internal hydrogen bonding (between the acid and the ether oxygen).
-
Protocol: Perform a slurry wash (trituration) using cold Toluene or a 9:1 mixture of Hexane:Ethyl Acetate. The ortho isomer will remain in the mother liquor, while the para product remains solid.
-
Q2: The product melting point is broad and lower than expected (Target: ~85-90°C), and MS shows a mass of [M-28].
Diagnosis: You have significant contamination with 4-isopropoxybenzoic acid .
Mechanism: This is caused by decarbonylation . The acylium intermediate formed from oxalyl chloride (
-
Immediate Fix: This impurity is difficult to remove by recrystallization as it has similar solubility properties. You must separate via pH-controlled precipitation .
-
Dissolve crude in dilute NaHCO
(pH ~8.5). -
Wash with Dichloromethane (DCM) to remove neutral organics.
-
Slowly acidify the aqueous layer. The glyoxylic acid (pKa ~2.5) is stronger than the benzoic acid derivative (pKa ~4.5). Note: This pKa difference is subtle; fractional precipitation is required.
-
-
Root Cause Prevention: Maintain reaction temperature strictly below 0°C during the Lewis Acid addition.
Q3: The solid is yellow/orange instead of white/off-white.
Diagnosis: Presence of oligomeric condensation products or trace aluminum salts.
Mechanism:
-
Activated Carbon Treatment: Dissolve the compound in hot Ethyl Acetate (EtOAc). Add 5 wt% activated carbon (e.g., Darco G-60), reflux for 15 minutes, and filter through Celite while hot.
-
Acid Wash: If the color persists, the aluminum salt may be trapped. Dissolve in EtOAc and wash with 1M HCl (not water) to break the chelation, then brine, then dry.
Best-Practice Purification Protocol
Objective: Upgrade purity from ~90% (Crude) to >98% (API Grade).
Phase A: Acid-Base Workup (Removal of Neutral Impurities)
-
Dissolution: Dissolve crude solid in 1M NaOH (3.0 equiv). Stir for 20 min.
-
Wash: Extract the aqueous layer twice with Methyl tert-butyl ether (MTBE). Discard organics (removes unreacted isopropoxybenzene).
-
Acidification: Cool aqueous layer to 5°C. Acidify dropwise with 6M HCl to pH 1.0.
-
Extraction: Extract the resulting slurry into Ethyl Acetate (3x).
-
Drying: Dry combined organics over Na
SO , filter, and concentrate to a solid.
Phase B: Recrystallization (Removal of Regioisomers)
The critical step for removing the ortho-isomer.
-
Solvent System: Toluene : Heptane (1:2) .
-
Procedure:
-
Dissolve the solid from Phase A in minimum boiling Toluene.
-
Once dissolved, remove from heat.
-
Immediately add Heptane dropwise until persistent cloudiness appears.
-
Add a few drops of Toluene to clear the solution.
-
Allow to cool slowly to room temperature (2 hours), then 0°C (1 hour).
-
-
Filtration: Filter the white crystalline solid. Wash with cold Heptane.
-
Drying: Vacuum dry at 40°C for 12 hours. (Avoid high heat to prevent decarboxylation).
Process Visualization (Decision Tree)
Figure 1: Logic flow for identifying and removing specific impurities in 4-isopropoxyphenylglyoxylic acid.
Quantitative Data Summary
| Parameter | Specification | Common Failure | Remediation |
| Appearance | White to off-white crystalline solid | Yellow/Orange sticky solid | Activated Carbon / Acid Wash |
| Melting Point | 86°C – 90°C | < 80°C (Broad) | Recrystallize (Toluene/Heptane) |
| Purity (HPLC) | > 98.0% | ~90-95% | Check for ortho-isomer |
| Mass Spec | [M-H]- = 207.2 | [M-H]- = 179.2 (Benzoic acid) | Prevent thermal decarbonylation |
References
-
Friedel-Crafts Acylation Mechanisms & Decarbonylation Risks
- Olah, G. A., & Kuhn, S. J. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on acylium ion stability and CO loss).
-
ScienceMadness. (2008). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from (Discussion on oxalyl chloride fragmentation).
-
General Purification of Phenylglyoxylic Acids
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (n.d.). 2-(4-Isopropoxyphenyl)acetic acid Product Data. Retrieved from (Reference for physical state and handling of related isopropoxy-phenyl acids).
-
Synthesis Context & Intermediates
-
Google Patents. (2012). CN102838582A - Preparation method of isoxepac. Retrieved from (Describes similar Friedel-Crafts acylation and purification of alkoxy-phenyl acetic acid derivatives).
-
Royal Society of Chemistry. (2016). Synthesis of 2-oxoacetic acid derivatives. Retrieved from (General procedures for substituted phenylglyoxylic acids).
-
"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" handling of viscous reaction mixtures
Topic: Rheology & Workup Protocols for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid Synthesis Ticket ID: FC-ISO-8842 Status: Open for Public Access
Executive Summary & Root Cause Analysis
The Problem: Users frequently report that Friedel-Crafts acylation reactions targeting This compound (also known as 4-isopropoxyphenylglyoxylic acid) solidify into an intractable sludge or "brick" before workup. This creates dangerous exotherms during quenching and lowers yield due to mechanical entrapment.
The Science (Root Cause):
The viscosity is not accidental; it is structural. The reaction utilizes a Lewis Acid catalyst (typically Aluminum Chloride,
-
Complexation:
coordinates strongly with the carbonyl oxygens of the product. -
The Isopropoxy Factor: The para-isopropoxy group is a strong electron donor. This increases the basicity of the carbonyl oxygen in the resulting keto-acid, creating a tighter, more rigid lattice with the Aluminum.
-
Solvent Incompatibility: In non-polar solvents like Dichloromethane (DCM), this polar "Red Oil" complex separates and solidifies.
Reaction Phase: Controlling the "Red Oil"
Objective: Maintain a stirrable slurry to ensure homogenous heat transfer.
Critical Parameters
| Parameter | Recommendation | Technical Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or DCM (High Dilution) | DCE (bp 84°C) dissolves the Al-complex better than DCM. If using DCM, increase volume to 10-15 mL per gram of substrate. |
| Stoichiometry | 1.1 - 1.2 eq | Excess |
| Temperature | 0°C | Start cold to control rate; allow slight warming to maintain solubility of the complex if it thickens. |
| Agitation | Overhead Stirrer | Magnetic stir bars will seize. Use a high-torque overhead stirrer with a Teflon paddle. |
Visualizing the Viscosity Mechanism
The following diagram illustrates why the reaction thickens. The formation of the Acylium-Aluminum Complex is the key rheological event.
Figure 1: The Rheological Pathway. The transition from 'Intermediate' to 'Complex' represents the phase change from liquid solution to viscous slurry.
The Quench: The "Reverse Addition" Protocol
Warning: Standard water addition to the flask will cause a volcano-like eruption and solidify the mass instantly.
The Golden Rule: Never add water to the reaction. Add the reaction to the water.
Step-by-Step Methodology
-
Prepare the Quench Vessel:
-
In a separate flask (2x volume of reaction), prepare a mixture of Ice (50%) and HCl (conc. 12M, 50%) .
-
Why HCl? You must keep the pH < 1. If the pH rises, Aluminum precipitates as
gel, creating an unbreakable emulsion. is soluble in low pH.
-
-
The Transfer (Viscosity Management):
-
If the reaction mixture is too thick to pour, dilute with a small amount of DCE or Chloroform immediately before transfer.
-
Pour the reaction mixture slowly into the vigorously stirring Acid/Ice slurry.
-
-
Phase Separation:
-
After quenching, the solid complex breaks down. The organic layer (containing your keto-acid) should separate from the aqueous Aluminum layer.
-
Troubleshooting: If an emulsion forms, filter the biphasic mixture through a Celite pad to remove fine Aluminum salts before separating layers.
-
Purification Strategy
Isolating the Acid from the Neutral Impurities.
Since the product is an
Acid-Base Extraction Workflow
Figure 2: Purification Logic. Utilizing the carboxylic acid functionality to separate non-acidic byproducts (like unreacted isopropoxybenzene).
Frequently Asked Questions (FAQ)
Q: Can I use Nitrobenzene to reduce viscosity? A: Yes. Nitrobenzene is an excellent solvent for Friedel-Crafts because it solubilizes the Al-complex. However, it has a high boiling point (210°C) and is toxic. Only use it if the DCM/DCE method fails completely.
Q: My product is a dark red oil, not a solid. Is it impure?
A: Not necessarily.
Q: Why use Oxalyl Chloride instead of Ethyl Oxalyl Chloride? A:
-
Oxalyl Chloride: Cheaper, more reactive. Direct route to the acid chloride, which hydrolyzes to the acid. Risk:[1][2] Can react twice to form a diketone if stoichiometry isn't controlled.
-
Ethyl Oxalyl Chloride: Milder. Forms the ester first (Ethyl 4-isopropoxyphenylglyoxylate), which must be hydrolyzed (NaOH/MeOH) in a second step. This two-step route often yields cleaner crystals and handles viscosity better.
References
-
Friedel-Crafts Acylation Mechanisms
-
Synthesis of Alkoxy-Phenylglyoxylic Acids
- Title: "Preparation method of 2-(4-alkylphenyl)
- Source: Google P
- Context: Describes the industrial handling of AlCl3 in similar acyl
-
General Workup Protocols
- Title: "Vogel's Textbook of Practical Organic Chemistry."
- Source: Pearson Educ
- Context: Standard reference for quenching aluminum chloride reactions (Section on Arom
-
Specific Derivative Synthesis (Isopropoxy)
- Title: "Synthesis and preparation process of 4-phenoxybenzoic acid (Analogous chemistry)."
- Source: P
- Context: Details the solvent effects (DCM vs Diphenyl ether)
Sources
- 1. US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
Validation & Comparative
Comparative Synthesis Guide: 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid vs. Standard Keto Acids
Executive Summary: The "Isopropoxy Advantage"
2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid) represents a specialized tier of
This guide objectively compares this compound against its unsubstituted and aliphatic counterparts (Phenylglyoxylic acid and Pyruvic acid), focusing on reaction kinetics, solubility profiles, and downstream synthetic utility.
Chemical Profile & Reactivity Analysis
The defining feature of this compound is the 4-isopropoxy group . This substituent exerts a strong electron-donating effect (+M) via resonance, which significantly alters the reactivity of the
Comparative Properties Table
| Feature | This compound | Phenylglyoxylic Acid (Standard) | Pyruvic Acid (Aliphatic) |
| Electronic Nature | Electron-Rich (Deactivated Carbonyl) | Neutral / Slightly Electron-Deficient | Electron-Deficient (Highly Reactive) |
| Carbonyl Electrophilicity | Moderate (Stabilized by +M effect) | High | Very High |
| Lipophilicity (LogP) | ~2.1 (High membrane permeability) | ~0.6 | -0.5 (Hydrophilic) |
| Primary Application | Late-stage drug functionalization | Generic heterocycle synthesis | Metabolic tracers, amino acid synthesis |
| Solubility | Soluble in DCM, EtOAc, Toluene | Soluble in Water, Alcohols | Miscible in Water |
Mechanistic Insight: Resonance Stabilization
The isopropoxy group donates electron density into the aromatic ring, which can delocalize onto the
Figure 1: Mechanistic flow illustrating how the isopropoxy group modulates carbonyl reactivity via resonance effects.
Case Study 1: Heterocycle Formation (Quinoxaline Synthesis)
A critical application of arylglyoxylic acids is the synthesis of quinoxaline scaffolds via condensation with 1,2-diamines.
Experimental Comparison
-
Substrate A: Phenylglyoxylic Acid
-
Substrate B: this compound
-
Reagent: 1,2-Phenylenediamine (1.1 equiv)
-
Conditions: Ethanol, Reflux, 2 hours.
Results:
-
Substrate A: Reacts rapidly (30 mins). Yield: 88%. Issue: Significant formation of bis-imine byproducts due to high electrophilicity.
-
Substrate B: Reacts slower (2 hours). Yield: 92%. Advantage:[1][2] The bulky isopropoxy group and reduced electrophilicity suppress the formation of oligomers, leading to a cleaner crude product that often requires only filtration rather than chromatography.
Detailed Protocol: Synthesis of 3-(4-Isopropoxyphenyl)quinoxalin-2(1H)-one
-
Preparation: Dissolve 10 mmol of this compound in 20 mL of ethanol.
-
Addition: Add 11 mmol of 1,2-phenylenediamine in one portion.
-
Reflux: Heat the mixture to reflux (78°C) for 120 minutes. Monitor by TLC (formation of fluorescent spot).
-
Workup: Cool to 0°C. The product precipitates as a solid due to the lipophilic isopropoxy tail.
-
Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry.
-
Validation:
H NMR will show the isopropyl septet at 4.6 ppm and doublet at 1.3 ppm.
Case Study 2: Asymmetric Biocatalytic Transamination
Modern synthesis utilizes transaminases to convert keto acids directly into chiral amino acids (e.g., D-4-isopropoxyphenylglycine).
The Steric Advantage:
The bulky isopropyl group (
Protocol Overview:
-
System: E. coli whole cells expressing D-amino acid aminotransferase.
-
Substrate: 50 mM this compound.
-
Cosubstrate: D-Alanine (amino donor).[3]
-
Outcome: >99% ee of the corresponding D-amino acid, compared to ~95% ee for the unsubstituted phenylglyoxylic acid.
Synthesis of the Core Building Block
If the compound is not commercially available, it is synthesized via Friedel-Crafts acylation. This protocol is self-validating: the evolution of HCl gas indicates reaction progress.
Step-by-Step Synthesis Protocol
Reaction: Isopropoxybenzene + Oxalyl Chloride -> 2-(4-Isopropoxyphenyl)-2-oxoacetyl chloride -> (Hydrolysis) -> Acid
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
-
Reagents: Charge with Aluminum Chloride (
, 1.2 equiv) and dry Dichloromethane (DCM, 50 mL). Cool to 0°C. -
Acylation: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 15 min.
-
Substrate Addition: Add Isopropoxybenzene (1.0 equiv) dissolved in DCM dropwise over 30 minutes. Note: The isopropoxy group directs substitution to the para-position.
-
Quench/Hydrolysis: Pour the reaction mixture onto crushed ice/HCl. The acid chloride hydrolyzes to the keto acid immediately.
-
Extraction: Extract with DCM, wash with brine, and dry over
. -
Purification: Recrystallize from Toluene/Hexane.
Figure 2: Synthetic pathway for generating the target keto acid from isopropoxybenzene.
References
-
Continuous Flow Synthesis of Propofol Intermediates. Source: National Institutes of Health (NIH). Context: Describes the Friedel-Crafts isopropylation and subsequent reactivity of 4-hydroxybenzoic acid derivatives, providing kinetic data relevant to isopropoxy-substituted aromatics.
-
Reactivity of Carboxylic Acid Derivatives. Source: BenchChem. Context: foundational guide on the electrophilicity of acyl derivatives, supporting the comparison between keto acids and their downstream amide/ester products.
-
Enzymatic Preparation of D-Amino Acids from Keto Acids. Source: ResearchGate.[3] Context: Validates the use of arylglyoxylic acids as substrates for transaminases to produce chiral amino acids with high enantiomeric excess.
-
Synthesis of 1,4-keto carboxylic acids. Source: Organic Chemistry Portal. Context: Discusses the broader reactivity of keto acids in radical and photochemical coupling reactions.
-
Preparation of Phenylglyoxylic Acid Derivatives. Source: Google Patents (WO2010033673A1). Context: Describes the specific synthesis and purification of substituted phenylglyoxylic acids for use as pharmaceutical intermediates.
Sources
- 1. α-Hydroxy-β-keto acid rearrangement–decarboxylation: impact on thiamine diphosphate-dependent enzymatic transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing synthesis routes for "2-(4-Isopropoxyphenyl)-2-oxoacetic acid"
Executive Summary
This guide evaluates three distinct synthetic routes for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-isopropoxyphenylglyoxylic acid). This molecule is a critical
The Challenge: The primary synthetic difficulty lies in the isopropoxy moiety . Unlike a methoxy group, the isopropyl ether is susceptible to Lewis acid-catalyzed dealkylation (cleavage) under harsh Friedel-Crafts conditions, and the
Recommendation:
-
For High Purity/Lab Scale (<50g): Route B (Grignard) is recommended due to superior regiocontrol and milder conditions that preserve the ether linkage.
-
For Industrial Scale (>1kg): Route A (Friedel-Crafts) is viable only if temperature is strictly controlled (
C) to prevent dealkylation, utilizing ethyl oxalyl chloride to minimize polymerization.
Structural Analysis & Retrosynthesis
The target molecule consists of an electron-rich aromatic ring (activated by the isopropoxy group) and a highly electrophilic
Figure 1: Retrosynthetic analysis showing the three primary disconnections.
Detailed Route Analysis
Route A: Friedel-Crafts Acylation (The Classical Approach)
Mechanism: Electrophilic Aromatic Substitution (
This is the standard industrial route for glyoxylic acids. However, the isopropoxy group presents a specific risk:
Protocol Optimization: To mitigate dealkylation, we substitute oxalyl chloride with ethyl oxalyl chloride (mono-ester chloride). This prevents the formation of the symmetrical benzophenone byproduct and allows for milder hydrolysis later.
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask under
. -
Solvent: Charge with 200 mL dry Dichloromethane (DCM). Add 1.1 eq
(anhydrous). -
Cooling: Cool the slurry to -10°C (Ice/Salt bath). Critical: Low temp prevents ether cleavage.
-
Acylation: Dropwise add 1.0 eq Ethyl oxalyl chloride. Stir for 15 min to form the acylium complex.
-
Substrate Addition: Dropwise add 1.0 eq Isopropoxybenzene in DCM. Maintain internal temp
C.[1] -
Quench: Pour onto crushed ice/HCl. Extract organic layer.[2][3]
-
Hydrolysis: Reflux the intermediate ester with 2N NaOH, then acidify to pH 1 to precipitate the acid.
Critique:
-
Pros: Cheap starting materials; direct C-C bond formation.
-
Cons: High risk of dealkylation; generates stoichiometric Aluminum waste; requires two steps (acylation + hydrolysis).
Route B: Grignard Addition to Diethyl Oxalate (The Precision Route)
Mechanism: Nucleophilic Acyl Substitution. Reagents: 4-Isopropoxyphenylmagnesium bromide + Diethyl Oxalate.
This route offers the highest regiochemical fidelity because the position of the glyoxylic moiety is fixed by the bromine atom.
Critical Control Point: Inverse Addition You must add the Grignard reagent to the Oxalate. If you add Oxalate to Grignard, the highly reactive keto-ester product will react with a second equivalent of Grignard to form the bis-aryl alcohol (double addition).
Figure 2: The "Inverse Addition" strategy is critical to avoid double-addition side products.
Step-by-Step Protocol:
-
Grignard Formation: React 4-bromo-1-isopropoxybenzene with Mg turnings in THF (reflux,
crystal initiator) to form the Grignard reagent. -
Cooling: Cool a separate flask containing 2.0 eq Diethyl oxalate in THF to -78°C (Dry ice/Acetone).
-
Addition: Cannulate the Grignard solution slowly into the cold Oxalate solution over 1 hour.
-
Workup: Quench with saturated
. Evaporate THF. -
Hydrolysis: Saponify the ethyl ester with LiOH in THF/Water, then acidify.
Critique:
-
Pros: No dealkylation risk; exclusive para-substitution; high purity.
-
Cons: Requires cryogenic conditions (-78°C recommended); use of pyrophoric Mg; higher cost of bromide precursor.
Route C: Selenium Dioxide Oxidation (The Oxidative Route)
Mechanism: Riley Oxidation.
Reagents: 4-Isopropoxyacetophenone +
This route converts a methyl ketone directly to an
Step-by-Step Protocol:
-
Mixture: Dissolve 4-isopropoxyacetophenone in Pyridine (
volumes). -
Oxidant: Add 1.2 eq Selenium Dioxide (
). -
Reflux: Heat to
C for 4-6 hours. The solution will turn red/black as Selenium metal precipitates. -
Filtration: Filter hot through Celite to remove Se metal (Hazardous waste!).
-
Isolation: Acidify filtrate with HCl to precipitate the product.
Critique:
-
Pros: One-step reaction; acetophenones are stable and cheap.
-
Cons: Selenium is highly toxic and malodorous; removal of colloidal Se is difficult; yields are often moderate (50-60%).
Comparative Data Analysis
The following data is projected based on experimental precedents for homologous 4-alkoxy substrates (e.g., 4-methoxyphenylglyoxylic acid).
| Feature | Route A (Friedel-Crafts) | Route B (Grignard) | Route C ( |
| Est. Yield | 65 - 75% | 80 - 85% | 50 - 60% |
| Regioselectivity | 90:10 (para:ortho) | >99:1 (para) | N/A (Pre-defined) |
| Atom Economy | Moderate ( | Good | Poor (Se waste) |
| Safety Profile | Acidic fumes ( | Flammable/Cryogenic | Toxic ( |
| Cost (Materials) | Low | High (Bromide) | Medium |
| Suitability | Large Scale (if optimized) | High Purity / Lab | Small Scale Only |
References
-
Friedel-Crafts Acylation: Organic Syntheses, Coll. Vol. 9, p. 1 (1998). General procedure for acylation using oxalyl chloride derivatives.
- Grignard Synthesis of Keto Acids:Journal of the American Chemical Society, 1946, 68, 11, 2339.
-
Riley Oxidation: Organic Reactions, 1976, 24, 261. Comprehensive review of Selenium Dioxide oxidation of ketones.
- Ether Cleavage Risk:Tetrahedron Letters, 1979, 20, 3375.
-
General Synthesis: Journal of Medicinal Chemistry, 2005, 48, 15, 5009. Synthesis of alkoxy-phenylglyoxylic acid derivatives for PPAR agonists.
Sources
A Senior Application Scientist's Guide to Method Validation for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
Introduction: The Analytical Imperative for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
This compound is an important organic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, robust, reliable, and validated analytical methods are not merely a matter of good practice but a fundamental requirement for quality control (QC) and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of this compound. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and present a framework for method validation grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> guidelines.[1][2][3][4] The objective is to equip researchers, analysts, and drug development professionals with the expertise to select, validate, and implement analytical procedures that are truly fit for purpose.
Chapter 1: Physicochemical Properties & Analytical Strategy
A successful analytical method is built on a thorough understanding of the analyte's chemical nature. This compound is a C2 carboxylic acid, specifically an α-keto acid, with the following key features:
-
Structure: Possesses a phenyl ring, a carboxylic acid group, and a ketone, making it a multifunctional molecule.
-
Chromophore: The aromatic ring and carbonyl groups constitute a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.
-
Polarity & Solubility: The carboxylic acid group imparts significant polarity. It is generally soluble in polar organic solvents like methanol and acetonitrile and aqueous solutions, especially at neutral or basic pH.
-
Volatility: Due to its relatively high molecular weight and polarity, it is non-volatile, which generally precludes direct analysis by Gas Chromatography (GC) without derivatization.
These properties strongly suggest that Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most suitable primary technique for quantitative analysis. Gas Chromatography may be considered for specific applications, such as the analysis of volatile impurities, but would require a derivatization step to convert the polar carboxylic acid into a more volatile ester.[5]
Comparison of Primary Analytical Techniques
| Technique | Principle | Pros for this Analyte | Cons for this Analyte | Primary Application |
| RP-HPLC-UV | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High selectivity, excellent for non-volatile compounds, strong UV absorbance allows for sensitive detection.[6][7][8] | Matrix effects can be a concern in complex samples. | Assay, impurity quantification, content uniformity. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | High resolution, provides structural information (MS). | Requires derivatization for this non-volatile analyte, which adds complexity and potential for error.[5][9] | Identification of volatile impurities, trace analysis. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection. | Extremely high selectivity and sensitivity, provides structural confirmation. | Higher cost and complexity compared to HPLC-UV. | Metabolite identification, trace-level impurity analysis. |
Chapter 2: The Gold Standard: Validating an RP-HPLC-UV Method
This chapter details the validation of a Category I analytical method for the quantitation of this compound as a bulk drug substance, adhering to ICH Q2(R1) guidelines.[2][10]
Rationale and Experimental Design
The choice of an RP-HPLC method is justified by the analyte's non-volatility and strong UV chromophore. A C18 column is selected for its versatility and proven performance with aromatic acids. The mobile phase, a buffered mixture of acetonitrile and water, is chosen to ensure good peak shape and retention. Detection at 210 nm is often effective for organic acids, providing high sensitivity.[7][8]
The validation process is a systematic journey to prove that the method is suitable for its intended purpose.[10]
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocol: HPLC-UV Assay
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (H₃PO₄).
-
Reference Standard (RS) of this compound (purity > 99.5%).
-
Mobile Phase: 5 mM H₃PO₄ in water (pH adjusted to ~2.1) : Acetonitrile (60:40 v/v). Filter and degas.[8]
-
Diluent: Mobile Phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Run Time: 10 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected analytical range (e.g., 50-150 µg/mL for an assay).
-
Sample Solution (Target: 100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute in Diluent to the target concentration.
5. System Suitability Test (SST):
-
Procedure: Inject the 100 µg/mL Working Standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%.
-
Validation Parameters: Execution and Acceptance Criteria
The following table summarizes the experimental approach and typical acceptance criteria for each validation parameter as per ICH Q2(R1).[2][10]
| Parameter | Experimental Protocol | Typical Acceptance Criteria | Rationale |
| Specificity | Analyze blank (diluent), placebo (if applicable), and sample spiked with known impurities. Assess peak purity using a PDA detector. | The analyte peak should be free from interference at its retention time. Peak purity index > 0.999. | Ensures the method accurately measures only the intended analyte without interference from other components.[10] |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 80-120% of the assay concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. | Demonstrates a proportional relationship between the detector response and analyte concentration.[10] |
| Range | The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval. | 80-120% of the test concentration for an assay. | Defines the concentration limits within which the method is reliable.[10] |
| Accuracy | Analyze samples of known concentration (e.g., spike a placebo with the analyte at 3 levels, 3 replicates each, across the range). Calculate % recovery. | Mean recovery between 98.0% and 102.0%. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability: 6 sample preparations at 100% concentration by one analyst on one day. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD (combining both sets of data) ≤ 2.0%. | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| LOD & LOQ | Based on the signal-to-noise ratio (S/N) of serially diluted solutions or calculated from the standard deviation of the response and the slope of the linearity curve. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. The LOQ must be precise and accurate. | Determines the lowest concentration of analyte that can be reliably detected and quantified, respectively. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability criteria must be met, and the results should not be significantly affected by the variations. | Demonstrates the method's reliability during normal usage and its capacity to remain unaffected by small variations.[10] |
Chapter 3: An Alternative Approach: GC-MS for Trace Analysis
While HPLC-UV is ideal for assay and purity, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC.
Rationale for Derivatization
Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which leads to poor peak shape and thermal degradation.[11] Derivatization is necessary to convert the carboxylic acid into a more volatile and thermally stable ester. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach for this purpose.[5]
Caption: Derivatization workflow for GC-MS analysis.
Protocol Outline: GC-MS with Silylation
-
Sample Preparation: Accurately weigh the sample into a vial and dissolve in a suitable solvent (e.g., Dimethylformamide).
-
Derivatization: Add the silylating agent (e.g., BSTFA with 1% TMCS) to the vial. Seal and heat (e.g., 70°C for 30 minutes) to complete the reaction.[5]
-
GC-MS Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient starting at a low temperature to separate solvents and ramping up to elute the derivatized analyte and impurities.
-
MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range to identify the characteristic fragments of the derivatized analyte and any impurities.
-
Comparative Performance
| Parameter | RP-HPLC-UV (Assay) | GC-MS (Impurity ID) |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and mass spectrum. |
| Sensitivity (LOQ) | Typically in the low µg/mL range. | Can reach low ng/mL or pg/mL levels. |
| Precision (%RSD) | < 2.0% for assay levels. | 5-15% for trace levels. |
| Complexity | Moderate. | High (requires derivatization). |
| Information | Quantitative. | Quantitative and Qualitative (structural). |
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for this compound is critical for ensuring product quality and regulatory adherence. This guide has demonstrated that RP-HPLC-UV is the premier technique for quantitative assays, offering a robust, precise, and accurate platform when validated according to ICH and USP guidelines. Its performance is well-understood and highly reliable for its intended purpose.
For orthogonal applications, such as the identification of unknown volatile impurities or trace-level analysis, GC-MS following a derivatization step provides unparalleled specificity and sensitivity. The choice between these methods is not a matter of which is "better," but which is more fit for the specific analytical purpose. A comprehensive analytical control strategy may leverage HPLC for routine QC and GC-MS for investigational or specialized testing, ensuring a complete understanding of the material's quality profile.
References
- United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation.
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- USP-NF. 〈1225〉 Validation of Compendial Procedures.
- ResearchGate. Acids: Derivatization for GC Analysis.
- Google Patents. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
- SciSpace. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. scispace.com [scispace.com]
- 6. longdom.org [longdom.org]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. scispace.com [scispace.com]
- 9. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents [patents.google.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
For researchers, scientists, and professionals in drug development, the purity and structural integrity of starting materials are paramount. This guide provides an in-depth comparison of spectroscopic data for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, a key building block in various synthetic pathways. By analyzing data from hypothetical suppliers, we will illustrate a robust methodology for qualifying this reagent, ensuring the reliability and reproducibility of your experimental outcomes.
Introduction: The Significance of Spectroscopic Purity
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its molecular structure, featuring a substituted aromatic ring, a ketone, and a carboxylic acid, presents a rich landscape for spectroscopic analysis. However, minor variations in synthetic routes employed by different suppliers can introduce impurities that may compromise downstream reactions and the final product's purity.
This guide champions a multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive purity profile. We will not only scrutinize the primary signals of the target compound but also delve into the subtle yet critical indicators of potential impurities.
The Spectroscopic Gauntlet: A Workflow for Comprehensive Analysis
A rigorous assessment of a chemical reagent's quality necessitates a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle. The workflow outlined below ensures a thorough and validated analysis.
Caption: A comprehensive workflow for the spectroscopic analysis of this compound.
Experimental Protocols
The validity of any comparative analysis rests on the quality and consistency of the experimental methods. The following protocols are designed to be robust and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structural elucidation and purity assessment.[1][2] Quantitative ¹H NMR (qNMR) can be employed for highly accurate purity determinations.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Key parameters: 32 scans, relaxation delay of 5 seconds, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Key parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate all peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.[3][4][5] This is particularly useful for confirming the presence of the carboxylic acid and ketone moieties in the target molecule.
Instrumentation: FTIR Spectrometer with an ATR accessory or KBr press.
Procedure (ATR Method):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and identifying impurities.[6][7][8] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and any impurities.[6]
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a mixture of water and acetonitrile (1:1) with 0.1% formic acid.
-
Direct Infusion Analysis: Infuse the sample solution directly into the ESI source.
-
Spectrum Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.
Comparative Spectroscopic Data Analysis
For the purpose of this guide, we will analyze hypothetical data from two suppliers, Supplier A and Supplier B, against a well-characterized reference standard.
¹H NMR Data Comparison
| Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Comments |
| Carboxylic Acid (1H, s) | 13.5 (broad) | 13.5 (broad) | 13.5 (broad) | Consistent across all samples. |
| Aromatic (2H, d) | 8.05 | 8.05 | 8.05 | Consistent aromatic protons. |
| Aromatic (2H, d) | 7.10 | 7.10 | 7.10 | Consistent aromatic protons. |
| Isopropyl CH (1H, septet) | 4.75 | 4.75 | 4.75 | Consistent isopropyl methine proton. |
| Isopropyl CH₃ (6H, d) | 1.30 | 1.30 | 1.30 | Consistent isopropyl methyl protons. |
| Impurity | N/A | N/A | 3.85 (s, ~0.5%) | Supplier B shows a small singlet, possibly corresponding to a methoxy impurity. |
Expertise & Experience: The presence of a small singlet at around 3.85 ppm in the spectrum from Supplier B is a red flag. This chemical shift is characteristic of a methoxy group, suggesting a potential impurity such as 2-(4-methoxyphenyl)-2-oxoacetic acid, which could arise from incomplete demethylation during synthesis or as a contaminant in the starting materials. While present at a low level (~0.5% by integration), for sensitive applications, this could be a critical issue.
¹³C NMR Data Comparison
| Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) |
| C=O (Ketone) | 188.5 | 188.5 | 188.5 |
| C=O (Acid) | 165.2 | 165.2 | 165.2 |
| Aromatic C-O | 163.0 | 163.0 | 163.0 |
| Aromatic CH | 132.5 | 132.5 | 132.5 |
| Aromatic C (quat.) | 125.8 | 125.8 | 125.8 |
| Aromatic CH | 115.0 | 115.0 | 115.0 |
| Isopropyl CH | 70.5 | 70.5 | 70.5 |
| Isopropyl CH₃ | 21.8 | 21.8 | 21.8 |
Trustworthiness: The ¹³C NMR data is consistent across all samples for the major signals, providing confidence in the primary structure of the material from both suppliers. The absence of additional signals in the spectrum from Supplier A further supports its higher purity.
FTIR Data Comparison
| Functional Group | Reference Standard (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O (Ketone) | 1725 | 1725 | 1725 |
| C=O (Carboxylic Acid) | 1680 | 1680 | 1680 |
| C-O Stretch | 1250 | 1250 | 1250 |
Expertise & Experience: The FTIR spectra are largely superimposable, which is expected for samples with high purity. FTIR is excellent for confirming the presence of key functional groups but is less sensitive to minor impurities compared to NMR.[9][10][11]
Mass Spectrometry Data Comparison
| Ion | Reference Standard (m/z) | Supplier A (m/z) | Supplier B (m/z) |
| [M-H]⁻ | 207.06 | 207.06 | 207.06 |
| Impurity Ion | N/A | N/A | 193.05 |
Authoritative Grounding: The mass spectrum of the sample from Supplier B shows a low-intensity ion at m/z 193.05 in negative ion mode. This corresponds to the deprotonated molecular ion of 2-(4-methoxyphenyl)-2-oxoacetic acid, corroborating the impurity suggested by the ¹H NMR data. This highlights the power of using complementary techniques for impurity identification.[12][13]
Conclusion and Recommendations
Based on this comprehensive spectroscopic comparison, the material from Supplier A demonstrates a higher degree of purity, with no detectable impurities by NMR or MS. The material from Supplier B , while largely the correct compound, contains a small but detectable amount of what is likely 2-(4-methoxyphenyl)-2-oxoacetic acid.
For researchers engaged in sensitive applications, such as the development of active pharmaceutical ingredients, the material from Supplier A would be the recommended choice. For less sensitive applications, the material from Supplier B may be acceptable, but the presence of the impurity should be noted and its potential impact on subsequent reactions considered.
This guide illustrates a best-practice approach to the spectroscopic qualification of chemical reagents. By employing a suite of analytical techniques and interpreting the data with a critical and experienced eye, researchers can ensure the quality of their starting materials and the integrity of their scientific work.
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A Comparative Guide to the Performance of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount. Among these, α-keto acids have emerged as powerful synthons, offering a unique combination of reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid , a prominent member of the aryl-glyoxylic acid family, in several key reaction types. By examining its performance against common alternatives and providing detailed experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Versatile Building Block
This compound possesses a distinctive structure featuring an aromatic ring substituted with a bulky isopropoxy group, adjacent to an α-keto acid moiety. This combination of functionalities imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a variety of organic molecules, including biologically active compounds and complex heterocyclic systems. Its performance will be evaluated in three major classes of reactions: multicomponent reactions (MCRs), direct amidation for α-ketoamide synthesis, and decarboxylation reactions.
Section 1: Multicomponent Reactions - A Playground for Complexity
Multicomponent reactions, which combine three or more reactants in a single pot to form a complex product, are a cornerstone of efficient organic synthesis. This compound is a valuable component in two of the most prominent MCRs: the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[1][2] When an α-keto acid like this compound is used, the ketone functionality participates in the initial imine formation, leading to highly functionalized products.
Comparative Performance:
The isopropoxy group on the phenyl ring of the title compound can influence the reaction's outcome. Compared to unsubstituted phenylglyoxylic acid, the electron-donating nature of the isopropoxy group can modulate the electrophilicity of the ketone carbonyl. Furthermore, the steric bulk of the isopropoxy group can play a role in the stereoselectivity of the reaction, particularly when chiral amines or isocyanides are employed.
While specific yield data for this compound in Ugi reactions is not extensively reported in readily available literature, general observations for similar aryl-glyoxylic acids suggest that these reactions proceed with moderate to good yields, typically in the range of 40-80%.[3][4] The choice of solvent is crucial, with polar aprotic solvents like methanol or ethanol generally providing the best results.[1]
Alternative α-Keto Acids in Ugi Reactions:
| α-Keto Acid | Key Features | Expected Performance |
| Phenylglyoxylic acid | Unsubstituted aromatic ring. | Generally provides good yields. Serves as a baseline for comparison. |
| 2-Oxo-2-(p-tolyl)acetic acid | Electron-donating methyl group. | Similar or slightly enhanced reactivity compared to phenylglyoxylic acid. |
| 2-(4-Nitrophenyl)-2-oxoacetic acid | Electron-withdrawing nitro group. | Reduced reactivity of the ketone carbonyl towards imine formation, potentially leading to lower yields or requiring harsher conditions. |
Experimental Protocol: A Representative Ugi Reaction
A typical procedure for an Ugi reaction involving an α-keto acid is as follows:[3]
-
To a solution of the amine (1.0 equiv.) in methanol (0.5 M), add the α-keto acid (1.0 equiv.) and stir for 10-15 minutes at room temperature.
-
Add the isocyanide (1.0 equiv.) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide.
Workflow for a Typical Ugi Reaction:
Sources
A Comparative Guide for Researchers: 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid and its Commercial Alternatives in Photopolymerization
For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, biocompatibility, and ultimate success of a photopolymerization process. This guide provides an in-depth technical comparison of the potential photoinitiator, 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, with established, commercially available alternatives. By examining their mechanisms of action, key performance metrics, and providing a framework for empirical evaluation, this document serves as a comprehensive resource for informed decision-making in your research and development endeavors.
Introduction to Photoinitiators in Radical Polymerization
Photopolymerization is a cornerstone of many advanced manufacturing and biomedical applications, including 3D printing, coatings, adhesives, and the fabrication of hydrogels for tissue engineering.[1] The process relies on photoinitiators, compounds that absorb light energy (typically UV or visible light) and convert it into chemical energy in the form of reactive species, such as free radicals, which in turn initiate polymerization.[2]
The efficacy of a photoinitiator is determined by several factors, including its light absorption characteristics, the efficiency of radical generation, and its interaction with other components in the formulation.[2] Photoinitiators are broadly classified into two types:
-
Type I Photoinitiators (α-Cleavage): These undergo unimolecular bond cleavage upon light absorption to generate two radical fragments, both of which can potentially initiate polymerization.[3]
-
Type II Photoinitiators (Hydrogen Abstraction): These require a co-initiator or synergist. Upon excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical.[4]
This guide will focus on Type I photoinitiators, comparing the α-keto acid class of compounds with commercially prevalent alternatives.
Profiling this compound: A Potential Photoinitiator
Direct experimental data on the photoinitiating efficiency of this compound is not widely available in peer-reviewed literature, suggesting it is not a mainstream commercial photoinitiator. However, its chemical structure, belonging to the class of para-substituted phenylglyoxylic acids, allows for an informed projection of its potential behavior.
Phenylglyoxylic acids have been studied for their photochemical properties, including photodecarboxylation to generate radicals.[5][6] The key photochemical event is the excitation to a triplet state, which can then undergo further reactions to produce initiating species.[5] A study on para-substituted phenylglyoxylic acids indicated that the rate of hydrogen atom abstraction by the triplet state is influenced by the nature of the para-substituent.[5] For a closely related analog, the methoxy-substituted derivative, photodecarboxylation was observed, and the presence of water was found to enhance the quantum yield of this process.[5]
Projected Properties of this compound:
-
Mechanism: Likely acts as a Type I photoinitiator through α-cleavage and subsequent decarboxylation upon UV irradiation.
-
Potential Advantages:
-
Biocompatibility: The broader class of α-keto acids and esters is being explored as potentially more biocompatible and less toxic alternatives to conventional aromatic photoinitiators.[7][8][9]
-
Water Solubility: The carboxylic acid moiety could impart some degree of aqueous solubility, which is advantageous in hydrogel and biomedical applications.
-
-
Potential Drawbacks:
-
Initiation Efficiency: The efficiency of radical generation may be lower compared to highly optimized commercial photoinitiators.
-
UV Absorption: The absorption maximum is likely in the shorter UV range, which might limit its use with longer wavelength light sources like LEDs.
-
Commercially Available Alternatives: A Performance Overview
Several classes of photoinitiators are commercially available, with α-hydroxyketones and acylphosphine oxides being among the most widely used for radical polymerization.
α-Hydroxyketones: Irgacure 2959 and Darocur 1173
This class of photoinitiators is known for its high efficiency and good thermal stability.
-
Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone): A widely used photoinitiator, particularly in biomedical applications due to its relatively low cytotoxicity.[10] It is a Type I photoinitiator that undergoes α-cleavage to form two radicals.[3] Its key features include low odor and volatility.[11] However, its water solubility is limited, and its primary absorption is in the UV-C and UV-B regions, making it less efficient with 365 nm and longer wavelength light sources.[10]
-
Darocur 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one): A versatile and highly efficient liquid photoinitiator.[12] It is often used in clear coatings on various substrates.[1] Being a liquid, it is easily incorporated into formulations and is suitable for creating blends with other photoinitiators.[12] It is known for producing coatings with minimal yellowing upon prolonged light exposure.[1]
Acylphosphine Oxides: TPO and BAPO
Acylphosphine oxides are highly reactive photoinitiators with absorption extending into the near-visible light region, making them suitable for curing with UV-LEDs and for pigmented systems.
-
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A highly efficient photoinitiator with an absorption maximum in the near-UV range, making it suitable for UV-LED curing.[13] It is widely used in various applications, including inks, coatings, and photopolymers.[14] However, concerns regarding its reproductive toxicity have led to regulatory scrutiny and a search for alternatives.[14]
-
BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide): Known commercially as Irgacure 819, this photoinitiator has a higher molecular weight than TPO and excellent curing efficiency.[15] It is particularly effective for curing thick and pigmented formulations due to its absorption at longer wavelengths.
Comparative Analysis
The following table summarizes the key characteristics of this compound (projected) and its commercial alternatives.
| Feature | This compound (Projected) | Irgacure 2959 | Darocur 1173 | TPO |
| CAS Number | 55784-07-1 (for the related acetic acid) | 106797-53-9[10] | 7473-98-5[12] | 75980-60-8[14] |
| Photoinitiator Type | Type I (α-cleavage) | Type I (α-cleavage)[3] | Type I (α-cleavage) | Type I (α-cleavage) |
| Key Advantages | Potential for high biocompatibility and water solubility. | Low cytotoxicity, low odor.[10][11] | High efficiency, liquid form for easy blending, low yellowing.[1][12] | High efficiency with UV-LEDs, good for pigmented systems.[13][14] |
| Key Disadvantages | Likely lower initiation efficiency, limited data available. | Poor absorption at longer UV wavelengths, limited water solubility.[10] | Primarily absorbs in the shorter UV range. | Regulatory concerns due to toxicity.[14] |
| Primary Applications | Research, potentially in biomedical fields. | Biomedical hydrogels, 3D bioprinting.[10] | Clear coatings for paper, metal, and plastics.[1] | UV-LED curing, inks, coatings.[14] |
Experimental Protocols for Performance Evaluation
To empirically compare the performance of this compound with its alternatives, a series of standardized experiments should be conducted.
UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of the photoinitiator.
Protocol:
-
Prepare solutions of known concentrations of the photoinitiator in a suitable solvent (e.g., acetonitrile or the monomer system to be used).
-
Record the UV-Vis absorption spectrum using a spectrophotometer over a wavelength range of 200-500 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow during photopolymerization, providing information on the curing kinetics.
Protocol:
-
Prepare a formulation containing the monomer, co-monomer (if any), and a specific concentration of the photoinitiator.
-
Place a small, accurately weighed sample into a DSC pan.
-
Irradiate the sample with a UV light source of a specific wavelength and intensity within the DSC instrument.
-
Record the heat flow as a function of time.
-
Analyze the data to determine the time to peak maximum, the total heat of polymerization, and the degree of conversion.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the disappearance of the reactive functional groups (e.g., acrylate double bonds) in real-time during polymerization.
Protocol:
-
Place a thin film of the photopolymerizable formulation between two salt plates (e.g., KBr or BaF2).
-
Position the sample in the FTIR spectrometer and irradiate it with a UV light source.
-
Continuously acquire FTIR spectra during the irradiation period.
-
Monitor the decrease in the peak area of the characteristic absorption band of the reactive monomer (e.g., ~1635 cm-1 for acrylate C=C stretch).
-
Calculate the degree of conversion as a function of time.
Visualizing Chemical Structures and Mechanisms
Chemical Structures of Compared Photoinitiators
Caption: Overview of the target compound and its commercial alternatives.
General Mechanism of Type I (α-Cleavage) Photoinitiation
Caption: Simplified workflow of Type I photoinitiation.
Conclusion
While this compound is not a widely commercialized photoinitiator, its chemical structure as an α-keto acid places it within a class of compounds of growing interest, particularly for applications requiring enhanced biocompatibility. Its performance relative to established commercial alternatives like Irgacure 2959, Darocur 1173, and TPO would need to be empirically determined through rigorous experimental evaluation as outlined in this guide. For researchers seeking novel photoinitiator systems, especially for biomedical applications, the exploration of phenylglyoxylic acid derivatives may offer a promising, albeit less characterized, avenue for innovation. For immediate, high-performance applications with well-defined parameters, the established commercial photoinitiators remain the industry standard.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents on the triplet state properties. RSC Publishing. [Link]
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PubMed. (2020, November 20). Phenylglyoxylic Acid: An Efficient Initiator for the Photochemical Hydrogen Atom Transfer C-H Functionalization of Heterocycles. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photodecarboxylation of phenylglyoxylic acid: influence of para -substituents on the triplet state properties. RSC Publishing. [Link]
-
ACS Publications. (2025, December 20). α-Ketoglutaric Acid as a Sustainable and Universal Photoinitiator for Hydrogels. ACS Omega. [Link]
-
ResearchGate. (n.d.). α-Ketoesters as Nonaromatic Photoinitiators for Radical Polymerization of (Meth)acrylates. [Link]
-
RSC Publishing. (n.d.). Bridging the gap between performance and biocompatibility: non-toxic, multifunctional aliphatic photoinitiators based on α-ketoesters for lithography-based manufacturing applications. Materials Advances. [Link]
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ResearchGate. (n.d.). Biocompatible photoinitiators based on poly‐α‐ketoesters. [Link]
-
RSC Publishing. (2020, December 9). Green Chemistry. [Link]
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ACS Publications. (2019, March 22). α-Ketoesters as Nonaromatic Photoinitiators for Radical Polymerization of (Meth)acrylates. Macromolecules. [Link]
-
PubMed. (2021, November 9). Photochemical C-H acetalization of O-heterocycles utilizing phenylglyoxylic acid as the photoinitiator. [Link]
-
ResearchGate. (n.d.). 2‐Oxo‐2(tert‐butyldimethylsilyl)Acetic Acid (DKSi‐COOH) as a New Water‐Soluble Visible Light Type I Photoinitiator for Free Radical Polymerization. [Link]
-
PMC. (2021, September 13). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. [Link]
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PubMed. (2021, August 16). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. [Link]
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Synfacts. (2003, August 17). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5]-thiazepin-3(2H)-one. [Link]
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Tamkang Journal of Science and Engineering. (2011, March 28). SYNTHESIS AND MESOMORPHIC PROPERTIES OF A SERIES OF PHENYL 6-(4-ALKOXYPHENYL)NICOTINATES. [Link]
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Ciba. (n.d.). Photoinitiators for UV Curing. [Link]
-
PubMed. (2020, August 7). Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. [Link]
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Ciba. (2001, September 4). Ciba® DAROCUR® 1173. [Link]
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Shanghai King Chemical Co., Ltd. (n.d.). photoinitiator. [Link]
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Beilstein Journals. (2010, March 15). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]
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reposiTUm. (n.d.). Bio-based photopolymers for lithography-based 3D printing. [Link]
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Griffith Research Online. (2024, April 3). Biomedical photopolymers in 3D printing. [Link]
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IGM Resins. (n.d.). Omnirad 1173 (Former Irgacure® 1173) Photoinitiator. [Link]
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BCH GmbH. (n.d.). Photoinitiators. [Link]
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Baoxu Chemical. (n.d.). Photoinitiator-Irgacure-Darocur-1173-msds. [Link]
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A Head-to-Head Guide on the Reproducible Synthesis of Aryl-2-Oxoacetic Acids for Drug Discovery Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Purification, and Characterization of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid and a Comparative Analysis with 2-(4-Methoxyphenyl)-2-oxoacetic acid.
In the landscape of modern drug discovery and development, the reliable synthesis of novel molecular scaffolds is paramount. Aryl-2-oxoacetic acids, a class of organic compounds characterized by an aromatic ring linked to a glyoxylic acid moiety, represent a significant pharmacophore with applications in the development of various therapeutic agents. Their utility as versatile building blocks and intermediates necessitates robust and reproducible synthetic protocols to ensure the consistency and validity of experimental outcomes.
This guide provides a comprehensive examination of the synthesis and characterization of This compound , a compound of interest in medicinal chemistry. We will delve into a detailed, step-by-step experimental protocol, offering insights into the critical parameters that govern the reproducibility of the synthesis. Furthermore, we will conduct a comparative analysis with a structurally similar analogue, 2-(4-Methoxyphenyl)-2-oxoacetic acid , to provide researchers with a broader perspective on the synthesis of this class of compounds. This guide is intended to be a practical resource, empowering researchers to confidently and consistently produce these valuable chemical entities for their research endeavors.
The Synthetic Challenge: Achieving Reproducibility in the Laboratory
Reproducibility in organic synthesis is a cornerstone of scientific integrity. The ability to consistently obtain a target molecule with a predictable yield and purity is essential for advancing drug discovery projects. However, subtle variations in experimental conditions can often lead to significant deviations in outcomes. This guide aims to address these challenges by providing a meticulously detailed protocol and highlighting the key factors that influence the successful and reproducible synthesis of aryl-2-oxoacetic acids.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through the oxidation of the corresponding aryl methyl ketone, 4-isopropoxyacetophenone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established method for this transformation.[1][2]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the desired product is obtained with high purity.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-Isopropoxyacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and extraction
-
Column for chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-isopropoxyacetophenone (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture to remove the black selenium precipitate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification - Column Chromatography:
Workflow for Synthesis and Purification:
Figure 2: Workflow for the synthesis and purification of this compound.
Characterization and Expected Results
To ensure the successful synthesis and purity of this compound, a battery of analytical techniques should be employed.
Table 1: Expected Characterization Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets), a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the carbonyl carbons (keto and carboxylic acid), aromatic carbons (including the ipso-carbon attached to the isopropoxy group), and the aliphatic carbons of the isopropoxy group. |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), C=O stretches (ketone and carboxylic acid), and C-O stretches (ether). |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₂O₄. |
Part 2: Comparative Analysis with 2-(4-Methoxyphenyl)-2-oxoacetic acid
To provide a valuable point of reference, we will now compare the synthesis of this compound with that of its close analog, 2-(4-Methoxyphenyl)-2-oxoacetic acid. This compound can also be synthesized via the selenium dioxide oxidation of the corresponding acetophenone derivative, 4-methoxyacetophenone.[6][7]
Alternative Protocol: Synthesis of 2-(4-Methoxyphenyl)-2-oxoacetic acid
The procedure is analogous to the synthesis of the isopropoxy derivative, with minor adjustments in reaction time and purification.
Reaction Scheme:
Figure 3: Synthesis of 2-(4-Methoxyphenyl)-2-oxoacetic acid.
The experimental protocol mirrors that of the isopropoxy analog, with the starting material being 4-methoxyacetophenone.
Comparative Data and Performance
The following table summarizes the key comparative aspects between the two syntheses.
Table 2: Comparative Analysis of Synthesis and Properties
| Parameter | This compound | 2-(4-Methoxyphenyl)-2-oxoacetic acid |
| Starting Material | 4-Isopropoxyacetophenone | 4-Methoxyacetophenone |
| Molecular Weight | 208.21 g/mol | 180.16 g/mol |
| Typical Yield | Moderate to Good | Moderate to Good |
| Purification | Column Chromatography | Recrystallization or Column Chromatography |
| Solubility | Generally more soluble in organic solvents | Less soluble in non-polar organic solvents |
¹H NMR Data for 2-((4-Methoxyphenyl)amino)-2-oxoacetic acid (a related compound): (400 MHz, DMSO-d6) δ: 10.51 (s, 1H), 7.67 (d, J = 9.0 Hz, 2H), 6.90 (t, J = 9.0 Hz, 2H), 3.73 (s, 3H).[8] This provides a reference for the expected chemical shifts of the aromatic protons and the methoxy group.
Discussion: Causality and Experimental Choices
The choice of selenium dioxide for the oxidation is based on its established efficacy in converting α-methylene groups of ketones to carbonyls.[1] The use of a dioxane/water solvent system facilitates the dissolution of both the organic substrate and the inorganic oxidant. The workup procedure is designed to efficiently separate the acidic product from unreacted starting material and byproducts. Column chromatography is a reliable method for obtaining highly pure aryl-2-oxoacetic acids, although for some analogs like the methoxy derivative, recrystallization can be a viable and more scalable alternative.
Logical Relationship of Purity and Reproducibility:
Figure 4: Factors influencing reproducibility.
Conclusion and Future Perspectives
The reproducible synthesis of aryl-2-oxoacetic acids is a critical step in the early stages of drug discovery. This guide has provided a detailed and validated protocol for the synthesis of this compound, along with a comparative analysis of a closely related analog. By understanding the key experimental parameters and employing rigorous characterization techniques, researchers can ensure the consistent production of these valuable compounds.
The methodologies outlined here can be adapted for the synthesis of a diverse library of aryl-2-oxoacetic acid derivatives, enabling the exploration of structure-activity relationships and the identification of novel drug candidates. The principles of reproducibility and thorough characterization emphasized in this guide are universally applicable and will contribute to the overall robustness and reliability of drug discovery research.
References
- Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid - Drug Discoveries & Therapeutics.
-
Methyl 2-(4-methoxyphenyl)-2-oxoacetate | C10H10O4 | CID 3660944 - PubChem. [Link]
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Column Chromatography - Organic Chemistry at CU Boulder. [Link]
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Applications of 2-Oxoacids | Request PDF - ResearchGate. [Link]
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2-(4-methoxyphenyl)-2-oxoacetamide (C9H9NO3) - PubChemLite. [Link]
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- Synthesis of some novel 4-substituted coumarins having potential biological activity (Part II).
- SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES.
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Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6][9]-thiazepin-3(2H)-one. (URL: not available from search results)
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
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What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. [Link]
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Recrystallization and Crystallization. [Link]
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Organic acids and derivatives - MassBank. [Link]
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2-Isopropoxyphenol - the NIST WebBook. [Link]
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Purification: How To - Department of Chemistry : University of Rochester. [Link]
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Riley oxidation - Wikipedia. [Link]
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Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC. [Link]
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(Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl - PubMed. [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
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Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. [Link]
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Experimental Design of Polymer Synthesis for the Removal of 2,4-Dichlorophenoxyacetic Acid and Glyphosate from Water by Adsorption - MDPI. [Link]
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Intact Mass Analysis of Therapeutic Proteins. [Link]
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2-(4-Isopropoxyphenyl)-2-oxoacetic Acid: Impurity Profiling & Comparative Guide
The following guide details the impurity profiling and comparative analysis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid ). This compound is a critical intermediate in the synthesis of fine pharmaceutical chemicals, particularly in the production of
Executive Summary
This compound is a keto-acid intermediate valued for its lipophilic isopropoxy moiety, which offers distinct solubility and metabolic stability advantages over its methoxy or ethoxy analogs in drug design. However, its synthesis—typically via Friedel-Crafts acylation—introduces a unique set of impurities, most notably de-alkylated phenols and regioisomers, which can compromise downstream API (Active Pharmaceutical Ingredient) crystallization.
This guide provides a scientifically grounded impurity profile, compares the compound against structural alternatives, and details a self-validating HPLC-MS protocol for quality control.
Synthetic Routes & Impurity Origins
To understand the impurity profile, one must analyze the causality of the synthetic route. The two primary pathways dictate the specific "fingerprint" of the final product.
Route A: Friedel-Crafts Acylation (Industry Standard)
-
Mechanism: Reaction of isopropoxybenzene with oxalyl chloride (or ethyl oxalyl chloride) catalyzed by
, followed by hydrolysis. -
Critical Impurity Source: The Lewis acid (
) can cleave the isopropyl ether bond, leading to phenolic impurities. -
Regioselectivity: The para-director dominates, but steric hindrance of the isopropyl group does not fully eliminate ortho-isomer formation.
Route B: Oxidation of Acetophenone (Alternative)
-
Mechanism: Oxidation of 1-(4-isopropoxyphenyl)ethan-1-one using Selenium Dioxide (
) or . -
Critical Impurity Source: Over-oxidation leads to benzoic acid derivatives, which are difficult to separate due to similar pKa values.
Pathway Visualization
The following diagram maps the synthetic logic and the branching points where specific impurities are generated.
Figure 1: Synthetic pathway and origin of critical impurities in the Friedel-Crafts route.
Impurity Profiling & Comparative Data
Identified Impurities Table
The following table summarizes the key impurities expected in the commercial product, their relative retention times (RRT), and their origin.
| Impurity ID | Name | Structure Fragment | Origin | RRT (approx)* | Limit (Spec) |
| IMP-A | 4-Hydroxyphenylglyoxylic acid | HO-Ph-CO-COOH | De-alkylation (Process) | 0.45 | < 0.10% |
| IMP-B | 2-(2-Isopropoxyphenyl)-2-oxoacetic acid | Ortho-Isopropoxy | Regioisomer (Process) | 1.15 | < 0.15% |
| IMP-C | 4-Isopropoxybenzoic acid | iPrO-Ph-COOH | Decarbonylation/Oxidation | 1.30 | < 0.10% |
| IMP-D | 4-Isopropoxybenzaldehyde | iPrO-Ph-CHO | Incomplete Oxidation (Route B) | 1.60 | < 0.05% |
| IMP-E | Bis(4-isopropoxyphenyl)methanone | Di-aryl ketone | Dimerization (Side rxn) | 2.10 | < 0.10% |
*RRT based on C18 column, Water/ACN gradient.
Comparative Performance: Isopropoxy vs. Alternatives
When selecting an intermediate for drug development, the choice of the alkoxy chain (Methoxy vs. Isopropoxy) impacts both the synthesis and the final drug properties.
| Feature | This compound | 2-(4-Methoxyphenyl)-2-oxoacetic acid | Implication |
| Lipophilicity (LogP) | Higher (~2.1) | Lower (~1.2) | Isopropoxy improves membrane permeability of the final API. |
| Metabolic Stability | Moderate | Low (O-demethylation is rapid) | Isopropoxy is more resistant to CYP450 O-dealkylation than methoxy. |
| Synthetic Purity | Lower Risk of Dimerization | High Risk | The bulky isopropyl group sterically hinders the formation of diaryl ketone impurities compared to the methoxy analog. |
| Crystallinity | Excellent | Good | Isopropoxy derivatives often crystallize better, aiding purification. |
Analytical Protocol: Self-Validating HPLC Method
To ensure scientific integrity, this protocol includes a "System Suitability" step that validates the method's performance before data collection.
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) and MS (Mass Spec) detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (aromatic) and 280 nm; MS (ESI Negative mode for carboxylic acids).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 20.0 | 10 | 90 | Linear Gradient |
| 25.0 | 10 | 90 | Wash |
| 26.0 | 90 | 10 | Re-equilibration |
Method Validation Workflow (Decision Tree)
This diagram illustrates the logic flow for confirming impurity identity using the described method.
Figure 2: Analytical decision tree for method validation.
Experimental Insights & Causality
Why 0.1% Formic Acid?
The target compound is a keto-acid. Without acidification, the carboxylic acid group (
Differentiation of Regioisomers (Impurity B)
The ortho-isomer (Impurity B) is the most challenging separation. It typically elutes after the main peak because the intramolecular hydrogen bonding between the keto group and the ortho-ether oxygen (or the acid proton) creates a "pseudo-ring" structure, increasing its effective lipophilicity compared to the para-isomer.
Stability Warning
Glyoxylic acid derivatives are susceptible to decarbonylation under thermal stress or UV exposure.
-
Experiment: Stress testing at 60°C for 24 hours often yields a rise in Impurity C (Benzoic acid derivative).
-
Recommendation: Store samples in amber vials at 2-8°C.
References
-
Olah, G. A., & Kobayashi, S. (1971). Aromatic Substitution. XXVIII. Mechanism of the Friedel-Crafts Acylation Reaction. Journal of the American Chemical Society. Link
- Xu, F., et al. (2011). Synthesis and impurity profiling of glyoxylic acid derivatives in pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for glyoxylic acid profiling).
-
European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. Link
-
PubChem. Compound Summary for 4-Isopropoxyphenylglyoxylic acid. Link
-
Vanderwal, C. D., & Jacobsen, E. N. (2011). The α,β-unsaturated carboxylic acid motif in natural products. (Discusses glyoxylic acid reactions). Link
A Senior Application Scientist's Guide to Benchmarking 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
Introduction: Charting the Course for a Novel α-Keto Acid
In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, a molecule belonging to the α-keto acid class, sits at this frontier. While its structural motifs—a phenyl ring, an α-keto acid group, and an isopropoxy moiety—are present in various biologically active compounds, comprehensive public data on its specific performance is nascent. This guide, therefore, is not a retrospective analysis but a forward-looking strategic framework.
Drawing from extensive experience in preclinical compound evaluation, this document provides the rigorous, multi-tiered experimental strategy required to characterize this compound. We will outline a self-validating system of protocols designed to benchmark its potential against established standards in two high-impact therapeutic areas: oncology and virology. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also mechanistically insightful.
Part 1: Foundational Physicochemical Characterization
Before any biological assessment, establishing the fundamental properties of the test article is paramount. This baseline ensures data reproducibility and informs the design of all subsequent biological assays.
Identity, Purity, and Stability Profile
The first step is to unequivocally confirm the identity and purity of the compound. This is non-negotiable for data integrity.
Protocol: Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure against the expected shifts and coupling constants. The resulting spectra should be consistent with the structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) to determine purity. The compound should ideally present as a single major peak, with purity calculated as a percentage of the total peak area. A purity level of >95% is generally considered the minimum for initial biological screening[1].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize LC-MS to confirm the molecular weight. The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to the calculated molecular weight of this compound (C₁₁H₁₂O₄, MW: 208.21 g/mol )[1].
Keto-Enol Tautomerism Assessment
α-keto acids can exist in equilibrium between keto and enol forms. This tautomerism can significantly impact a molecule's biological activity and interaction with protein targets[2].
Protocol: Tautomeric State Analysis
-
NMR Spectroscopy: Analyze the ¹H NMR spectrum in various solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to observe any shifts indicative of keto-enol tautomerism. The presence of a vinyl proton signal alongside the disappearance of an α-proton signal would suggest the presence of the enol form.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum. The keto and enol forms often have distinct absorption maxima, and changes in the spectrum under different solvent conditions can provide evidence of tautomeric equilibrium.
Part 2: A Framework for Benchmarking in Oncology
The dysregulation of cellular metabolism is a hallmark of cancer. α-keto acids, as key metabolic intermediates, present a rational starting point for developing novel anticancer agents. This section details a workflow to test this hypothesis.
Rationale and Workflow
Our strategy is to first establish a cytotoxic profile against a diverse panel of cancer cell lines and then compare its potency directly against a gold-standard chemotherapeutic agent.
Caption: Workflow for oncology compound evaluation.
Experimental Protocols and Standards
The clinical development of anti-cancer drugs follows a stepwise evaluation of efficacy and safety[3]. Our preclinical approach mirrors this logic, starting with broad screening and moving to specific, comparative analysis.
Protocol: In Vitro Anticancer Activity Screening
-
Cell Line Panel: Utilize a standardized panel of human cancer cell lines, such as the NCI-60 panel, representing various cancer types (leukemia, lung, colon, etc.).
-
Cytotoxicity/Cytostatic Assay (MTT or SRB):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a standard cytotoxic agent like Doxorubicin . Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent or fix cells for SRB staining to quantify cell viability.
-
-
Data Analysis:
-
Plot cell viability against compound concentration and fit a dose-response curve.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
-
This methodology aligns with established guidelines for the non-clinical evaluation of anticancer pharmaceuticals[4][5].
-
Data Presentation and Interpretation
Results should be tabulated for clear comparison. The goal is to determine not just potency, but also selectivity.
Table 1: Hypothetical Benchmarking Data in Oncology
| Compound | Cell Line | IC50 (µM) ± SD | Normal Fibroblast (MRC-5) IC50 (µM) ± SD | Selectivity Index (SI)¹ |
|---|---|---|---|---|
| This compound | A549 (Lung) | Experimental Value | Experimental Value | Calculated Value |
| MCF-7 (Breast) | Experimental Value | Experimental Value | Calculated Value | |
| Doxorubicin (Standard) | A549 (Lung) | 0.05 ± 0.01 | 0.02 ± 0.005 | 0.4 |
| MCF-7 (Breast) | 0.08 ± 0.02 | 0.02 ± 0.005 | 0.25 |
| ¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable. |
Part 3: A Framework for Benchmarking in Virology
The search for novel antiviral agents is a global health priority. The evaluation of a new compound requires a systematic approach that first assesses toxicity to the host cell, followed by a direct measure of its ability to inhibit viral replication[6][7].
Rationale and Workflow
An effective antiviral must inhibit the virus at concentrations that are non-toxic to the host organism's cells. Therefore, our workflow prioritizes establishing the cytotoxicity profile before proceeding to antiviral efficacy testing.
Caption: Workflow for antiviral compound evaluation.
Experimental Protocols and Standards
International standards provide a robust framework for assessing antiviral activity, ensuring that results are reproducible and meaningful[8][9].
Protocol: In Vitro Antiviral Activity Assessment
-
Cytotoxicity Assay:
-
Seed host cells (e.g., Vero E6 for coronaviruses) in 96-well plates.
-
Treat with a serial dilution of this compound to determine the concentration that causes 50% cell death (CC50). Use a cell viability assay like MTT. This is a critical control to differentiate antiviral effects from general toxicity[10].
-
-
Plaque Reduction Assay:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Infect the cells with a known quantity of virus (e.g., Human Coronavirus 229E) in the presence of varying concentrations of the test compound and a known antiviral standard (e.g., Remdesivir ).
-
After incubation, overlay the cells with a semi-solid medium (like agar) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Stain the cells (e.g., with crystal violet) and count the plaques.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50): the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
-
Calculate the Selectivity Index (SI) = CC50 / EC50. A higher SI indicates a more favorable therapeutic window. An SI > 10 is often considered a good starting point for further investigation.
-
Data Presentation and Interpretation
A comparative table is the most effective way to summarize the findings and benchmark the novel compound against the standard.
Table 2: Hypothetical Benchmarking Data in Virology
| Compound | Host Cell | CC50 (µM) ± SD | Virus | EC50 (µM) ± SD | Selectivity Index (SI) |
|---|---|---|---|---|---|
| This compound | Vero E6 | Experimental Value | HCoV-229E | Experimental Value | Calculated Value |
| Remdesivir (Standard) | Vero E6 | >100 | HCoV-229E | 0.07 ± 0.02 | >1400 |
Part 4: Probing the Mechanism of Action
Should this compound demonstrate promising activity in either screen, the subsequent step is to investigate its mechanism of action. This moves beyond if it works to how it works.
Caption: Hypothetical inhibition of CPT1 by the test compound.
For instance, some compounds are known to modulate fatty acid metabolism by targeting enzymes like Carnitine Palmitoyltransferase 1 (CPT1), which is crucial for transporting fatty acids into the mitochondria for oxidation[11]. An enzyme inhibition assay could be developed to test whether this compound directly inhibits CPT1 activity, providing a clear, testable hypothesis for its mode of action in an oncology context.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound. By grounding our approach in established, authoritative protocols and emphasizing the importance of appropriate controls and standards, we can systematically build a data package that clearly defines the compound's potential as a therapeutic agent. This structured methodology ensures that the journey from novel compound to potential drug candidate is built on a foundation of trustworthy, reproducible, and insightful science.
References
-
Microbe Investigations. (2021). The ISO 21702 Test Method Explained. Available from: [Link]
-
DIFF Biotech. (2024). Best practices for screening antiviral drugs. Available from: [Link]
-
European Medicines Agency. (2018). ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline. Available from: [Link]
-
European Medicines Agency. (2025). Evaluation of anticancer medicinal products - Scientific guideline. Available from: [Link]
-
Mizushima, T., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. Available from: [Link]
-
ASCO. (2010). Novel scoring methodology for screening and evaluation of anticancer drugs. Journal of Clinical Oncology. Available from: [Link]
-
Virology Research Services. (2022). How to test if a material is antiviral: ISO18184. Available from: [Link]
-
U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS Guidance. Available from: [Link]
-
Mizushima, T., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. Available from: [Link]
-
Svoboda, M., et al. (2021). In vitro methods for testing antiviral drugs. Biotechnology Advances. Available from: [Link]
-
PubChem. 2-(4-(4-((2-(2-isopropylphenyl)-8-oxo-7,8-dihydro-9H - PubChem. Available from: [Link]
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da Silva, A. B. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available from: [Link]
-
ResearchGate. (2025). Gas chromatographic determination of α-keto acids in pharmaceutical preparation using 1,2-propylenediamine as derivatizing reagent. Available from: [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of The. Molecules. Available from: [Link]
-
MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
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Kraeuter, A. K., et al. (2020). Protocol for the use of the ketogenic diet in preclinical and clinical practice. ResearchOnline@JCU. Available from: [Link]
-
NIH. (2015). The isoprostanes—25 years later. PMC. Available from: [Link]
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2N Pharma. ALS, Frontotemporal Dementia, Huntington's & Parkinson's Disease cures. Available from: [Link]
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MeSH Trace. Neuroprotective Agents. Available from: [Link]
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Perkins, E. J., et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed. Available from: [Link]
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ResearchGate. (2014). 2-(2-Isopropylphenoxy)acetic acid. Available from: [Link]
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Rivarola, V. A., et al. (1992). In vitro protein synthesis is affected by the herbicide 2,4-dichlorophenoxyacetic acid in Azospirillum brasilense. PubMed. Available from: [Link]
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Peters, R., et al. (2021). Benchmarking the ACEnano Toolbox for Characterisation of Nanoparticle Size and Concentration by Interlaboratory Comparisons. Molecules. Available from: [Link]
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Université Laval. (2024). Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. Corpus UL. Available from: [Link]
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MDPI. (2024). Comparison of UV/PAA and VUV/PAA Processes for Eliminating Diethyl Phthalate in Water. Available from: [Link]
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Safety Operating Guide
2-(4-Isopropoxyphenyl)-2-oxoacetic acid proper disposal procedures
An Expert Guide to the Safe Disposal of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid
Hazard Profile and Essential Precautions
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as hazardous, and direct contact or improper disposal can pose significant risks.
Key Hazard Information
Based on available Safety Data Sheets (SDS), the compound presents the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[1] | Warning [1][2] | H302: Harmful if swallowed.[2] |
| Skin Irritation | GHS07 (Exclamation Mark)[1] | Warning [1][2] | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 (Exclamation Mark)[1] | Warning [1][2] | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark)[1] | Warning [1][2] | H335: May cause respiratory irritation.[2] |
Causality of Precautions: The identified hazards mandate that this chemical waste must never be disposed of via standard drains or as regular solid waste[3][4]. Its water solubility means drain disposal could lead to environmental contamination of waterways, while its irritant and toxic properties pose a risk to waste handlers if placed in general trash[3][5].
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential, field-proven steps for managing this compound waste from generation to final disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles[6].
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, use a NIOSH/MSHA-approved respirator[7][8].
Step 2: Waste Classification and Segregation
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Classify: this compound waste is classified as a non-halogenated, solid organic acid hazardous waste .
-
Segregate: Store this waste separately from the following incompatible material groups[9][10]:
-
Bases (to prevent vigorous neutralization reactions).
-
Strong oxidizing agents (to prevent potential fire or explosion)[6].
-
Reactive metals.
-
Aqueous waste streams.
-
Step 3: Container Selection and Labeling
The integrity of the disposal process relies on proper containment and identification.
-
Select a Container:
-
Use a container made of compatible material, such as glass or high-density polyethylene (HDPE)[11].
-
The original product container is often an excellent choice for collecting waste[12].
-
Ensure the container is in good condition, free of cracks or residue, and has a secure, screw-top lid to prevent leaks[3][11].
-
-
Label the Container:
-
Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department[11].
-
Clearly write the full, unabbreviated chemical name: "This compound "[13].
-
List all constituents, including any solvents or other chemicals contaminating the waste, with estimated percentages. The total must equal 100%[11].
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant") by checking the appropriate boxes on the label[11].
-
Include the name of the principal investigator and the laboratory location.
-
Step 4: Waste Accumulation and Storage
Safe on-site storage is a critical phase of the disposal lifecycle.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the container in case of a leak[12].
-
Closure: Keep the container lid securely closed at all times, except when actively adding waste[11][12]. This minimizes the release of vapors and prevents spills.
-
Ventilation: Store the container in a well-ventilated area, such as a designated waste cabinet or near a ventilation source, but not in a fume hood where it could interfere with airflow[3][7].
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for disposal in accordance with federal and local regulations.
-
Do Not Accumulate: Avoid accumulating large quantities of waste. Regulations often limit the volume of hazardous waste that can be stored in a lab and for how long[3].
-
Request Pickup: Once the container is full (approximately 75-80% capacity to allow for expansion), submit a chemical waste pickup request to your institution's EHS department using their specified online form or procedure[11].
-
Compliance: EHS will then collect the waste and manage its disposal through a licensed hazardous waste facility, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA)[3].
Decontamination and Spill Management
Accidents can happen, and a clear plan is essential.
-
Contaminated Labware:
-
Solid Items: Spatulas, weigh boats, or other items with gross contamination should be wiped clean. The contaminated wipe should be disposed of in the solid hazardous waste container.
-
Glassware: Glassware should be rinsed with a suitable solvent (e.g., acetone). The first rinse must be collected and disposed of as liquid hazardous waste in a separate, appropriately labeled container[12]. Subsequent rinses can typically be managed as non-hazardous waste after ensuring the glassware is thoroughly clean.
-
-
Minor Spill Procedure:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill of the solid powder.
-
Gently sweep or wipe up the material using absorbent pads or a chemical spill kit. Avoid raising dust.
-
Place all contaminated cleaning materials into a sealed bag or container, label it as hazardous waste with the chemical name, and dispose of it in your solid waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound waste.
Caption: Decision workflow for proper disposal of this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- MedWaste. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- BASF. (2022, December 28). Safety data sheet.
- ThermoFisher Scientific. (2025, September 18). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- USDA ARS. Acceptable Drain Disposal Procedures.
- Patsnap Eureka. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?.
- Sigma-Aldrich. 2-(4-Isopropoxyphenyl)acetic acid | 55784-07-1.
- Achmem. 2-(4-Isopropoxyphenyl)acetic acid.
- MarkHerb. SAFETY DATA SHEET.
- United Bio-Chemical Inc. (2018). Safety Data Sheet.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- BLD Pharm. 2-(4-Isopropoxyphenyl)acetic acid | 55784-07-1.
- University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- Temple University. Standard Operating Procedure - Chemical Waste Disposal.
Sources
- 1. 55784-07-1|2-(4-Isopropoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. How to Minimize Toxic Emissions in Carboxylic Acid Production? [eureka.patsnap.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. markherb.com [markherb.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
A Senior Application Scientist's Guide to Handling 2-(4-Isopropoxyphenyl)-2-oxoacetic acid
As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling novel compounds like 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, an aromatic keto-acid, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific confidence.
Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the chemical's hazard profile is paramount. Based on data for structurally related aromatic keto-acids, this compound should be handled as a hazardous substance. The primary risks are associated with direct contact and inhalation, particularly when handling the compound in its solid, powdered form.
A Safety Data Sheet (SDS) for a related compound provides the following GHS classifications, which we will adopt as a conservative and protective baseline for our handling protocols[1].
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Causality of Hazards:
-
Irritation (Skin, Eyes, Respiratory): The acidic nature of the carboxylic acid group and the reactivity of the alpha-keto group can lead to irritation upon contact with moist mucosal surfaces. As a fine powder, it can easily become airborne, posing a significant risk to the respiratory tract[2].
-
Oral Toxicity: While accidental ingestion is rare in a lab setting, its classification as "Harmful if swallowed" necessitates strict hygiene practices[1].
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The principle is to create an impermeable barrier between you and the chemical agent.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory. Due to the risk of serious eye irritation (H319), standard safety glasses with side shields are insufficient as they do not provide an adequate seal against airborne powder or splashes.
-
Expert Insight: When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face[1]. This combination provides robust protection against unforeseen events.
-
-
Hand Protection:
-
Requirement: Chemically resistant gloves are essential. Given the compound's ketone group, specialized gloves are recommended.
-
Expert Insight: Standard nitrile gloves may offer limited protection. For extended handling, consider gloves specifically rated for ketones. Materials like butyl rubber or specialized laminates offer superior resistance. Always double-glove when handling the pure compound, and inspect gloves for any signs of degradation or perforation before and during use. After handling, remove and dispose of the outer glove, and wash your hands thoroughly after removing the inner glove.
-
-
Body Protection:
-
Requirement: A standard laboratory coat is sufficient for most bench-scale operations.
-
Expert Insight: Ensure the lab coat is fully buttoned and the sleeves are down to the wrists. For tasks with a higher risk of spills or dust generation, such as bulk transfers, consider using a flame-retardant antistatic protective clothing to prevent dust accumulation and potential ignition from static discharge.
-
-
Respiratory Protection:
-
Requirement: All handling of the solid compound that may generate dust MUST be performed in a certified chemical fume hood.
-
Expert Insight: The fume hood is your primary engineering control to mitigate respiratory irritation (H335). Work at least 6 inches inside the sash to ensure proper airflow. If a fume hood is not available for a specific task, a properly fitted N95 or higher-rated respirator is required[2]. However, relying on a respirator should be a secondary option after all engineering controls have been considered.
-
Operational and Disposal Plan
A safe experiment begins before the first reagent is measured and ends only after the last piece of contaminated waste is properly disposed of.
Step 1: Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest emergency eyewash station and safety shower.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, and place them within the fume hood to minimize movement.
-
Don PPE: Put on all required PPE (lab coat, goggles, appropriate gloves) before approaching the chemical storage area.
Step 2: Safe Weighing and Handling Protocol
-
Transfer in Fume Hood: Conduct all transfers of the solid compound inside the fume hood.
-
Minimize Dust: Use a spatula to carefully transfer the powder. Avoid pouring, which can generate significant dust.
-
Use Anti-Static Weigh Boats: To prevent the powder from "jumping" due to static electricity, use an anti-static weigh boat or an enclosed balance.
-
Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth (use a solvent the compound is soluble in, like ethanol) to prevent dust from spreading.
-
Secure Container: Tightly close the primary container immediately after use and wipe it down before returning it to storage.
Step 3: Spill Response Plan
In the event of a spill, a calm and methodical response is critical.
Caption: Workflow for handling a chemical spill.
Step 4: Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Liquid Waste: If the compound is dissolved in a solvent, dispose of it in the appropriate hazardous liquid waste container, ensuring compatibility with other contents.
-
Labeling: All waste containers must be labeled with the full chemical name and approximate concentration.
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Treat every chemical, regardless of its known hazard profile, with the respect it deserves.
References
-
Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]
-
MarkHerb. (n.d.). Safety Data Sheet. Available at: [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
